molecular formula C11H13FO2 B2875500 (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid CAS No. 2248209-60-9

(2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid

Cat. No.: B2875500
CAS No.: 2248209-60-9
M. Wt: 196.221
InChI Key: DZMQKOTUKZOAMS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid is a chiral carboxylic acid intended for research and development as a key synthetic intermediate. Compounds featuring fluorophenyl and carboxylic acid functional groups are of significant interest in medicinal chemistry, particularly in the discovery and development of novel small molecule agonists and antagonists for G-protein coupled receptors (GPCRs) . The specific stereochemistry of the (2S)-configured chiral center makes this compound a valuable building block for creating enantiomerically pure potential therapeutics, aiming to achieve high target selectivity and optimized pharmacokinetic profiles. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough safety assessments before handling.

Properties

IUPAC Name

(2S)-4-(4-fluorophenyl)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8(11(13)14)2-3-9-4-6-10(12)7-5-9/h4-8H,2-3H2,1H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMQKOTUKZOAMS-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid is a chiral carboxylic acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural features, including a stereocenter and a fluorinated phenyl ring, make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, tailored for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While specific experimental data for this exact compound is not widely published, we can infer its properties based on structurally similar compounds and general chemical principles.

PropertyValueSource
Molecular Formula C11H13FO2[1]
Molecular Weight 196.22 g/mol [1]
Appearance Likely a solid at room temperature
Solubility Expected to be slightly soluble in water and soluble in organic solvents like ethanol, ether, and chloroform.[2]
pKa Estimated to be around 4-5, typical for a carboxylic acid.
LogP 2.5 (Computed)[1]

Note: Some data is inferred from related compounds and computational predictions due to a lack of specific experimental values in publicly available literature.

Synthesis and Purification

The enantioselective synthesis of this compound is critical to ensure the desired pharmacological activity, as different enantiomers can have vastly different biological effects. A common strategy for synthesizing chiral α-methyl carboxylic acids involves asymmetric hydrogenation or the use of chiral auxiliaries.

Proposed Synthetic Workflow

A plausible synthetic route could involve the asymmetric hydrogenation of a corresponding α,β-unsaturated acid, catalyzed by a chiral transition metal complex.

G cluster_0 Synthesis of this compound A 4-(4-Fluorophenyl)but-2-enoic acid B Asymmetric Hydrogenation (e.g., Ru-BINAP catalyst, H2) A->B Substrate C This compound B->C Product D Purification (e.g., Crystallization, Chromatography) C->D Crude Product E Pure (2S)-Enantiomer D->E Final Product

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol: Asymmetric Hydrogenation
  • Reaction Setup: In a high-pressure reactor, dissolve the precursor, 4-(4-fluorophenyl)but-2-enoic acid, in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a chiral ruthenium-BINAP complex (e.g., Ru(OAc)2[(S)-BINAP]). The choice of the (S)- or (R)-BINAP ligand will determine the stereochemistry of the final product.

  • Hydrogenation: Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete, which can be monitored by techniques like TLC or HPLC.

  • Work-up: After the reaction, carefully depressurize the reactor. Remove the catalyst by filtration. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the enantiomerically pure compound.[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and enantiomeric excess of the compound.

  • Purity Analysis: A reversed-phase HPLC method using a C18 column is suitable.[4] The mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[5][6] Detection is typically performed using a UV detector at a wavelength where the phenyl ring shows strong absorbance (around 254 nm).

  • Enantiomeric Excess (ee) Analysis: Chiral HPLC is necessary to separate the (S) and (R) enantiomers. A chiral stationary phase, such as one based on a polysaccharide derivative (e.g., cellulose or amylose), is employed. The mobile phase is typically a mixture of hexane and a polar alcohol like isopropanol. The ratio of the peak areas of the two enantiomers allows for the calculation of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. Expected signals would include aromatic protons in the 4-fluorophenyl group, a methine proton at the chiral center, methylene protons, and a methyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, aromatic carbons (with C-F coupling), the chiral methine carbon, methylene carbons, and the methyl carbon.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal for the fluorine atom on the phenyl ring, providing further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for carboxylic acids. The mass spectrum would be expected to show a molecular ion peak [M-H]⁻ corresponding to the deprotonated molecule.[7]

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in the molecule. Key characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C-F stretching vibrations.[8]

Potential Applications in Drug Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility as an intermediate in the synthesis of various biologically active compounds. For instance, it could serve as a key building block for the synthesis of enzyme inhibitors or receptor modulators where the specific stereochemistry and the fluorophenyl group are crucial for activity. The related compound, 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid, has been investigated for its anti-inflammatory properties.[9] This suggests that derivatives of 4-phenyl-2-methylbutanoic acids may have potential in this therapeutic area.

Conclusion

This compound is a chiral molecule with properties that make it an interesting candidate for further investigation in pharmaceutical research. Understanding its physicochemical properties, establishing robust synthetic and purification protocols, and employing comprehensive analytical techniques are fundamental for its successful application in the development of new therapeutic agents. This guide provides a foundational framework for researchers and scientists working with this and structurally related compounds.

References

  • PubChem. 4-Fluoro-2-(4-methylphenyl)butanoic acid. [Link]

  • ChemSynthesis. 2-methylbutanoic acid. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • Wikipedia. 2-Methylbutanoic acid. [Link]

  • Metabolomics. 2-Methylbutyric Acid: An Overview of Its Properties, Composition, Applications, and Storage. [Link]

  • PubMed. Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. [Link]

  • NIST WebBook. Butyric acid, 4-(p-fluorophenyl)-, methyl ester. [Link]

  • PrepChem.com. Preparation of 2-methylbutanoic acid. [Link]

  • Stenutz. 2-methylbutanoic acid. [Link]

  • PubChem. (2S)-2-(4-fluorophenyl)propanoic acid. [Link]

  • FooDB. Showing Compound (S)-2-Methylbutanoic acid (FDB011870). [Link]

  • PubChem. (2S,3S)-2-amino-4-fluoro-3-methylbutanoic acid. [Link]

  • MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Organic Syntheses Procedure. (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. [Link]

  • ResearchGate. Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. [Link]

  • PMC. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. [Link]

  • CompTox Chemicals Dashboard. α-(4-Fluorophenyl)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinebutanol. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

  • ResearchGate. Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. [Link]

  • EPA. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. [https://www.cipac.org/documents/ greasy /MTs/MT%20199%20ESPAC.pdf]([Link] greasy /MTs/MT%20199%20ESPAC.pdf)

  • NIST WebBook. Butanoic acid, 2-methyl-. [Link]

  • SIELC Technologies. 2-Methylbutanoic acid. [Link]

  • PubChemLite. 4-(2-fluorophenyl)butanoic acid. [Link]

  • Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • Pharmaffiliates. (2R,4S)-2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic Acid. [Link]

Sources

Strategic Chiral Synthons: (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid , a high-value chiral synthon used in the development of next-generation protease inhibitors (e.g., Neprilysin, MMPs) and metabolic regulators.

Technical Monograph & Synthetic Protocols

Executive Summary: The Fluorinated Pharmacophore

This compound (CAS: 2248209-60-9) represents a "privileged scaffold" in modern medicinal chemistry. It functions as a metabolically stable, lipophilic bioisostere of leucine and phenylalanine. The incorporation of the para-fluorine atom blocks C4-metabolic oxidation (a common clearance pathway for phenyl rings) while enhancing the molecule's binding affinity to hydrophobic pockets in enzymes such as Neprilysin (NEP) and Histone Deacetylase (HDAC) .

This guide details the structural rationale, validated asymmetric synthesis, and quality control parameters for this compound, positioning it as a critical intermediate for drug discovery campaigns targeting cardiovascular and neurological indications.

Molecular Architecture & Properties[1][2]

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Carboxylic Acid Head: Acts as a zinc-binding group (ZBG) precursor or a hydrogen bond donor/acceptor for active site residues (e.g., Arginine).

  • Chiral

    
    -Methyl Center ((2S)-Configuration):  Rigidifies the alkyl chain, restricting conformational entropy and enhancing selectivity for specific enzyme subsites (often the S1' pocket).
    
  • 4-Fluorophenyl Tail: Provides a hydrophobic anchor. The fluorine atom (

    
     Å) mimics hydrogen sterically but alters the electronic landscape (
    
    
    
    ), increasing metabolic half-life (
    
    
    ) by preventing arene oxide formation.
Physicochemical Data (Calculated)
PropertyValueSignificance
Formula C

H

FO

Core Scaffold
MW 196.22 g/mol Fragment-based Drug Design (FBDD) compliant
ClogP ~2.5 - 2.8Optimal membrane permeability (Lipinski compliant)
pKa ~4.8 (COOH)Ionized at physiological pH (7.4)
H-Bond Don/Acc 1 / 2Interaction with solvent/receptor
Rotatable Bonds 4Flexibility for induced fit

Synthetic Methodologies

To ensure high enantiomeric excess (ee > 98%), two primary routes are recommended: Evans Auxiliary Alkylation (for discovery scale) and Asymmetric Hydrogenation (for process scale).

Method A: Evans Asymmetric Alkylation (High Fidelity)

This protocol utilizes an oxazolidinone chiral auxiliary to direct the stereochemistry of the


-methylation.
Reaction Scheme (DOT Visualization)

EvansSynthesis Fig 1. Stereoselective synthesis via Evans Oxazolidinone Auxiliary. Start Propionyl-Oxazolidinone (Chiral Auxiliary) Intermediate Z-Enolate Intermediate Start->Intermediate Deprotonation Reagent1 NaHMDS (Base) -78°C, THF Reagent1->Intermediate Product_Aux Alkylated Auxiliary Intermediate->Product_Aux SN2 Alkylation Reagent2 4-Fluorophenethyl bromide (Electrophile) Reagent2->Product_Aux Final (2S)-4-(4-Fluorophenyl)- 2-methylbutanoic acid Product_Aux->Final Chiral Auxiliary Removal Cleavage LiOH / H2O2 Hydrolysis Cleavage->Final

Detailed Protocol
  • Enolization: To a solution of (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78°C, add NaHMDS (1.1 equiv) dropwise. Stir for 30 min to form the (Z)-enolate.

  • Alkylation: Add 4-fluorophenethyl bromide (1.2 equiv) slowly. The bulky benzyl group of the auxiliary shields the Re-face, forcing the electrophile to attack from the Si-face.

  • Warming: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH

    
    Cl.
    
  • Hydrolysis (Cleavage): Dissolve the alkylated intermediate in THF/H

    
    O (3:1). Add LiOH (2.0 equiv) and H
    
    
    
    O
    
    
    (30%, 4.0 equiv) at 0°C. Stir for 3 hours.
  • Workup: Quench with Na

    
    SO
    
    
    
    (to destroy peroxide) and acidify to pH 2 with 1N HCl. Extract with EtOAc.[1][2][3]
  • Purification: Recrystallize from Hexane/EtOAc to yield the target acid.

Validation Check: The recovered chiral auxiliary can be recycled. The ee should be determined via Chiral HPLC (e.g., Chiralcel OD-H column).

Method B: Asymmetric Hydrogenation (Process Scale)

For multigram synthesis, catalytic asymmetric hydrogenation of the unsaturated precursor is preferred.

  • Precursor: 4-(4-Fluorophenyl)-2-methylbut-2-enoic acid.

  • Catalyst: Ru(OAc)

    
    [(S)-BINAP].
    
  • Conditions: H

    
     (50 bar), MeOH, 25°C, 12h.
    
  • Mechanism: The chiral ligand creates a chiral pocket that directs the hydrogen addition to the Si-face of the alkene.

Analytical Quality Control

Trustworthiness in data is paramount. The following parameters confirm identity and purity.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    11.2 (br s, 1H, COOH), 7.15 (m, 2H, Ar-H), 6.95 (m, 2H, Ar-H), 2.65 (t, 2H, Ar-CH
    
    
    ), 2.45 (m, 1H, CH-CO), 1.95 (m, 1H, CH
    
    
    ), 1.70 (m, 1H, CH
    
    
    ), 1.20 (d, 3H, CH
    
    
    ).
  • 
    F NMR: 
    
    
    
    -117.5 ppm (s). Note: The singlet confirms the para-substitution pattern.
Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (95 : 5 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times: (R)-isomer ~8.5 min; (S)-isomer ~10.2 min (Must verify with racemic standard).

Strategic Applications in Drug Discovery[4][5]

Neprilysin (NEP) Inhibition

This molecule serves as a direct structural analog to the hydrophobic side chain of Sacubitril (active metabolite LBQ657). In NEP inhibitors, the (2S)-methyl group fits into the S1' subsite, while the fluorophenyl group occupies the hydrophobic S1' pocket, displacing water and increasing binding entropy.

HDAC Inhibitors

Conversion of the carboxylic acid to a hydroxamic acid (-CONHOH) generates a potent zinc-binding group. The (2S)-4-(4-fluorophenyl) tail acts as the "cap" group, interacting with the rim of the HDAC catalytic tunnel.

Pharmacophore Mapping (DOT Visualization)

Pharmacophore Fig 2. Pharmacological logic of the fluorinated scaffold. Molecule (2S)-4-(4-Fluorophenyl)- 2-methylbutanoic acid Target2 HDAC Isoforms Surface Recognition Molecule->Target2 Cap Group (via Hydroxamate) Mechanism1 Hydrophobic Displacement (Entropy Gain) Molecule->Mechanism1 Fluorophenyl Tail Mechanism2 Metabolic Stability (C-F Bond) Molecule->Mechanism2 Para-Fluorine Target1 Neprilysin (NEP) S1' Pocket Mechanism1->Target1 High Affinity Binding Mechanism2->Target1 Prolonged t1/2

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry. (Foundational work on 2-methylalkanoic acid scaffolds for NEP inhibition).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Chemical Abstracts Service (CAS). Entry for CAS 2248209-60-9.[4]

Sources

Beyond the Scaffold: Strategic Synthesis and Application of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid IUPAC name Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

This compound is a high-value chiral synthon utilized in the design of peptidomimetics, protease inhibitors (e.g., NEP, MMP), and metabolically stabilized GABA analogs. Its structural significance lies in the convergence of two critical medicinal chemistry motifs: the


-fluorophenyl group , which enhances metabolic stability by blocking para-hydroxylation, and the 

-methyl stereocenter
, which restricts conformational freedom and prevents racemization typical of simple amino acid derivatives.

This guide provides a definitive technical workflow for the enantioselective synthesis, purification, and validation of this compound, prioritizing high enantiomeric excess (% ee) and scalability.

Chemical Profile and Structural Logic

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Chiral Center C2 (S-configuration)
Key Pharmacophore 4-Fluorophenyl (Lipophilic, Metabolic blocker)
pKa (Predicted) ~4.75 (Carboxylic acid)
Solubility Soluble in DCM, EtOAc, MeOH; Low in Water
The "Fluorine Effect" in Scaffold Design

The inclusion of the fluorine atom at the para-position of the phenyl ring is not merely decorative. In drug design, this substitution:

  • Blocks CYP450 Metabolism: Prevents rapid oxidation at the reactive para-position.

  • Modulates Lipophilicity: Increases LogP slightly, improving membrane permeability compared to the non-fluorinated analog.

  • Electronic Effects: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, potentially altering

    
     stacking interactions in protein binding pockets.
    

Retrosynthetic Analysis

To achieve the (2S) configuration with high fidelity, we employ a strategy based on Chiral Auxiliary Control . While asymmetric hydrogenation is viable for kilogram scales, the Evans Auxiliary method remains the gold standard for discovery-phase synthesis due to its predictability and self-indicating purification (diastereomer separation).

Retrosynthesis Figure 1: Retrosynthetic disconnection relying on Evans Auxiliary methodology. Target This compound Imide N-Acyl Oxazolidinone Intermediate (Diastereomerically Pure) Target->Imide Hydrolysis (LiOH/H2O2) Acid 4-(4-Fluorophenyl)butanoic acid Imide->Acid Acylation Auxiliary (4R)-4-Benzyl-2-oxazolidinone (Chiral Controller) Imide->Auxiliary Coupling MeI Methyl Iodide (Electrophile) Imide->MeI Asymmetric Alkylation (NaHMDS)

Detailed Synthetic Protocol (Evans Methodology)

Phase 1: Substrate Activation and Auxiliary Attachment

Objective: Covalently attach the achiral acid backbone to the chiral controller.

Reagents:

  • Substrate: 4-(4-Fluorophenyl)butanoic acid (Commercially available).[1]

  • Auxiliary: (4R)-4-benzyl-2-oxazolidinone . Note: Using the (4R) auxiliary is critical to direct the methyl group to the (S) position during the alkylation step.

  • Coupling Agents: Pivaloyl chloride (mixed anhydride method) or Oxalyl chloride.

Protocol:

  • Dissolve 4-(4-fluorophenyl)butanoic acid (1.0 equiv) in anhydrous THF under

    
    .
    
  • Cool to -78°C. Add Et3N (1.2 equiv) followed by Pivaloyl chloride (1.1 equiv). Stir for 15 min to form the mixed anhydride.

  • In a separate flask, deprotonate (4R)-4-benzyl-2-oxazolidinone (1.0 equiv) with

    
    -BuLi (1.0 equiv) in THF at -78°C.
    
  • Cannulate the lithiated auxiliary into the mixed anhydride solution.

  • Warm to 0°C over 2 hours.

  • Quench: Saturated NH4Cl.

  • Purification: Flash chromatography (Hexanes/EtOAc). Isolate the N-acylated imide.

Phase 2: Diastereoselective Alkylation (The Critical Step)

Objective: Introduce the


-methyl group. The bulky benzyl group on the auxiliary will force the electrophile (MeI) to attack from the unhindered face.

Mechanism: The reaction proceeds via a Z-enolate intermediate chelated by Lithium.

Protocol:

  • Enolization: Dissolve the N-acylated imide (1.0 equiv) in THF. Cool to -78°C .

  • Add NaHMDS (1.1 equiv) dropwise. Crucial: Maintain temperature < -70°C to ensure Z-enolate geometry. Stir for 45 minutes.

  • Alkylation: Add Methyl Iodide (MeI) (3.0 equiv) neat.

  • Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to -20°C overnight.

  • Quench: Add saturated NH4Cl solution.

  • Workup: Extract with EtOAc, dry over Na2SO4.

  • Purification: This is the key purification step. The major diastereomer (desired) and minor diastereomer (undesired) have different Rf values. Perform rigorous column chromatography to isolate the major diastereomer.

    • Validation: Check 1H NMR for the disappearance of the

      
      -methylene doublet and appearance of the 
      
      
      
      -methyl quartet.
Phase 3: Chiral Auxiliary Cleavage

Objective: Remove the auxiliary to release the free acid without racemization.

Protocol:

  • Dissolve the purified alkylated imide in THF/H2O (3:1) at 0°C.

  • Add LiOH (2.0 equiv) and H2O2 (30%, 4.0 equiv). Note: H2O2 aids in the nucleophilic attack on the exocyclic carbonyl, preventing attack on the oxazolidinone ring.

  • Stir at 0°C for 2 hours.

  • Quench: Add Na2SO3 (to destroy excess peroxide) and then NaHCO3.

  • Extraction:

    • Step A (Recover Auxiliary): Extract the alkaline aqueous layer with DCM. The free oxazolidinone auxiliary goes into the organic layer (can be recycled).

    • Step B (Isolate Product): Acidify the aqueous layer to pH 2 with 1N HCl. Extract with EtOAc.[2]

  • Final Isolation: Dry and concentrate the EtOAc layer to yield This compound .

Process Visualization

SynthesisWorkflow Figure 2: Step-by-step synthetic workflow for high-purity isolation. Start 4-(4-F-Ph)butanoic acid Step1 1. Mixed Anhydride 2. (4R)-Auxiliary-Li Start->Step1 Inter1 Imide Intermediate Step1->Inter1 Step2 NaHMDS (-78°C) then MeI Inter1->Step2 Inter2 Alkylated Imide (Diastereomer Pure) Step2->Inter2 Major Diast. Step3 LiOH / H2O2 Hydrolysis Inter2->Step3 End (2S)-Target Acid Step3->End Recycle Recovered Auxiliary Step3->Recycle DCM Ext.

Analytical Validation (Self-Validating System)

To ensure the integrity of the (2S) stereocenter, the following analytical controls are mandatory:

Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation, as trace impurities can skew values.

  • Method: Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexanes : Isopropanol (98:2) with 0.1% TFA.

  • Detection: UV at 254 nm (targeting the fluorophenyl chromophore).

  • Standard: Compare against a racemic sample prepared via non-stereoselective alkylation (LDA/MeI without auxiliary).

Absolute Configuration Confirmation
  • Mosher's Analysis: Derivatize a small aliquot of the acid (after reduction to alcohol) with (R)- and (S)-MTPA chloride. Analyze

    
     in 1H NMR to confirm the (S) configuration.
    
  • Optical Rotation: Literature comparison (if available) or X-ray crystallography if the acid can be co-crystallized with a chiral amine (e.g., (R)-1-phenylethylamine).

References

  • Evans, D. A., et al. (1982). "Bis(trimethylsilyl)acetamide in the synthesis of chiral oxazolidinones." Journal of the American Chemical Society.[3] Link

  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids." Journal of the American Chemical Society.[3] Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Hagmann, W. K. (2008).[2] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

The Role of Fluorine in the Pharmacokinetics of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and pharmacokineticists. It synthesizes the physicochemical impact of fluorine substitution on the carboxylic acid moiety with actionable experimental strategies.

Technical Guide & Strategic Framework

Executive Summary

The carboxylic acid moiety is a ubiquitous pharmacophore, essential for solubility and electrostatic interactions (e.g., salt bridges). However, it frequently imposes pharmacokinetic (PK) liabilities: poor passive permeability due to ionization, rapid clearance via glucuronidation (UGT), and potential toxicity from reactive acyl glucuronides.

Strategic fluorination—specifically at the


, 

, or aromatic positions relative to the carboxylate—serves as a precision tool to modulate these properties. This guide details the mechanistic basis of these modulations and provides validated protocols for their assessment.

Mechanistic Foundations: The Fluorine Effect[1][2][3][4][5][6]

pKa Modulation and Ionization

The most critical impact of fluorine on a carboxylic acid is the modulation of acidity through the inductive electron-withdrawing effect (-I effect).

  • Mechanism: The high electronegativity of fluorine (

    
    ) pulls electron density through the 
    
    
    
    -bond framework, stabilizing the carboxylate anion (
    
    
    ).
  • Magnitude:

    • 
      -Fluorination:  Typically lowers pKa by 1.0–2.0 units (e.g., Acetic acid pKa ~4.76 
      
      
      
      Fluoroacetic acid pKa ~2.59).
    • 
      -Fluorination:  Lowers pKa by 0.2–0.5 units.
      
    • Aromatic Fluorination: Ortho-fluorination significantly lowers pKa via inductive and field effects; meta/para have weaker effects.

PK Consequence: A lower pKa increases the fraction of ionized drug at physiological pH (7.4). While this improves solubility, it theoretically reduces passive membrane permeability (LogD


 decreases), creating a trade-off that must be balanced with lipophilicity gains.
Lipophilicity (LogP vs. LogD)

Fluorine is lipophilic (hydrophobic). Replacing hydrogen with fluorine generally increases intrinsic lipophilicity (LogP).[1] However, for carboxylic acids, the Distribution Coefficient (LogD) is the governing parameter:



  • The Tug-of-War: Fluorination increases LogP (promoting permeability) but decreases pKa (increasing ionization, hindering permeability).

  • Design Sweet Spot: Strategic fluorination aims to lower pKa enough to prevent metabolic oxidation but not so much that the drug becomes permanently charged and impermeable in the intestine.

Metabolic Stability & Clearance[6][7]

Blocking Acyl Glucuronidation (UGT)

Carboxylic acids are primary substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming acyl glucuronides. These metabolites are not only clearance products but can be reactive electrophiles, causing idiosyncratic toxicity (DILI).

  • Fluorine's Role:

    • Electronic Deactivation:

      
      -Fluorination reduces the nucleophilicity of the carboxylate oxygen, decreasing the rate of attack on the UDP-glucuronic acid (UDPGA) cofactor.
      
    • Steric Shielding: Bulky trifluoromethyl (

      
      ) groups near the carboxylate can sterically hinder access to the UGT active site.
      
Inhibiting -Oxidation

Carboxylic acids with alkyl chains (e.g., fatty acid mimetics) undergo mitochondrial


-oxidation, leading to rapid chain shortening.
  • Mechanism:

    
    -oxidation requires the removal of pro-chiral hydrogens at the 
    
    
    
    and
    
    
    positions.
  • The Blockade: Replacing

    
    -hydrogens with fluorine renders the C-F bond resistant to the dehydrogenation step (Acyl-CoA dehydrogenase), effectively halting the cycle and prolonging half-life (
    
    
    
    ).
Visualization of Metabolic Blockade

The following diagram illustrates how fluorine placement arrests specific metabolic pathways.

MetabolicBlockade Drug Carboxylic Acid Drug UGT UGT Enzyme (Glucuronidation) Drug->UGT Nucleophilic Attack BetaOx Beta-Oxidation (Mitochondria) Drug->BetaOx Alkyl Chain CYP CYP450 (Alpha-Hydroxylation) Drug->CYP Alpha-H Abstraction Stable Metabolically Stable Drug Drug->Stable With Fluorine AcylGluc Acyl Glucuronide (Reactive Metabolite) UGT->AcylGluc ChainShort Chain Shortening (Clearance) BetaOx->ChainShort HydroxyMet Hydroxy Metabolite CYP->HydroxyMet Block1 Alpha-F Substitution: Reduces Nucleophilicity Steric Hindrance Block1->UGT Block2 Beta-F Substitution: Blocks Dehydrogenation (C-F Bond Strength) Block2->BetaOx Block3 Alpha-F Substitution: Prevents H-Abstraction Block3->CYP

Caption: Figure 1. Mechanistic intervention of fluorine substitution in blocking major clearance pathways (Glucuronidation, Beta-Oxidation, and CYP-mediated hydroxylation).

Experimental Protocols

To validate the impact of fluorine on PK, the following specific assays are recommended. These protocols prioritize the detection of stability and physicochemical shifts.

Protocol 1: Comparative pKa Determination via F-NMR

Standard potentiometric titration can be inaccurate for highly insoluble fluorinated compounds.


F-NMR offers a direct, compound-specific readout.

Objective: Determine the precise pKa shift induced by fluorination.

Materials:

  • NMR Spectrometer (min 400 MHz).

  • Buffer series: Citrate-Phosphate (pH 2–8).

  • Internal Standard: Trifluoroacetic acid (TFA) capillary (external lock) or fluorobenzene.

Workflow:

  • Preparation: Dissolve the fluorinated carboxylic acid (50

    
    M) in buffers ranging from pH 2 to 8 (0.5 pH increments) containing 10% 
    
    
    
    .
  • Acquisition: Acquire

    
    F-NMR spectra for each pH point. Ensure sufficient relaxation delay (
    
    
    
    ).
  • Analysis: The chemical shift (

    
    ) of the fluorine atom adjacent to the carboxylate will shift significantly between the protonated (COOH) and ionized (
    
    
    
    ) states due to electron shielding changes.
  • Calculation: Plot

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    
Protocol 2: Acyl Glucuronide Stability Assay

Crucial for assessing if fluorination successfully mitigates the formation of reactive metabolites.

Objective: Quantify the rate of acyl glucuronide formation relative to the non-fluorinated parent.

Materials:

  • Liver Microsomes (Human/Rat) or Recombinant UGTs (e.g., UGT1A1, UGT2B7).

  • Cofactor: UDP-glucuronic acid (UDPGA).

  • Pore-forming agent: Alamethicin (essential to access luminal UGTs).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard.

Step-by-Step Methodology:

  • Activation: Incubate microsomes (0.5 mg/mL) with Alamethicin (50

    
    g/mg protein) on ice for 15 mins to permeabilize the membrane.
    
  • Incubation: Mix activated microsomes with the test compound (1–10

    
    M) in Phosphate Buffer (pH 7.4) + 
    
    
    
    (5 mM). Pre-incubate at 37°C for 5 mins.
  • Initiation: Add UDPGA (final conc. 2–5 mM) to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins into Stop Solution.

  • Quantification: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Target: Monitor the specific transition for the glucuronide (+176 Da).

  • Data Output: Calculate intrinsic clearance (

    
    ) based on substrate depletion and metabolite formation. Compare 
    
    
    
    of Fluorinated vs. Non-fluorinated analog.[2][3]

Case Study Data: Fluorine in Action

The following table summarizes literature data demonstrating the "Fluorine Effect" on carboxylic acid pharmacokinetics.

Drug ClassModificationPhysicochemical ShiftPK OutcomeRef
NSAID (Ibuprofen Analog)

-Fluorination
pKa

(4.4

2.8)
Reduced metabolic inversion; increased protein binding.[1]
Fatty Acid Mimetics

-Fluorination
C-F bond strengthBlocked

-oxidation;

increased >5-fold.
[2]
Fluoroquinolones C6-FluorinationLipophilicity

Enhanced cell penetration (Gram-neg); increased potency.[3]
Ezetimibe Fluorophenyl groupMetabolic BlockingPrevention of aromatic oxidation; metabolic recirculation.[4]

Decision Pathway for Drug Design

Use this logic flow to determine when to apply fluorination to a carboxylic acid lead.

DesignLogic Start Lead Compound with Carboxylic Acid Problem Identify PK Liability Start->Problem Issue1 High Clearance (Glucuronidation) Problem->Issue1 Unstable Issue2 Rapid Beta-Oxidation (Alkyl Chain) Problem->Issue2 Unstable Issue3 Low Permeability (Low LogD) Problem->Issue3 Poor Abs. Sol1 Apply Alpha-Fluorination (Reduce Nucleophilicity) Issue1->Sol1 Sol2 Apply Beta-Fluorination (Block Dehydrogenation) Issue2->Sol2 Sol3 Bioisostere Strategy (Trifluoromethyl ketone / Tetrazole) Issue3->Sol3 Validation Validate via Protocol 2 (UGT Assay) Sol1->Validation Sol2->Validation

Caption: Figure 2. Strategic decision tree for applying fluorination to resolve specific pharmacokinetic liabilities in carboxylic acid drugs.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Hagmann, W. K. "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 2008. Link

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[4] Link[4]

  • Smart, B. E. "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 2001. Link

Sources

Enantioselective Synthesis of Chiral Butanoic Acid Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral butanoic acid derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their specific stereochemistry is often crucial for biological activity and material properties, making their enantioselective synthesis a topic of paramount importance in modern organic chemistry. This technical guide provides an in-depth exploration of the core strategies for the asymmetric synthesis of these valuable compounds. Moving beyond a simple recitation of methods, this document delves into the mechanistic underpinnings and practical considerations that guide the selection of catalysts and reaction conditions. We will examine leading-edge techniques in transition-metal-catalyzed reactions, the rise of versatile organocatalytic methods, and the increasing application of highly selective biocatalytic transformations. Detailed, field-proven protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the knowledge to confidently design and execute robust synthetic routes to enantiomerically enriched butanoic acid derivatives.

The Significance of Chirality in Butanoic Acid Scaffolds

The butanoic acid framework, a simple four-carbon carboxylic acid, becomes a molecule of immense interest when a stereocenter is introduced. The spatial arrangement of substituents around this chiral center can dramatically influence how the molecule interacts with other chiral entities, such as enzymes and receptors in biological systems. For instance, the (S)-enantiomer of a drug may exhibit potent therapeutic effects while its (R)-enantiomer could be inactive or even toxic. This principle drives the demand for synthetic methods that can produce a single enantiomer in high purity, a process known as asymmetric or enantioselective synthesis. Chiral butanoic acid derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and cholesterol-lowering agents.[1][2]

Core Strategies for Enantioselective Synthesis

The synthesis of chiral butanoic acid derivatives can be broadly categorized into several key approaches. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide will focus on three major pillars of modern asymmetric synthesis: transition-metal catalysis, organocatalysis, and biocatalysis.

Transition-Metal Catalysis: Asymmetric Hydrogenation and Conjugate Addition

Transition-metal catalysis is a cornerstone of asymmetric synthesis, offering powerful and versatile methods for the creation of stereocenters.[3] For chiral butanoic acid derivatives, two of the most impactful techniques are asymmetric hydrogenation and conjugate addition.

Asymmetric hydrogenation is a process that adds two hydrogen atoms across a double bond with a high degree of stereocontrol, typically using a chiral transition-metal complex as the catalyst.[3][4] This method is particularly effective for the synthesis of α- and β-substituted chiral butanoic acids from their corresponding unsaturated precursors.

The success of this approach hinges on the design of the chiral ligand that coordinates to the metal center (commonly rhodium, ruthenium, or iridium). This ligand creates a chiral environment around the metal, which then directs the stereochemical outcome of the hydrogenation. The Noyori asymmetric hydrogenation, which was recognized with the Nobel Prize in Chemistry in 2001, is a prime example of the power of this technology.[5]

Causality in Catalyst Selection: The choice of metal and ligand is critical. For example, Ru-BINAP catalysts are highly effective for the hydrogenation of β-keto esters, which are precursors to β-hydroxy butanoic acid derivatives.[5] The mechanism involves the coordination of the ketone to the ruthenium center, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl group. The chirality of the BINAP ligand dictates which face of the ketone is hydrogenated.

Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester [5]

This protocol describes the asymmetric hydrogenation of methyl 2,2-dimethyl-3-oxobutanoate to its corresponding (R)-hydroxy ester using a Ru-BINAP catalyst.

  • Reactants:

    • Methyl 2,2-dimethyl-3-oxobutanoate

    • (R)-BINAP-RuCl₂ catalyst (0.01 mol%)

    • Hydrogen gas (H₂)

  • Solvent: Methanol (MeOH)

  • Procedure:

    • In a high-pressure autoclave, dissolve methyl 2,2-dimethyl-3-oxobutanoate in methanol.

    • Add the (R)-BINAP-RuCl₂ catalyst to the solution.

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the vessel to 100 atm with hydrogen gas.

    • Stir the reaction mixture at 50°C for 12 hours.

    • After cooling to room temperature, carefully vent the autoclave.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel.

  • Expected Outcome: High yield (>95%) and high enantiomeric excess (>98% ee) of the (R)-hydroxy butanoate derivative.

Workflow for Asymmetric Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Substrate in Solvent Add_Cat Add Chiral Catalyst Start->Add_Cat Seal Seal Autoclave & Purge with H₂ Add_Cat->Seal Pressurize Pressurize with H₂ Seal->Pressurize Heat Heat and Stir Pressurize->Heat Cool_Vent Cool and Vent Heat->Cool_Vent Concentrate Concentrate in vacuo Cool_Vent->Concentrate Purify Column Chromatography Concentrate->Purify Product Enantiopure Product Purify->Product

Caption: Workflow for a typical asymmetric hydrogenation reaction.

The asymmetric conjugate addition, or Michael addition, is another powerful tool for creating stereocenters, particularly at the β-position of a butanoic acid derivative. This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][7] The use of a chiral catalyst ensures that the nucleophile adds to one face of the double bond preferentially.

Copper and rhodium are common metals used in these transformations, often with chiral phosphine or N-heterocyclic carbene (NHC) ligands.[8] The choice of nucleophile is broad and includes organometallic reagents like dialkylzinc and Grignard reagents, as well as softer nucleophiles like malonates.

Causality in Experimental Design: The diastereoselectivity of conjugate additions can often be controlled by the choice of chiral auxiliary on the substrate. For instance, using a chiral oxazolidinone auxiliary on an α,β-unsaturated amide can direct the addition of an organocuprate reagent to a specific face of the molecule.[9]

Data on Asymmetric Conjugate Addition of Arylboronic Acids [8]

EntryEnone SubstrateArylboronic AcidCatalyst SystemYield (%)ee (%)
12-Cyclohexen-1-onePhenylboronic acid[Rh(acac)(CO)₂] / (S)-BINAP9997
22-Cyclopenten-1-one4-Methoxyphenylboronic acid[Rh(acac)(CO)₂] / (S)-BINAP9999
32-Cyclohepten-1-one3-Chlorophenylboronic acid[Rh(acac)(CO)₂] / (S)-BINAP9898
Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful alternative to transition-metal catalysis, offering the advantage of being metal-free, which is particularly desirable in pharmaceutical synthesis to avoid metal contamination in the final product.[10] These small organic molecules act as catalysts, often mimicking the function of enzymes. For the synthesis of chiral butanoic acid derivatives, aminocatalysis and Brønsted acid catalysis are particularly relevant.[10]

Mechanism of Action: Chiral amines, such as proline and its derivatives, can react with carbonyl compounds to form enamines or iminium ions. These intermediates then undergo stereoselective reactions with electrophiles or nucleophiles, with the chirality of the catalyst directing the outcome.[11] Chiral phosphoric acids, on the other hand, can act as Brønsted acids to activate electrophiles and as chiral counterions to control the stereochemistry of the reaction.

Illustrative Organocatalytic Transformation

G cluster_cycle Organocatalytic Cycle Catalyst Chiral Amine Catalyst Substrate α,β-Unsaturated Aldehyde Catalyst->Substrate Forms Iminium Iminium Ion Intermediate Substrate->Iminium Iminium Nucleophile Nucleophile Iminium->Nucleophile Reacts with Adduct Enantioenriched Adduct Nucleophile->Adduct to form Product Chiral Product Adduct->Product Hydrolysis Product->Catalyst Regenerates

Caption: A simplified organocatalytic cycle involving iminium ion activation.

Experimental Protocol: Organocatalytic Decarboxylative Mannich Reaction [12]

This protocol describes the synthesis of a chiral β-amino ketone, a precursor to chiral amino butanoic acids, using a cinchonine-derived thiourea catalyst.

  • Reactants:

    • β-Keto acid

    • N-Sulfonylimine

    • Cinchonine-derived thiourea catalyst (10 mol%)

  • Solvent: Toluene

  • Procedure:

    • To a solution of the N-sulfonylimine in toluene, add the cinchonine-derived thiourea catalyst.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the β-keto acid to the reaction mixture.

    • Stir at room temperature for 24-48 hours, monitoring the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

  • Expected Outcome: Good to excellent yields (70-95%) and moderate to good enantioselectivities (up to 90% ee).[12]

Biocatalysis: The Power of Enzymes

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity.[13] The advantages of biocatalysis include mild reaction conditions (ambient temperature and pressure, neutral pH), high enantioselectivity, and environmental friendliness.[13][14] For the synthesis of chiral butanoic acid derivatives, ketoreductases and lipases are particularly useful enzymes.

Ketoreductases (KREDs): These enzymes catalyze the asymmetric reduction of ketones to chiral alcohols.[13] They often require a cofactor, such as NADPH, which can be regenerated in situ using a sacrificial substrate like glucose. This approach is highly effective for producing chiral hydroxy butanoic acid esters.[13]

Lipases: Lipases are commonly used for the kinetic resolution of racemic mixtures.[15] In a kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted. While the maximum theoretical yield for the resolved product is 50%, this can be a very effective method for obtaining enantiomerically pure compounds.

Self-Validating System: Biocatalytic reactions are often self-validating in their selectivity. The inherent high specificity of the enzyme for its substrate ensures a high degree of enantioselectivity, often exceeding 99% ee.

Data on Biocatalytic Reductions [1][13]

SubstrateBiocatalystProductYield (%)ee (%)
4-Chloro-3-oxobutanoic acid methyl esterGeotrichum candidum SC 5469(S)-4-Chloro-3-hydroxybutanoic acid methyl ester9596
Ethyl 4-chloro-3-oxobutanoateKetoreductase from Candida magnoliaeEthyl (S)-4-chloro-3-hydroxybutanoate>95>99

Conclusion

The enantioselective synthesis of chiral butanoic acid derivatives is a vibrant and evolving field of research. The choice of synthetic strategy is a critical decision that depends on a multitude of factors, including the target molecule's structure, the desired scale of the reaction, and economic and environmental considerations. Transition-metal catalysis offers a broad range of powerful and well-established methods, while organocatalysis provides a valuable metal-free alternative. The increasing adoption of biocatalysis reflects a growing emphasis on sustainable and highly selective chemical manufacturing. By understanding the underlying principles and practical nuances of each approach, researchers and drug development professionals can effectively navigate the challenges of chiral synthesis and unlock the potential of these important molecules.

References

  • Wasna, J. M. (2018). Enantioselective synthesis of chiral BCPs. PMC. Retrieved from [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. PMC. Retrieved from [Link]

  • Ahmad, A. L., et al. (2012). Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor. SciSpace. Retrieved from [Link]

  • (2025). A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl)
  • Lee, S. H., et al. (2000). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Hart, S. P., et al. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC. Retrieved from [Link]

  • (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • (2021). Organocatalytic Enantiospecific Total Synthesis of Butenolides. MDPI. Retrieved from [Link]

  • (n.d.). Asymmetric hydrogenation. Wikipedia. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Retrieved from [Link]

  • (2011). Catalytic enantioselective synthesis of chiral γ-butyrolactones. PubMed. Retrieved from [Link]

  • Noyori, R. (2002). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS. Retrieved from [Link]

  • (2025).
  • (2025). (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • (2024). A Squaramide-Based Organocatalyst as a Novel Versatile Chiral Solvating Agent for Carboxylic Acids. MDPI. Retrieved from [Link]

  • Patel, R. N. (2001). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. PubMed. Retrieved from [Link]

  • (2025). Asymmetric Synthesis of Carboxylic Acid Derivatives Having an All-Carbon α-Quaternary Center through Cu-Catalyzed 1,4-Addition of Dialkylzinc Reagents to 2-Aryl Acetate Derivatives.
  • (2025).
  • (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.
  • Jiang, H., et al. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]

  • (2011). Catalytic enantioselective synthesis of naturally occurring butenolides via hetero-allylic alkylation and ring closing metathesis. PubMed. Retrieved from [Link]

  • (n.d.). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses. Retrieved from [Link]

  • (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Retrieved from [Link]

  • (2024). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • Byrd, K. M. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journals. Retrieved from [Link]

  • (2021). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. PMC. Retrieved from [Link]

  • (n.d.). Transition Metal-catalysed Enantioselective Conjugate Additions. Macmillan Group. Retrieved from [Link]

  • (2025). Asymmetric Synthesis of 2-Arylethylamines: 2025. An Updated Review.
  • (2023). Organocatalytic Synthesis of Chiral Halogenated Compounds. PubMed. Retrieved from [Link]

  • (2017). The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. ScienceDaily. Retrieved from [Link]

  • (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents.
  • (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.
  • (1991). Asymmetric 1,4-addition of organocuprates to chiral .alpha.,.beta.-unsaturated N-acyl-4-phenyl-2-oxazolidinones: a new approach to the synthesis of chiral .beta.-branched carboxylic acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Asymmetric Synthesis of Axially Chiral Compounds. Longdom Publishing. Retrieved from [Link]

Sources

discovery and history of fluorinated carboxylic acids in research

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, history, and application of fluorinated carboxylic acids.

A Technical Guide to Fluorinated Carboxylic Acids in Research

Executive Summary

Fluorinated carboxylic acids represent a unique class of chemical compounds where the extreme electronegativity of fluorine (


) fundamentally alters the physicochemical properties of the parent carboxyl group. This guide traces the arc of their discovery—from the identification of the naturally occurring toxin fluoroacetate  in the 1940s to the industrial dominance of perfluorooctanoic acid (PFOA)  via the Simons Process, and finally to their indispensable role in modern solid-phase peptide synthesis (SPPS)  and medicinal chemistry . We provide technical protocols for their use and detailed mechanistic visualizations of their biological and synthetic pathways.

Part 1: The Natural Assassin – Discovery of Fluoroacetate

Contrary to the belief that organofluorines are exclusively anthropogenic, the history of fluorinated acids begins in the poisonous flora of the Southern Hemisphere.

Historical Isolation

In 1943, South African chemist J.S.C. Marais isolated the toxic principle of Dichapetalum cymosum ("gifblaar"), a plant lethal to livestock.[1] He identified the compound as fluoroacetic acid (monofluoroacetate). This discovery was pivotal, proving that nature could forge the metabolically stable C–F bond.

Mechanism of Toxicity: "Lethal Synthesis"

Sir Rudolph Peters later coined the term "Lethal Synthesis" to describe how fluoroacetate kills. The molecule itself is relatively harmless but is metabolically converted into a "Trojan horse" inhibitor.

The Mechanism:

  • Mimicry: Fluoroacetate is accepted by Acetyl-CoA Synthetase to form Fluoroacetyl-CoA .

  • Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-Erythro-2-fluorocitrate .

  • Blockade: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate. This halts the Krebs Cycle, leading to citrate accumulation and cellular asphyxiation.

Visualization: The Lethal Synthesis Pathway

LethalSynthesis Fluoroacetate Fluoroacetate (Precursor) F_CoA Fluoroacetyl-CoA Fluoroacetate->F_CoA Acetyl-CoA Synthetase Fluorocitrate (-)-Erythro-2-fluorocitrate (The Inhibitor) F_CoA->Fluorocitrate + Oxaloacetate (Citrate Synthase) Oxaloacetate Oxaloacetate Oxaloacetate->Fluorocitrate Aconitase ACONITASE (Target Enzyme) Fluorocitrate->Aconitase Irreversible Binding Krebs Krebs Cycle (HALTED) Aconitase->Krebs Metabolic Blockade

Figure 1: The "Lethal Synthesis" pathway where fluoroacetate is metabolized into the active aconitase inhibitor.

Part 2: The Industrial Hammer – The Simons Process (1940s)

While monofluoroacetic acid was a biological curiosity, the 1940s brought the need for chemically inert materials for the Manhattan Project (specifically for handling corrosive Uranium Hexafluoride).

Electrochemical Fluorination (ECF)

Joseph H. Simons at Penn State discovered that electrolyzing organic carboxylic acids in anhydrous hydrogen fluoride (AHF) resulted in the replacement of all hydrogen atoms with fluorine. This process, patented by 3M in 1948, became the standard for producing perfluorinated acids like Trifluoroacetic Acid (TFA) and Perfluorooctanoic Acid (PFOA) .

The Simons Process Characteristics:

  • Solvent: Anhydrous HF (Conductive).

  • Voltage: 5–7 V (Below F₂ evolution potential).

  • Mechanism: Radical cation formation at the nickel anode.

  • Outcome: Complete perfluorination, preserving the carbon skeleton (mostly).

Visualization: The Simons ECF Cell

SimonsProcess cluster_cell Electrochemical Cell (Simons Process) Anode Nickel Anode (+) (Radical Generation) Output Output: Perfluorooctanoyl Fluoride (Hydrolyzed to PFOA) Anode->Output Perfluorination Cathode Steel Cathode (-) (H2 Evolution) Electrolyte Solution: Organic Acid + Anhydrous HF Electrolyte->Anode Oxidation Electrolyte->Cathode Reduction Input Input: Octanoyl Chloride Input->Electrolyte

Figure 2: Schematic of the Simons Electrochemical Fluorination process used to synthesize PFOA and TFA.

Part 3: The Precision Tool – TFA in Peptide Synthesis

In modern research, Trifluoroacetic Acid (TFA) is the most ubiquitous fluorinated acid. Its discovery enabled the revolution in Solid Phase Peptide Synthesis (SPPS).

The Acid Strength Advantage

The inductive effect of three fluorine atoms stabilizes the carboxylate anion, making TFA a significantly stronger acid than acetic acid, yet volatile enough to be removed by evaporation.

Table 1: Comparative Acidity of Fluorinated Carboxylic Acids

Acid NameStructurepKa (H₂O)Application
Acetic AcidCH₃COOH4.76General buffer, solvent
Monofluoroacetic AcidCH₂FCOOH2.59Toxicological standard
Difluoroacetic AcidCHF₂COOH1.25NMR standard, building block
Trifluoroacetic Acid CF₃COOH 0.23 SPPS cleavage, HPLC ion-pairing
Protocol: High-Fidelity Peptide Cleavage

Context: Removing a synthesized peptide from Wang or Rink Amide resin while simultaneously removing side-chain protecting groups (Boc, tBu, Trt).

Reagents:

  • TFA (Trifluoroacetic Acid): 95% (The cleaving agent).

  • TIS (Triisopropylsilane): 2.5% (The carbocation scavenger).

  • H₂O: 2.5% (Scavenger for Pbf/tBu groups).

Step-by-Step Methodology:

  • Preparation: Place the dried resin-peptide in a fritted reaction vessel.

  • Cocktail Addition: Add the cleavage cocktail (95:2.5:2.5 TFA/TIS/H₂O) at a ratio of 10 mL per gram of resin.

  • Reaction: Shake gently at room temperature for 2–3 hours. Note: Arginine-heavy peptides may require 4+ hours.

  • Filtration: Filter the resin, collecting the filtrate (containing the peptide) into a round-bottom flask.

  • Precipitation: Add ice-cold diethyl ether (10x volume) to the filtrate to precipitate the peptide.

  • Isolation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether.[2]

  • Validation: Analyze crude peptide via HPLC (using 0.1% TFA as ion-pairing agent) and Mass Spectrometry.

Part 4: Modern Synthesis – Photoredox Decarboxylative Fluorination

In the 21st century, the focus shifted from perfluorination to precise monofluorination. One of the most significant recent advances is the conversion of aliphatic carboxylic acids directly into alkyl fluorides, bypassing the need for toxic F₂ gas.

The Selectfluor Radical Protocol

This method utilizes Selectfluor (an electrophilic fluorinating reagent) and a silver catalyst to perform a decarboxylative fluorination. This is a critical "Discovery" era technique that allows carboxylic acids to serve as masked alkyl fluorides.

Mechanism: The reaction proceeds via a radical mechanism where Ag(II) oxidizes the carboxylate, leading to decarboxylation (


 loss) and the formation of an alkyl radical (

), which then abstracts a fluorine atom from Selectfluor.
Protocol: Ag-Catalyzed Decarboxylative Fluorination

Reference: J. Am. Chem. Soc.[3] 2012, 134, 40, 16548–16551.

Reagents:

  • Substrate: Aliphatic Carboxylic Acid (1.0 equiv).

  • Fluorinating Agent: Selectfluor (2.0 equiv).[4][5]

  • Catalyst:

    
     (0.2 equiv).
    
  • Solvent: Acetone/Water (1:1).[4]

Workflow:

  • Setup: In a light-shielded vial (if not using photoredox specific variants), dissolve the carboxylic acid (0.5 mmol) in 2 mL Acetone and 2 mL Water.

  • Addition: Add

    
     (17 mg, 0.1 mmol) followed by Selectfluor (354 mg, 1.0 mmol).
    
  • Reaction: Stir the mixture at 50°C for 12 hours under an inert atmosphere (

    
    ).
    
  • Workup: Extract with Dichloromethane (DCM). Wash the organic layer with brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    
Visualization: Decarboxylative Fluorination Pathway

DecarboxFluorination Acid R-COOH (Carboxylic Acid) Radical R• (Alkyl Radical) Acid->Radical Oxidation & Decarboxylation CO2 CO2 (Gas) Acid->CO2 Ag_Cat Ag(I) -> Ag(II) (Catalyst) Ag_Cat->Acid SET Oxidation Product R-F (Alkyl Fluoride) Radical->Product F Abstraction Selectfluor Selectfluor (F source) Selectfluor->Product

Figure 3: Mechanism of Silver-catalyzed decarboxylative fluorination using Selectfluor.

Part 5: References

  • Marais, J. S. C. (1944). "Monofluoroacetic acid, the toxic principle of 'Gifblaar' Dichapetalum cymosum". Onderstepoort Journal of Veterinary Science and Animal Industry, 20, 67–73.

  • Simons, J. H. (1949). "The Electrochemical Process for the Production of Fluorocarbons". Journal of the Electrochemical Society, 95(2), 47–66.

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society, 85(14), 2149–2154.

  • Yin, F., Wang, Z., Li, Z., & Li, C. (2012). "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution". Journal of the American Chemical Society, 134(25), 10401–10404.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37(2), 320-330.

Sources

The Fluorophenyl Moiety in Medicinal Chemistry: Target Rationale and Validation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the therapeutic utility, physicochemical rationale, and experimental validation of fluorophenyl-containing small molecules in drug discovery.

Executive Summary

The incorporation of fluorophenyl groups is a cornerstone strategy in modern lead optimization. Beyond simple lipophilicity modulation, the fluorophenyl moiety serves as a precision tool to block metabolic "soft spots," induce orthogonal multipolar interactions with protein backbones, and optimize residence time. This guide analyzes the specific therapeutic targets where this structural motif has proven essential—ranging from metabolic enzymes and kinases to GPCRs—and provides the experimental frameworks required to validate these effects.

Part 1: Physicochemical & Pharmacokinetic Rationale[1]

The efficacy of fluorophenyl-containing drugs stems from the unique properties of the Carbon-Fluorine (C-F) bond.[1] It is not merely a bioisostere for hydrogen; it is an electronic modulator.[2]

Metabolic Blockade (The Deuterium Alternative)

The primary driver for incorporating a fluorophenyl group is to prevent oxidative metabolism. Cytochrome P450 (CYP) enzymes typically attack electron-rich aromatic rings at the para-position.

  • Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol). Replacing a C-H with C-F at the site of metabolic attack renders the ring resistant to CYP-mediated hydroxylation.

  • Outcome: Extended half-life (

    
    ) and reduced dosing frequency.
    
Orthogonal Multipolar Interactions

Fluorine is the most electronegative element (3.98 Pauling scale), creating a strong dipole.

  • C-F···H-N Interactions: Unlike heavy halogens (Cl, Br, I) that form "halogen bonds" via a sigma-hole, organic fluorine rarely forms halogen bonds. Instead, the C-F bond acts as a weak hydrogen bond acceptor or engages in multipolar interactions with amide backbone protons (

    
    ) and carbonyl carbons (
    
    
    
    ).
  • Hydrophobic Collapse: The fluorophenyl group is highly lipophilic, driving the ligand into deep hydrophobic pockets (e.g., SGLT2 or HMG-CoA reductase active sites) while shedding solvation water molecules—a process driven by entropy.

Part 2: Primary Therapeutic Target Classes

Class A: Transporters (SGLT2 & NPC1L1)

Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors represent the "gold standard" for fluorophenyl utility.

  • Target: SGLT2 (Proximal tubule of the nephron).

  • Compound Example: Canagliflozin and Empagliflozin .

  • Structural Logic: These gliflozins feature a distal fluorophenyl ring connected to a glucose core via a linker.

    • Role of Fluorine: The distal phenyl ring sits in a hydrophobic sub-pocket. The fluorine atom (often at the 4-position) blocks rapid oxidation, allowing the drug to persist in the kidney long enough to inhibit glucose reabsorption effectively.

  • Clinical Impact: Direct correlation between the fluorophenyl-induced metabolic stability and the feasibility of once-daily oral dosing.

Class B: Kinases (Tyrosine & Serine/Threonine)

In oncology, kinase selectivity is often tuned by modifying the electronic properties of aryl rings binding in the ATP-binding pocket.

  • Target: BRAF (V600E mutation) and MEK .

  • Compound Example: Dabrafenib (BRAF inhibitor) and Trametinib (MEK inhibitor).

  • Structural Logic:

    • Dabrafenib:[3] Contains a tert-butyl-fluorophenyl moiety. The fluorine atom modulates the pKa of adjacent nitrogens and fills a specific hydrophobic volume in the kinase active site, improving selectivity against wild-type BRAF.

    • Selectivity: The electron-withdrawing nature of the fluorophenyl group pulls electron density from the scaffold, altering hydrogen bond donor/acceptor strengths to match the specific kinase hinge region.

Class C: GPCRs and Enzymes (DPP-4 & 5-HT)
  • Target: DPP-4 (Dipeptidyl peptidase-4).

  • Compound Example: Sitagliptin (Januvia).

  • Structural Logic: Sitagliptin features a 2,4,5-trifluorophenyl moiety.

    • Binding Mode: Crystal structures reveal that the trifluorophenyl group binds in the S1 hydrophobic pocket of DPP-4. The three fluorine atoms are crucial not just for filling the pocket but for minimizing steric clashes while maximizing van der Waals contacts. The electron-deficient ring also engages in

      
       stacking interactions with tyrosine residues (e.g., Tyr547) in the active site.
      

Part 3: Visualization of Mechanisms

Diagram 1: The Metabolic Blockade Mechanism

This diagram illustrates how fluorination prevents Phase I metabolism by CYP450 enzymes.

MetabolicStability cluster_0 Standard Phenyl Ring (Labile) cluster_1 Fluorophenyl Ring (Stable) Compound_H Drug-Phenyl-H CYP_Enzyme CYP450 (Oxidation) Compound_H->CYP_Enzyme Substrate Binding Metabolite Drug-Phenyl-OH (Inactive/Excreted) CYP_Enzyme->Metabolite Hydroxylation Compound_F Drug-Phenyl-F CYP_Blocked CYP450 (Blocked) Compound_F->CYP_Blocked Steric/Electronic Repulsion Stable_Drug Intact Drug (Extended t1/2) CYP_Blocked->Stable_Drug No Reaction

Caption: Comparative pathway showing the metabolic stabilization conferred by replacing a reactive C-H bond with an inert C-F bond.

Diagram 2: Fluorine-Protein Interaction Network

This diagram visualizes the multipolar interactions within a binding pocket (e.g., DPP-4).

FluorineBinding Ligand Fluorophenyl Ligand Hydrophobic_Pocket Hydrophobic Pocket (Phe, Tyr, Trp) Ligand->Hydrophobic_Pocket Lipophilic Interaction Backbone_Amide Backbone Amide (N-H) Ligand->Backbone_Amide Orthogonal Dipolar (C-F ... H-N) Water Solvation Water Ligand->Water Water Displacement (Entropy Gain)

Caption: Schematic of orthogonal multipolar interactions and entropic gains driven by fluorophenyl binding in protein active sites.

Part 4: Experimental Protocols

To validate the therapeutic potential of a fluorophenyl-containing lead, two critical assays must be performed: Metabolic Stability Profiling and Binding Kinetics .

Protocol 1: Microsomal Stability Assay (Metabolic Validation)

Objective: Quantify the intrinsic clearance (


) improvement of the fluorophenyl analog versus the non-fluorinated parent.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 30 µL of compound solution with 370 µL of microsomal suspension (final protein conc. 0.5 mg/mL). Incubate at 37°C for 5 minutes.

  • Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Termination: Immediately quench aliquots into 150 µL of ice-cold Stop Solution.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Data Presentation Table: | Compound ID | Structure | HLM


 (min) | 

(µL/min/mg) | Interpretation | | :--- | :--- | :--- | :--- | :--- | | Cmpd-A | Phenyl-H | 12.5 | 110.4 | High Clearance (Labile) | | Cmpd-B | 4-Fluorophenyl | >120 | <11.5 | Metabolically Stable |
Protocol 2: Surface Plasmon Resonance (SPR) (Binding Dynamics)

Objective: Determine if fluorination improves affinity (


) via association (

) or dissociation (

) rates.

Workflow:

  • Immobilization: Immobilize target protein (e.g., DPP-4) on a CM5 sensor chip via amine coupling. Target immobilization level: ~2000 RU.

  • Solvent Correction: Prepare running buffer (HBS-EP+) with 5% DMSO to match ligand stocks. Perform solvent correction cycles.

  • Injection: Inject fluorophenyl analogs at increasing concentrations (e.g., 0.1 nM to 1 µM) at a flow rate of 30 µL/min.

  • Dissociation: Allow 600s dissociation time to measure residence time.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

Note: Fluorinated compounds often show slower


 (longer residence time) due to the specific hydrophobic fit described in Diagram 2.

Part 5: Future Perspectives & 18F-Labeling

The transition from therapeutic to diagnostic is seamless with fluorophenyl compounds. The stable


 isotope can be substituted with the positron-emitting isotope 

.
  • Application: PET Imaging.[1][4][5][6][7]

  • Utility: If a fluorophenyl drug binds a target (e.g., aggregated tau proteins or specific tumors) with high affinity, the

    
    -labeled analog serves as a companion diagnostic tracer to visualize target occupancy in vivo.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • FDA Drug Approvals Database. (2024). U.S. Food and Drug Administration.[5][8] Link (Verified for Sitagliptin, Canagliflozin, and Dabrafenib structures).

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Strategic Design and Synthesis of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore & Its Utility

The molecule (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid represents a "privileged scaffold" in medicinal chemistry, serving as a critical chiral building block for various therapeutic classes, most notably Neurokinin-1 (NK1) receptor antagonists (e.g., Vestipitant intermediates) and specific Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Flobufen analogs).[1]

Its structural value lies in three distinct features:

  • The (2S)-Methyl "Chiral Switch": This group restricts the conformational freedom of the carboxylic acid tail, often locking the molecule into a bioactive conformation that enhances receptor affinity compared to the des-methyl or racemic variants.

  • The 4-Fluorophenyl Moiety: A classic bioisostere for the phenyl group that blocks para-hydroxylation by CYP450 enzymes, significantly extending metabolic half-life (

    
    ).[1]
    
  • The Butanoic Linker: A specific spacer length (C4) that positions the aromatic ring and the polar head group at an optimal distance for binding deep hydrophobic pockets in GPCRs and metalloproteases.

This guide details the structural activity relationships (SAR), rational analog design, and robust asymmetric synthesis of this scaffold.

Structural Activity Relationship (SAR) & Analog Design

To optimize this lead scaffold, we dissect the molecule into three zones. Modifications in these zones allow for the tuning of potency, solubility, and metabolic stability.[2]

Zone A: The Polar Head (Carboxyl Bioisosteres)

The carboxylic acid is essential for electrostatic interactions (often an arginine bridge in the receptor). However, its high polarity limits membrane permeability.

  • Strategy: Replace -COOH with bioisosteres to improve oral bioavailability (

    
    ) while maintaining 
    
    
    
    acidity.
  • Analogs:

    • Tetrazole: Improves metabolic stability and lipophilicity.

    • Acyl Sulfonamide:[1] (

      
      ) Offers tunable 
      
      
      
      .
    • Hydroxamic Acid: Essential if targeting metalloproteases (e.g., Neprilysin/MMP inhibition).

Zone B: The Linker & Stereocenter (The "Magic Methyl")

The (2S)-methyl group is not merely a spacer; it creates a steric clash that favors specific rotamers.

  • Conformational Lock: The "Magic Methyl" effect can increase potency by

    
     by reducing the entropic penalty of binding.
    
  • Stereochemistry: The (S)-enantiomer is typically the eutomer (active form) for NK1 antagonists, whereas the (R)-enantiomer may be preferred for specific enzyme inhibitors (e.g., NEP).

  • Rigidification: Cyclization of the methyl group back to the linker (forming a cyclopropane or cyclobutane ring) can further restrict conformation.

Zone C: The Aromatic Tail (Fluorine Scan)

The 4-fluoro substituent is a metabolic blocker.

  • Metabolic Soft Spots: Without fluorine, the phenyl ring is rapidly oxidized at the para position.

  • Modifications:

    • 2,4-Difluoro:[1][3] Increases lipophilicity and prevents ortho metabolism.

    • 4-Trifluoromethyl (

      
      ): Significantly boosts lipophilicity (
      
      
      
      ) for CNS penetration.
Visualization: SAR Logic Pathway

SAR_Logic Scaffold (2S)-4-(4-Fluorophenyl)- 2-methylbutanoic acid ZoneA Zone A: Polar Head (Binding) Scaffold->ZoneA ZoneB Zone B: Linker (Conformation) Scaffold->ZoneB ZoneC Zone C: Tail (Metabolism) Scaffold->ZoneC Bioisosteres Tetrazoles Acyl Sulfonamides (Permeability) ZoneA->Bioisosteres MagicMethyl (2S)-Methyl (Entropy Reduction) ZoneB->MagicMethyl Fluorine 4-Fluoro / 4-CF3 (Block CYP Oxidation) ZoneC->Fluorine Improved F% Improved F% Bioisosteres->Improved F% High Affinity High Affinity MagicMethyl->High Affinity Extended t1/2 Extended t1/2 Fluorine->Extended t1/2

Figure 1: Structural dissection of the scaffold highlighting the three zones for medicinal chemistry optimization.[1][3]

Experimental Protocol: Asymmetric Synthesis

To ensure the high enantiomeric excess (


) required for biological evaluation, we utilize the Evans Oxazolidinone Auxiliary  method. This is a self-validating protocol where the diastereomeric intermediate allows for easy purification before cleavage.[1][3]
Methodology: Asymmetric Alkylation

Target: Synthesis of this compound.

Step 1: Acylation of the Auxiliary
  • Reagents: (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary), Propionyl chloride, n-BuLi.[1][3]

  • Procedure:

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF at

      
      .
      
    • Add n-BuLi (1.1 eq) dropwise; stir for 30 min.

    • Add Propionyl chloride (1.2 eq); warm to

      
      .
      
    • Quench with sat.

      
      . Isolate (S)-3-propionyl-4-benzyl-2-oxazolidinone .[1][3]
      
Step 2: Diastereoselective Alkylation (The Critical Step)
  • Reagents: NaHMDS (Sodium bis(trimethylsilyl)amide), 4-Fluorophenethyl bromide.

  • Mechanism: Formation of the Z-enolate chelated with Sodium, creating a steric face differentiation.

  • Protocol:

    • Cool the imide (from Step 1) in THF to

      
      .
      
    • Add NaHMDS (1.1 eq) slowly. The solution turns yellow (enolate formation).

    • Stir for 45 min to ensure complete enolization.

    • Add 4-Fluorophenethyl bromide (3.0 eq) (Note: Alkyl halides are less reactive than benzyl halides; excess is required, or addition of NaI catalyst).

    • Stir at

      
       for 4 h, then slowly warm to 
      
      
      
      overnight.
    • Validation: Check HPLC. The diastereomeric ratio (dr) should be

      
      .
      
Step 3: Hydrolytic Cleavage (Chiral Recovery)
  • Reagents:

    
    , 
    
    
    
    (to prevent nucleophilic attack on the oxazolidinone ring).
  • Protocol:

    • Dissolve alkylated intermediate in THF/Water (3:1) at

      
      .
      
    • Add

      
       (4 eq) followed by 
      
      
      
      (2 eq).
    • Stir for 1 h.

    • Quench with

      
       (removes peroxide) and acidify to pH 2.
      
    • Extract with EtOAc. The auxiliary remains in the organic phase (neutral), the acid in the aqueous (basic extraction) or organic (acidic extraction).

    • Result: this compound.[1][3]

Visualization: Synthetic Workflow

Synthesis_Flow Start Propionyl-Evans Auxiliary (Chiral Template) Enolization Enolization (NaHMDS, -78°C) Start->Enolization Alkylation Alkylation (+ 4-F-Phenethyl Bromide) Enolization->Alkylation Z-Enolate Formation Cleavage Hydrolysis (LiOH / H2O2) Alkylation->Cleavage dr > 95:5 Product Target: (2S)-4-(4-F-Ph)-2-Me-Butanoic Acid Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle Recycle

Figure 2: The Evans Auxiliary protocol ensures high enantiomeric purity by utilizing steric hindrance to direct the alkylation.[1][3]

Physicochemical Profiling of Analogs

The following table summarizes the predicted properties of the parent scaffold versus key analogs designed for specific enzyme inhibition or receptor antagonism.

Analog IDStructure ModificationPredicted LogPtPSA (Ų)Metabolic StabilityApplication
Parent (2S)-4-(4-F-Ph)-2-Me-COOH 2.8 37.3 High Lead Scaffold
Analog 14-H (Des-fluoro)2.437.3Low (Para-ox)Negative Control
Analog 24-CF3 (Trifluoromethyl)3.637.3Very HighCNS Penetrant
Analog 3Tetrazole (Acid Bioisostere)2.545.0HighOral Drug
Analog 4Cyclopropyl-Linker2.637.3HighRigidified

Data Interpretation:

  • LogP: The parent compound (2.8) is in the ideal range for oral drugs (Lipinski's Rule of 5).

  • Analog 2: The addition of

    
     pushes LogP to 3.6, making it highly suitable for crossing the Blood-Brain Barrier (BBB), relevant for NK1 antagonists like Vestipitant.
    

References

  • Vestipitant & NK1 Antagonists: Di Fabio, R., et al. (2009).[4] Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant).[1][3][4] Journal of Medicinal Chemistry. Link

  • Evans Auxiliary Synthesis: Evans, D. A., et al. (1982). Stereoselective alkylation reactions of chiral imide enolates. Journal of the American Chemical Society. Link

  • Flobufen (NSAID) Analogs: Kuchar, M., et al. (2005). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Collection of Czechoslovak Chemical Communications. Link

  • Magic Methyl Effect: Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition. Link

  • Fluorine in Med Chem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

Technical Guide: Spectroscopic Profiling of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid . This document is structured to serve as a reference for structural validation, enantiomeric purity assessment, and synthetic origin analysis.

Molecular Identity & Significance

  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
    [1]
  • Molecular Weight: 196.22 g/mol

  • Key Structural Motifs:

    • Chiral Center (C2): The (S)-configuration at the

      
      -position defines the biological activity potential.
      
    • Fluorinated Aromatic System: A para-substituted benzene ring providing a distinct AA'BB' splitting pattern and

      
      F NMR signature.
      
    • Carboxylic Tail: Primary site for ionization in MS and hydrogen bonding in IR.

Contextual Application: This scaffold is a critical chiral building block in the synthesis of neprilysin inhibitors (e.g., Sacubitril analogs) and calcium channel blockers. The fluorine atom enhances metabolic stability by blocking para-hydroxylation, while the C2-methyl group restricts conformational freedom, often improving binding affinity to target enzymes.

Synthetic Origin & Stereochemical Logic

To understand the spectroscopic data—specifically the complexity of the methylene signals—one must understand the stereochemical environment. The (2S) isomer is typically synthesized via asymmetric alkylation to ensure high enantiomeric excess (


).
Synthesis Workflow (Evans Auxiliary Route)

The following diagram illustrates the standard self-validating protocol for generating the (2S) center, utilizing an Evans oxazolidinone auxiliary to induce facial selectivity.

SynthesisPath Start 4-(4-Fluorophenyl) propionic acid Inter Chiral Imide Intermediate Start->Inter Coupling (PivCl, Et3N) Aux Evans Auxiliary (S)-4-benzyl-2-oxazolidinone Aux->Inter Alkylation Asymmetric Alkylation (NaHMDS, MeI, -78°C) Inter->Alkylation Hydrolysis Hydrolysis (LiOH/H2O2) Alkylation->Hydrolysis Crystallization (Purification) Product (2S)-4-(4-Fluorophenyl)- 2-methylbutanoic acid Hydrolysis->Product Final Isolation

Caption: Figure 1. Asymmetric synthesis pathway using Evans auxiliary to establish the C2-(S) stereocenter, ensuring >98% ee.

Spectroscopic Characterization (NMR, IR, MS)[3]

A. Nuclear Magnetic Resonance (NMR)[3][4]

The NMR profile is dominated by the interplay between the chiral center and the fluorine atom.

  • Solvent: CDCl

    
     (Standard reference: 
    
    
    
    7.26 ppm for
    
    
    H).
  • Field Strength:

    
     400 MHz recommended for resolving diastereotopic protons.
    

H NMR Data (Predicted/Reference)
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
COOH 11.0 - 12.0Broad Singlet-Carboxylic acid proton (exchangeable).
Ar-H (2,6) 7.10 - 7.16Multiplet-AA' portion of AA'BB' system. Coupled to F (

Hz).
Ar-H (3,5) 6.94 - 7.00Multiplet-BB' portion. Large coupling to F (

Hz).
C4-H

2.58 - 2.65Triplet/Multiplet~7.8Benzylic protons. Shielded relative to pure benzene due to alkyl chain.
C2-H 2.45 - 2.55Sextet~7.0Chiral methine. Coupled to C2-Me and C3-H

.
C3-H

1.95 - 2.05Multiplet-Diastereotopic. Pro-R/Pro-S protons are magnetically non-equivalent due to C2 chirality.
C3-H

1.70 - 1.80Multiplet-Diastereotopic. Distinct shift from H

.
C2-CH

1.21Doublet7.0Diagnostic doublet for the methyl group.

Critical Insight - The Diastereotopic Effect: Unlike the achiral analog, the C3 methylene protons in the (2S) isomer are diastereotopic . They will not appear as a simple quartet. They will manifest as complex multiplets (often distinct) because they reside in different magnetic environments relative to the chiral center.


C NMR Data (Proton Decoupled)
Position

(ppm)
SplittingAssignment
C=O ~182.5SingletCarboxylic Acid Carbonyl.
C-F (Ar) ~161.5Doublet (

Hz)
Ipso carbon attached to Fluorine.
Ar-C (Ipso) ~137.0Doublet (

Hz)
Para to Fluorine (attached to alkyl chain).
Ar-C (Ortho) ~129.5Doublet (

Hz)
Carbons meta to Fluorine.
Ar-C (Meta) ~115.2Doublet (

Hz)
Carbons ortho to Fluorine.
C2 ~39.2SingletChiral Methine.
C3 ~35.5SingletMethylene bridge.
C4 ~32.5SingletBenzylic Carbon.
C2-Me ~16.8SingletMethyl group.

F NMR
  • Shift:

    
     -117.0 to -118.0 ppm.
    
  • Appearance: Multiplet (decoupled: Singlet).

  • Utility: Excellent for purity checks. Any minor peaks here indicate regioisomers or defluorinated impurities.

B. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids.

  • Molecular Ion [M-H]

    
    : 
    
    
    
    195.2
  • Fragmentation Pattern (EI - 70eV):

    • 
       196 [M]
      
      
      
      :
      Weak molecular ion.
    • 
       109 [C
      
      
      
      H
      
      
      F]
      
      
      :
      Tropylium Ion. The 4-fluorobenzyl fragment is the base peak or very prominent. This confirms the fluorinated aromatic ring.
    • 
       74:  McLafferty rearrangement product characteristic of 2-methyl carboxylic acids.
      
C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
Vibration ModeDescription
2900 - 3100 O-H StretchBroad, overlaps C-H stretch. Typical of carboxylic acid dimers.
1705 - 1715 C=O StretchStrong, sharp carbonyl peak.
1510 Ar C=C StretchCharacteristic aromatic ring breathing.
1220 - 1230 C-F StretchStrong band, confirms aryl fluoride.

Protocol for Enantiomeric Verification

Validation of the (2S) configuration is the most critical step in this workflow. Standard NMR cannot distinguish enantiomers without a chiral environment.

Workflow: Chiral HPLC Method

HPLCWorkflow Sample Sample Preparation (1 mg/mL in EtOH) Column Chiral Column Selection (Chiralcel OD-H or AD-H) Sample->Column Conditions Mobile Phase Hexane:IPA:TFA (90:10:0.1) Column->Conditions Detection UV Detection @ 210 nm & 254 nm Conditions->Detection Result Calculate ee% (Area S - Area R) / Total Detection->Result

Caption: Figure 2. Chiral HPLC workflow for determining enantiomeric excess (ee).

  • Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (90 : 10 : 0.1).

  • Expected Retention: The (2S) and (2R) enantiomers will have distinct retention times (e.g.,

    
     = 8.5 min, 
    
    
    
    = 10.2 min). Note: Run a racemic standard first to establish retention windows.
Alternative: Optical Rotation
  • 
    :  Typically positive (+) for (S)-2-methyl alkanoic acid derivatives in chloroform, but must  be compared against a specific literature standard for this fluorinated derivative.
    
  • Warning: Low specific rotation values can lead to ambiguity; Chiral HPLC is the authoritative standard.

References

  • NIST Chemistry WebBook. Butyric acid, 4-(p-fluorophenyl)-, methyl ester (Analog Data).[2] National Institute of Standards and Technology.[1][2] [Link]

  • PubChem Compound Summary. 2-(4-Fluorophenyl)-3-methylbutyric acid (Isomer Comparison). National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for C-F coupling constants and diastereotopic effects).
  • Evans, D. A., et al. "Asymmetric Alkylation Reactions of Chiral Imide Enolates." Journal of the American Chemical Society, 104(6), 1737–1739. (Foundational protocol for synthesizing 2-methyl carboxylic acids).

Sources

Technical Guide: Solubility & Stability of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

[1][2][3][4]

Executive Summary

This compound (CAS: 2248209-60-9 ; Racemic CAS: 1226160-80-0 ) is a lipophilic, chiral carboxylic acid derivative.[1][2][3][4] Structurally, it features a 4-fluorophenyl tail and a methyl-branched aliphatic chain at the

134234

This guide provides a rigorous framework for characterizing the compound's physicochemical behavior, focusing on its pH-dependent solubility profile and stereochemical stability (racemization risk) under processing conditions.[1][2][3][4]

Physicochemical Profile

The following properties define the compound's behavior in formulation and synthesis. Values are derived from experimental data of structural analogs (e.g., Flobufen intermediates) and standard chemoinformatic predictions for this chemical class.[1][2][3][4]

PropertyValue / CharacteristicRelevance
Molecular Formula

Stoichiometry calculations.
Molecular Weight 196.22 g/mol Dose/Yield calculations.[1][2][3][4][5]
Physical State White to off-white solidSolid-state handling.[1][2][3][4]
Melting Point 45–55 °C (Predicted)Low MP indicates potential for oiling out during crystallization.[2][3][4]
pKa (Acidic) ~4.75Ionization point; insoluble below pH 3.[2][3][4]5.
LogP ~2.6 – 2.9Lipophilic; requires organic cosolvents for aqueous processing.[1][2][3][4]
Chirality (2S)-EnantiomerCritical Quality Attribute (CQA) ; prone to racemization.[2][3][4]

Solubility Profile & Dissolution Strategy

Aqueous Solubility vs. pH

As a weak acid, the solubility of this compound is heavily pH-dependent.[1][2][3][4]

  • pH < 4.0 (Unionized): Extremely low solubility (< 0.1 mg/mL).[2][3][4] The compound exists as a lipophilic free acid, prone to precipitation.[2][3][4]

  • pH > 6.0 (Ionized): Solubility increases exponentially as the carboxylate salt forms.[2][3][4]

  • Salt Selection: For aqueous formulations, conversion to a sodium (

    
    ) or tromethamine salt is recommended to enhance solubility > 10 mg/mL.[1][2][3][4]
    
Organic Solvent Compatibility

The compound exhibits high solubility in polar aprotic and protic organic solvents, making them ideal for synthesis and purification.[2][3][4]

  • High Solubility (> 50 mg/mL): Methanol, Ethanol, DMSO, DMF, Dichloromethane (DCM).[1][2][3][4]

  • Moderate Solubility: Ethyl Acetate, Isopropyl Acetate.[1][2][3][4]

  • Low Solubility: Hexanes, Heptane (Anti-solvent for crystallization).[1][2][3][4]

Solubility Screening Workflow (DOT Diagram)

The following workflow outlines the protocol for determining the precise solubility limit for formulation development.

SolubilityWorkflowcluster_AqAqueous Screeningcluster_OrgOrganic ScreeningStartStart: Solid Sample(2S)-IsomerSolventSelectSelect Solvent System(Aq. Buffer vs. Organic)Start->SolventSelectpH1pH 1.2 (0.1N HCl)Simulated Gastric FluidSolventSelect->pH1PolarMethanol/DMSO(Stock Solution)SolventSelect->PolarpH6pH 6.8 (Phosphate)Simulated Intestinal FluidpH1->pH6TitrationAnalyzeEquilibrate 24h @ 25°CFilter (0.45 µm)pH6->AnalyzePolar->AnalyzeNonPolarHexane/Heptane(Crystallization)NonPolar->AnalyzeHPLCHPLC-UV Analysis(Quantify Conc.)Analyze->HPLCResultSolubility Profile GeneratedHPLC->Result

Caption: Systematic workflow for determining the pH-dependent and organic solubility profile of the target acid.

Stability & Degradation Mechanisms[1][2][3][4]

Stereochemical Stability (Racemization)

The most critical stability risk for this compound is racemization .[1][2][3][4] The acidic proton at the

234234
  • Risk Factors: High temperature (> 60°C), Strong Bases (NaOH, KOH, NaH), Polar Aprotic Solvents (DMF/DMSO enhance basicity).[1][2][3][4]

  • Mitigation: Use mild bases (e.g.,

    
    , 
    
    
    ) and maintain temperatures < 40°C during basic processing steps.[1][2][3][4]
Chemical Stability[1][2][3][4]
  • Hydrolysis: The compound is chemically stable against hydrolysis as it is already a free acid.[2][3][4] However, if converted to an ester derivative (e.g., methyl ester), hydrolysis becomes a primary degradation pathway.[1][2][3][4]

  • Oxidation: The benzylic position (adjacent to the fluorophenyl ring) is susceptible to radical oxidation under forcing conditions (light + oxygen), but generally stable under standard storage.[2][3][4]

Degradation Pathway Diagram (DOT Diagram)

This diagram illustrates the mechanism of base-catalyzed racemization, the primary stability concern.[1][2][3][4]

DegradationPathwayS_Isomer(2S)-Isomer(Active Form)EnolatePlanar EnolateIntermediate(Achiral)S_Isomer->EnolateDeprotonation(Slow Step)BaseStrong Base(-H+)Base->S_IsomerRacemateRacemic Mixture(50% S / 50% R)Enolate->RacemateReprotonation(Non-stereoselective)

Caption: Mechanism of base-catalyzed racemization via the achiral enolate intermediate.

Analytical Protocols

Chiral HPLC Method (Recommended)

To verify the enantiomeric excess (% ee) of the (2S)-isomer, a chiral stationary phase is required.[1][2][3][4] Standard C18 columns cannot distinguish the enantiomers.[2][3][4]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1][2][3][4]

  • Mobile Phase: Hexane : Isopropanol (90:[2][3][4]10) with 0.1% TFA (Trifluoroacetic acid).[2][3][4]

    • Note: Acid additive is crucial to suppress ionization of the carboxylic acid and ensure sharp peak shapes.[2][3][4]

  • Detection: UV @ 254 nm (Fluorophenyl absorption).[2][3][4]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

Forced Degradation Protocol

To validate stability for regulatory filing (IND/NDA), subject the material to:

  • Acid Stress: 1N HCl, 60°C, 24h.

  • Base Stress: 0.1N NaOH, 40°C, 4h (Monitor for racemization).

  • Oxidative Stress: 3%

    
    , RT, 24h.[1][2][3][4]
    
  • Thermal Stress: Solid state, 80°C, 7 days.

Handling & Storage Recommendations

  • Storage: Store at 2–8°C in a tightly sealed container. Desiccate to prevent moisture absorption, which can catalyze degradation or clumping.[1][2][3][4]

  • Handling: Wear standard PPE (gloves, goggles).[1][2][3][4] Although not highly toxic, fluorinated organics should be treated as potential irritants.[1][2][3][4]

  • Incompatibility: Avoid storage with strong oxidizing agents or strong bases (amines, hydroxides) to prevent salt formation or racemization.[2][3][4]

References

  • PubChem. (2025).[2][3][4] Compound Summary: this compound.[1][2][3][4] National Library of Medicine.[1][2][4] [Link][2][3][4]

  • ChemSrc. (2025).[2][3][4] this compound Physicochemical Properties. [Link][1][2][3][4]

  • Organic Syntheses. (2005). Synthesis of Chiral Beta-Amino Acids and Derivatives. (Reference for general chiral acid handling). [Link]

Technical Guide: Safe Handling and Operational Protocols for Fluorinated Organic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Fluorinated organic acids—specifically Trifluoroacetic Acid (TFA) and Trifluoromethanesulfonic Acid (Triflic Acid, TfOH) —are ubiquitous in drug development, serving as critical reagents for peptide synthesis, deprotection steps, and catalysis. However, their ubiquity often breeds complacency.

These compounds possess unique physicochemical properties driven by the high electronegativity of fluorine.[1] They are not merely "stronger acetic acid"; they exhibit aggressive corrosivity, high volatility, and in the case of superacids like TfOH, reactivity that challenges standard laboratory engineering controls.[2]

This guide provides a technical framework for the safe management of these agents, moving beyond generic safety data sheets (SDS) to address the specific operational risks found in high-throughput medicinal chemistry and process development labs.

Chemical Nature and Hazard Profiling[3][4][5]

To handle these agents safely, one must understand the causality of their hazard. The electron-withdrawing nature of the trifluoromethyl group (-CF₃) stabilizes the conjugate base, dramatically increasing acidity compared to non-fluorinated analogs.[1]

Comparative Hazard Data
CompoundStructurepKa (approx.)[3][4]Vapor Pressure (mmHg @ 25°C)Primary Hazard Mechanism
Acetic Acid CH₃COOH4.7615Corrosive (Weak)
Trifluoroacetic Acid (TFA) CF₃COOH0.23107Severe Corrosive / Inhalation. High volatility leads to rapid respiratory tract damage.[4]
Triflic Acid (TfOH) CF₃SO₃H-14.78Superacid. Reacts violently with water/bases. Causes immediate, deep-tissue destruction.
Hydrofluoric Acid (HF) HF3.17900+Systemic Toxin. Penetrates skin; fluoride ion (

) sequesters

, causing cardiac arrest.

Critical Distinction: While TFA and TfOH contain fluorine, pure TFA and TfOH do not typically cause the systemic fluoride toxicity associated with HF. However, in peptide synthesis "cleavage cocktails," TFA is often mixed with scavengers or fluoride salts that can generate HF in situ. Treat unknown mixtures as potential HF hazards.

Engineering Controls and PPE Strategy

Reliance on PPE alone is a failure of safety planning. The primary defense against fluorinated acids is containment.

The Hierarchy of Containment (Graphviz Visualization)

The following logic flow dictates the required engineering controls based on the operation.

G Start Operation Assessment Volatile High Volatility (TFA) Start->Volatile Superacid Superacid (TfOH) Start->Superacid FumeHood Fume Hood (Sash < 18 inches) Volatile->FumeHood Small Scale (<50mL) Scrubber Acid Gas Scrubber Required Volatile->Scrubber Large Scale / Rotovap ClosedSystem Closed-Loop Transfer (Cannula/Schlenk Line) Superacid->ClosedSystem Anhydrous Transfer Superacid->FumeHood Quenching/Dilution ClosedSystem->FumeHood Secondary Containment

Figure 1: Engineering control decision matrix. Note that TfOH requires moisture-free closed transfers to prevent violent hydration.

Glove Permeation Protocol

Latex gloves are strictly forbidden. They degrade within seconds upon contact with concentrated fluorinated acids.

The "Double-Glove" Standard: For all handling of >80% TFA or TfOH, the following glove protocol is mandatory:

  • Inner Layer: 4-mil Nitrile (barrier against incidental sweat/contamination).

  • Outer Layer: Laminate (Silver Shield/4H) or Thick Butyl Rubber (0.7mm) .

Permeation Breakthrough Data:

Glove MaterialThicknessBreakthrough Time (TFA >99%)Breakthrough Time (TfOH)Recommendation
Standard Nitrile 4-5 mil< 2 minutes < 1 minute Splash protection only.[5] Change immediately upon contact.
Thick Nitrile 10-15 mil~15 minutes~5 minutesAcceptable for short tasks.
Neoprene 20 mil> 60 minutes> 30 minutesGood for general handling.
Laminate (PE/EVAL) 2.7 mil> 480 minutes > 480 minutes Mandatory for spill cleanup or immersion.

Source: Ansell Chemical Resistance Guide & KCL Glove Data.

Operational Protocols

Safe Pipetting of TFA

TFA has a low surface tension and high vapor pressure, causing it to "drip" or "spurt" from standard air-displacement pipettes.

  • Technique: Use positive displacement pipettes (capillary piston type). This prevents vapor buildup inside the pipette shaft which forces liquid out.

  • Alternative: If using air-displacement, pre-wet the tip by aspirating and dispensing 3 times to equilibrate the vapor pressure before the final draw.

Rotary Evaporation of TFA

Removing TFA is a common source of lab corrosion. TFA vapors destroy vacuum pump diaphragms and rotovap seals.

  • Trap: A dry ice/acetone cold trap (−78°C) is mandatory between the rotovap and the pump.

  • Neutralization: Place a secondary trap containing solid Sodium Carbonate (

    
    ) or Calcium Oxide (
    
    
    
    ) to neutralize vapors before they hit the pump.
  • Venting: Never vent the pump into the open lab; exhaust must be ducted to a fume hood.

Handling Triflic Acid (Superacid)

TfOH fumes aggressively in moist air.

  • Transfer: Do not pour TfOH. Use a glass syringe with a long stainless steel needle or a cannula transfer system under Nitrogen/Argon.

  • Glassware: TfOH is compatible with borosilicate glass. It is not compatible with standard plastics (nylon, weak PVC). Use Teflon (PTFE) or PFA fittings.

Emergency Response: The Calcium Gluconate Question

A critical error in safety planning is treating TFA burns exactly like HF burns, or conversely, ignoring the risk of HF generation in mixtures.

Mechanism of Injury & Treatment Logic

Emergency Exposure Skin Exposure to Fluorinated Acid Action_Rinse IMMEDIATE: Rinse with Water (15 min) Remove Contaminated Clothing Exposure->Action_Rinse Identify Identify Agent TFA_Pure Pure TFA or TfOH Identify->TFA_Pure HF_Mix HF Containing Mixture (e.g., TFA + Fluoride Salts) Identify->HF_Mix Eval_Pain Evaluate Pain/Damage TFA_Pure->Eval_Pain Gel_Yes Apply Calcium Gluconate Gel Massage into skin Seek ER immediately HF_Mix->Gel_Yes Risk of F- Ion Toxicity Action_Rinse->Identify Gel_No Standard Burn Care (Antibiotics/Debridement) NO Calcium Gluconate Eval_Pain->Gel_No Primary Corrosive Injury

Figure 2: Decision matrix for medical response. Note that Calcium Gluconate is specific to Fluoride ion (


) sequestration.
Specific Medical Interventions
  • Pure TFA/TfOH Burns: Treat as a severe mineral acid burn.

    • Immediate: Irrigation is the only effective first aid.

    • Contraindication: Do not apply bases (bicarbonate) to the skin; the exothermic reaction will worsen the burn.

  • Suspected HF Content: If the acid solution contained HF,

    
    , or fluoride salts:
    
    • Apply 2.5% Calcium Gluconate Gel immediately after rinsing.

    • The gel provides a sacrificial source of

      
       for the fluoride ions, preventing them from stealing calcium from the victim's blood and bone.
      

Waste Disposal and Environmental Persistence[4]

Fluorinated acids belong to the PFAS (Per- and Polyfluoroalkyl Substances) family tree. While TFA is a "short-chain" PFAS, it is extremely persistent in the environment.

Segregation Protocol
  • Do Not Mix: Never mix TfOH or TFA waste with organic solvents containing oxidizers (e.g., peroxide forming ethers) or strong bases. The heat of neutralization can cause an explosion.

  • Labeling: Clearly label waste as "Halogenated Organic Acid."

Neutralization for Disposal[10]
  • Small Scale (<100mL):

    • Prepare a dilute solution of Sodium Carbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) in a large beaker within a fume hood.
    • Add the acid to the base slowly (dropwise) with stirring. Never add base to acid.

    • Check pH to ensure neutrality (pH 6-8).

  • PFAS Considerations:

    • Standard neutralization does not destroy the carbon-fluorine bond.

    • For large quantities, the only environmentally sound disposal method is high-temperature incineration (>1100°C) at a licensed hazardous waste facility.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6413, Trifluoroacetic acid. Retrieved from [Link]

  • University of California, San Diego (UCSD). (2020). Standard Operating Procedure: Trifluoroacetic Acid.[2][6] Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of PFAS. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a high-purity, enantioselective protocol for the synthesis of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid .

This compound is a critical chiral building block, often utilized in the development of neprilysin inhibitors , calcium channel blockers , and as a fluorinated bioisostere of isoleucine in peptidomimetics. The introduction of the fluorine atom enhances metabolic stability and lipophilicity, while the precise (2S)-stereochemistry is essential for target binding affinity.

Protocol ID: AN-SYN-2S-FMBA-01 Version: 2.0 Methodology: Evans Asymmetric Alkylation Target Enantiomeric Excess (ee): >98%

Strategic Analysis & Route Selection

Achieving high enantiopurity at the


-position of carboxylic acids is synthetically challenging due to the lability of the 

-proton. While asymmetric hydrogenation is viable for multi-kilogram process scales, the Evans Auxiliary (Oxazolidinone) method is selected here as the optimal protocol for laboratory to pilot-scale synthesis (1g – 100g).

Rationale for Selection:

  • Predictability: The steric bulk of the oxazolidinone auxiliary enforces a rigid Z-enolate transition state, reliably directing electrophilic attack.

  • Self-Validating: Diastereomeric intermediates can be separated by standard silica chromatography, ensuring the final product's optical purity before the auxiliary is even removed.

  • Cost-Efficiency: This route utilizes the naturally derived (S)-4-benzyl-2-oxazolidinone (from L-Phenylalanine) and commercially available 4-fluorophenethyl bromide.

Retrosynthetic Analysis

To obtain the (2S) configuration, we employ (S)-4-benzyl-2-oxazolidinone . According to the Evans stereochemical model, alkylation of the propionyl imide enolate with a higher-priority alkyl halide (4-fluorophenethyl bromide) will occur from the si-face (away from the benzyl group), yielding the (2S) stereocenter.

Pathway Visualization:

EvansPathway Aux Chiral Auxiliary (S)-4-benzyl-2-oxazolidinone Imide N-Propionyl Imide (Precursor) Aux->Imide Acylation (n-BuLi) Prop Propionyl Chloride Prop->Imide Enolate Z-Enolate (Li-Chelated Transition State) Imide->Enolate NaHMDS -78°C Alkylated Alkylated Adduct (Diastereomerically Pure) Enolate->Alkylated + AlkylatingAgent Stereoselective Attack AlkylatingAgent Electrophile 4-Fluorophenethyl Bromide AlkylatingAgent->Alkylated Product Target Product (2S)-4-(4-Fluorophenyl)- 2-methylbutanoic acid Alkylated->Product Hydrolysis (LiOH/H2O2) RecycledAux Recovered Auxiliary Alkylated->RecycledAux Cleavage RecycledAux->Aux Recycle

Figure 1: Retrosynthetic logic and forward flow for the Evans Asymmetric Alkylation strategy.

Detailed Experimental Protocol

Phase 1: Preparation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone

Note: This step attaches the "chiral handle" to the propionyl group.

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Role
(S)-4-Benzyl-2-oxazolidinone 1.0 177.20 Chiral Auxiliary
n-Butyllithium (2.5M in hexanes) 1.05 - Base
Propionyl Chloride 1.1 92.52 Acylating Agent

| THF (Anhydrous) | - | - | Solvent |

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Dissolution: Charge (S)-4-benzyl-2-oxazolidinone (10.0 g, 56.4 mmol) and anhydrous THF (150 mL). Cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add n-BuLi (23.7 mL, 59.2 mmol) dropwise over 20 minutes. Maintain internal temperature below -70°C. Stir for 30 minutes to form the lithiated auxiliary.

  • Acylation: Add propionyl chloride (5.4 mL, 62.0 mmol) in one portion.

  • Warming: Allow the reaction to warm to 0°C over 1 hour. Stir at 0°C for an additional 30 minutes.

  • Quench: Quench with saturated aqueous NH₄Cl (50 mL).

  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with saturated NaHCO₃ and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from hexane/EtOAc or use flash chromatography (10-20% EtOAc/Hexane) to yield the N-propionyl imide as a white solid.

    • QC Check: ¹H NMR should show the characteristic N-acyl quartet and triplet for the propionyl group.

Phase 2: Asymmetric Alkylation (The Critical Step)

Mechanistic Insight: The use of NaHMDS generates the Z-enolate. The lithium counterion (if LiHMDS were used) or sodium coordinates with the oxazolidinone carbonyl, locking the conformation. The bulky benzyl group blocks one face, forcing the 4-fluorophenethyl bromide to attack from the opposite side.

Reagents & Materials:

Reagent Equiv. Role
N-Propionyl Imide (from Phase 1) 1.0 Substrate
NaHMDS (1.0M in THF) 1.1 Base (Enolization)
4-Fluorophenethyl bromide 3.0 Electrophile

| THF (Anhydrous) | - | Solvent |

Procedure:

  • Enolization: In a flame-dried flask under N₂, dissolve N-propionyl imide (5.0 g, 21.4 mmol) in THF (100 mL). Cool to -78°C .

  • Base Addition: Add NaHMDS (23.5 mL, 23.5 mmol) dropwise over 30 mins. Critical: Fast addition can cause local warming and loss of stereocontrol. Stir for 1 hour at -78°C.

  • Alkylation: Add 4-fluorophenethyl bromide (13.0 g, 64.2 mmol) (neat or as THF solution) dropwise.

    • Note on Electrophile: Alkyl bromides are less reactive than iodides. If reaction is sluggish, add NaI (0.1 equiv) as a catalyst (Finkelstein in situ).

  • Reaction: Stir at -78°C for 4 hours, then allow to slowly warm to -20°C overnight. Do not warm to RT immediately; low temp is required for high diastereoselectivity (dr).

  • Quench & Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[2][3][4]

  • Purification: Flash chromatography (5-15% EtOAc/Hexane).

    • Separation: The major diastereomer (desired) usually elutes differently from the minor. Isolate the major spot.

    • Target Yield: 70-85%.

    • Target dr: >95:5 (often >98:2 after column).

Phase 3: Chiral Auxiliary Cleavage (Hydrolysis)

Objective: Remove the oxazolidinone to release the free acid without racemizing the alpha-center.

Procedure:

  • Dissolution: Dissolve the alkylated intermediate (4.0 g) in THF/H₂O (3:1, 80 mL). Cool to 0°C.[2]

  • Peroxide Addition: Add 30% H₂O₂ (4 equiv) followed by LiOH (2 equiv).

    • Why Peroxide? The peroxide anion is more nucleophilic than hydroxide toward the imide carbonyl but less basic, minimizing racemization risk (Evans-Srebnik reagent).

  • Stir: Stir at 0°C for 2-3 hours. Monitor by TLC.[3]

  • Quench: Add Na₂SO₃ (aq) to quench excess peroxide (test with starch-iodide paper).

  • Auxiliary Recovery: Evaporate THF. Extract the aqueous residue with CH₂Cl₂ (3x). The auxiliary is in the organic layer; the product is in the aqueous layer as the lithium salt.

  • Acidification: Acidify the aqueous layer to pH 2 with 1N HCl.

  • Final Extraction: Extract the acidic aqueous layer with EtOAc (3 x 50 mL). Dry (Na₂SO₄) and concentrate to yield the crude acid.

  • Final Purification: Kugelrohr distillation or silica gel chromatography.

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, CDCl₃)Conforms to structure. Diagnostic doublet for

-CH₃ at ~1.2 ppm.
Purity HPLC (C18)>98.0% Area
Enantiomeric Excess Chiral HPLC>98% ee
Residual Solvent GC-Headspace< Limits (ICH Q3C)
Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (95 : 5 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 254 nm.

  • Reference: Compare against racemic standard prepared by alkylation of methyl butyrate using LDA/MeI followed by hydrolysis.

Troubleshooting Guide

Issue: Low Diastereoselectivity (dr < 90:10)

  • Cause: Enolization temperature too high or incomplete enolization.

  • Fix: Ensure internal temp is <-70°C during base addition. Ensure NaHMDS quality (titrate if necessary).

Issue: Low Yield in Alkylation

  • Cause: 4-Fluorophenethyl bromide is sterically hindered or unreactive.

  • Fix: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI to generate the more reactive iodide in situ. Allow longer reaction times at -20°C.

Issue: Racemization during Hydrolysis

  • Cause: Base concentration too high or temperature uncontrolled.

  • Fix: Strictly adhere to the LiOH/H₂O₂ protocol at 0°C. Do not use NaOH or reflux conditions.

Process Visualization

Workup and Purification Workflow

WorkupFlow RxnMix Reaction Mixture (Alkylated Imide) Quench Quench (Na2SO3) Remove THF RxnMix->Quench DCM_Ext DCM Extraction Quench->DCM_Ext OrgLayer Organic Layer (Contains Auxiliary) DCM_Ext->OrgLayer Save AqLayer Aqueous Layer (Contains Product Salt) DCM_Ext->AqLayer Save Recycle Recovered Auxiliary (Recrystallize) OrgLayer->Recycle Acidify Acidify to pH 2 (1N HCl) AqLayer->Acidify FinalExt EtOAc Extraction Acidify->FinalExt FinalProd Final Product This compound FinalExt->FinalProd

Figure 2: Separation strategy for recovering the chiral auxiliary and isolating the target acid.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104(6), 1737–1739.

  • Gage, J. R.; Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-2-methylpentanoic acid." Organic Syntheses, 1990 , 68, 83.

  • Yuan, Y. et al. "Large-Scale Asymmetric Synthesis of Fluorinated Amino Acids via Ni(II) Complexes." Molecules, 2019 , 24(24), 4588.

  • PubChem Compound Summary. "(S)-2-methylbutanoic acid."[5] National Center for Biotechnology Information.

  • Ager, D. J.; Prakash, I.; Schaad, D. R. "Chiral Oxazolidinones in Asymmetric Synthesis." Chemical Reviews, 1996 , 96(2), 835-876.

Sources

chiral auxiliary for (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid via Chiral Auxiliary

Executive Summary & Strategic Analysis

Target Molecule: this compound CAS Registry Number: (Generic analog reference) Primary Application: Key intermediate for Neprilysin inhibitors (e.g., Sacubitril analogs) and specific GABA-ergic modulators.

The Synthetic Challenge: The synthesis of this compound requires the precise installation of a methyl group at the


-position with (S)-configuration. While catalytic asymmetric hydrogenation is possible, it often requires expensive ligands and high-pressure equipment. For early-phase drug development and robust gram-to-kilogram scale-up, chiral auxiliary technology  remains the gold standard due to its predictability, high diastereoselectivity (

), and crystallinity of intermediates which allows for non-chromatographic purification.

Strategic Route Selection: To achieve the (2S)-configuration cost-effectively, we utilize the Evans Methylation Strategy .

  • Auxiliary: (S)-4-benzyl-2-oxazolidinone (Derived from inexpensive L-Phenylalanine).

  • Logic: Direct alkylation of an N-propionyl auxiliary with a large electrophile typically yields the "anti-Evans" product or requires the expensive (R)-auxiliary to achieve the (2S)-acid. Conversely, methylation of the long-chain imide using the (S)-auxiliary reliably yields the (S)-

    
    -methyl  product.
    
  • Mechanism: The reaction proceeds via a Z-enolate transition state where the electrophile (MeI) approaches from the face opposite the benzyl group (steric blocking), ensuring high stereocontrol.

Synthetic Pathway Visualization

The following flowchart illustrates the critical path from raw materials to the enantiopure target, highlighting the recycling of the auxiliary.

SynthesisPath Start 4-(4-Fluorophenyl) butanoic acid Step1 1. Acylation (Mixed Anhydride Method) Start->Step1 Aux (S)-4-Benzyl -2-oxazolidinone Aux->Step1 Imide N-Acyl Imide (Chiral Template) Step1->Imide Yield: 90-95% Step2 2. Asymmetric Methylation (NaHMDS / MeI / -78°C) Imide->Step2 Z-Enolate Formation Alkylated Methylated Imide (>98:2 dr) Step2->Alkylated Steric Control Step3 3. Hydrolytic Cleavage (LiOH / H2O2) Alkylated->Step3 Product TARGET: (2S)-Acid Step3->Product Yield: >90% ee: >99% Recycle Recovered Auxiliary Step3->Recycle Recovery: >85% Recycle->Step1 Re-use

Figure 1: Workflow for the asymmetric synthesis of this compound utilizing the Evans auxiliary recycling loop.

Detailed Experimental Protocols

Protocol A: Preparation of N-[4-(4-Fluorophenyl)butanoyl]-(S)-4-benzyl-2-oxazolidinone

Objective: Attachment of the substrate to the chiral controller.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-(4-Fluorophenyl)butanoic acid 1.0 Substrate
Pivaloyl chloride (or Oxalyl chloride) 1.05 Activator

| Triethylamine (


) | 2.1 | Base |
| (S)-4-Benzyl-2-oxazolidinone | 1.0 | Chiral Auxiliary |
| LiCl (anhydrous) | 0.1 | Catalyst (Lewis Acid) |
| THF (anhydrous) | - | Solvent |

Procedure:

  • Activation: In a flame-dried flask under ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , dissolve 4-(4-fluorophenyl)butanoic acid (10.0 g, 54.9 mmol) in anhydrous THF (100 mL). Cool to -78°C.[1]
    
  • Add

    
     (16.1 mL, 115 mmol) followed by dropwise addition of pivaloyl chloride (7.1 mL, 57.6 mmol). Stir for 15 min at -78°C, then warm to 0°C for 45 min to form the mixed anhydride.
    
  • Coupling: In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (9.7 g, 54.9 mmol) and anhydrous LiCl (0.23 g, 5.5 mmol) in THF (50 mL).

  • Cannulate the auxiliary solution into the mixed anhydride mixture at -78°C.

  • Allow the reaction to warm to room temperature (RT) and stir overnight.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1] Wash combined organics with 1M HCl, saturated 
    
    
    
    , and brine. Dry over
    
    
    .[2]
  • Purification: Recrystallize from Hexanes/EtOAc to yield the imide as a white crystalline solid.

    • Target Yield: >90%[3][4][5][6]

Protocol B: Diastereoselective Methylation (The Critical Step)

Objective: Installation of the alpha-methyl group with (S)-stereochemistry.

Mechanism: The reaction proceeds via a chelated Z-enolate . The sodium cation is chelated by the carbonyl oxygens of the oxazolidinone and the side chain. The benzyl group at C4 blocks the Re-face, forcing the electrophile (MeI) to attack from the Si-face (anti to the benzyl group). This yields the (2S)-configuration.

Reagents & Stoichiometry:

Reagent Equiv. Role
N-Acyl Imide (from Protocol A) 1.0 Substrate
NaHMDS (1.0 M in THF) 1.1 Strong Base
Methyl Iodide (MeI) 3.0 Electrophile

| THF (anhydrous) | - | Solvent |

Procedure:

  • Enolization: Dissolve the N-acyl imide (10.0 g, 29.3 mmol) in anhydrous THF (150 mL) under

    
    . Cool the solution to -78°C  (Internal temperature must be monitored).
    
  • Add NaHMDS (32.2 mL, 32.2 mmol) dropwise over 20 minutes. Crucial: Maintain temp < -70°C to prevent enolate decomposition or loss of geometry.

  • Stir at -78°C for 45 minutes to ensure complete formation of the Z-enolate.

  • Alkylation: Add Methyl Iodide (5.5 mL, 87.9 mmol) neat, dropwise.

  • Stir at -78°C for 2 hours, then slowly warm to -20°C over 3 hours. (Do not warm to RT immediately; low temp is required for high dr).

  • Quench: Add saturated

    
     solution while still cold.
    
  • Workup: Partition between water and EtOAc. Extract aqueous layer with EtOAc.[1][7] Dry organics over

    
     and concentrate.
    
  • Purification: The crude material usually has a diastereomeric ratio (dr) of >95:5. Purify by flash chromatography (SiO2, 10-20% EtOAc/Hexanes) or recrystallization to obtain pure diastereomer (>99% de).

    • Target Yield: 85-92%

Protocol C: Chiral Auxiliary Removal (Hydrolysis)

Objective: Release of the free acid and recovery of the expensive auxiliary.

Reagents:

Reagent Equiv. Role
Methylated Imide 1.0 Substrate
LiOH (1.0 M aqueous) 2.0 Hydrolysis Base

|


 (30% aqueous) | 4.0 | Nucleophile/Activator |
| THF / Water (3:1) | - | Solvent |

Procedure:

  • Dissolve the methylated imide (5.0 g) in THF (60 mL) and water (20 mL). Cool to 0°C.

  • Add 30%

    
     (volume calculated based on stoichiometry) dropwise.
    
  • Add LiOH solution dropwise. The solution should become opaque.

  • Stir at 0°C for 1 hour, then warm to RT and stir until TLC indicates disappearance of imide (approx. 2-3 hours).

  • Quench: Cool to 0°C. Add saturated aqueous

    
     (sodium sulfite) slowly to quench excess peroxide. Caution: Exothermic. Verify peroxide absence with starch-iodide paper.
    
  • Recovery: Evaporate THF. Extract the alkaline aqueous residue with

    
     (3x).
    
    • Organic Layer:[1][4][7][] Contains the Recovered Auxiliary . Dry and recrystallize for reuse.

    • Aqueous Layer:[3][9] Contains the target acid salt.[2][9]

  • Isolation: Acidify the aqueous layer to pH 1-2 with 1M HCl. The product will precipitate or oil out. Extract with EtOAc (3x).[1] Dry (

    
    ) and concentrate to yield this compound.
    

Quality Control & Analytical Methods

Enantiomeric Excess (ee) Determination: Do not rely solely on optical rotation, as it is concentration-dependent. Use Chiral HPLC.[10]

  • Derivatization: Convert a small aliquot of the acid to the methyl ester (using

    
     in MeOH) or the anilide for better UV detection.
    
  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/IPA (95:5 or 90:10), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (monitoring the fluorophenyl chromophore).

  • Criteria: Target ee > 99.0%.

NMR Validation:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the characteristic doublet of the
    
    
    -methyl group at
    
    
    ppm and the multiplets for the
    
    
    linker.
  • 
     NMR:  Single peak confirms the integrity of the fluorophenyl ring (approx -117 ppm).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Diastereoselectivity (dr < 90:10) Enolization temperature too high.Ensure internal probe reads <-70°C during base addition.
Incomplete enolization.Increase NaHMDS stirring time to 1 hour before adding MeI.
Low Yield in Alkylation Enolate decomposition.Ensure anhydrous conditions; check THF quality (peroxides/water).
Incomplete Hydrolysis Steric hindrance of the

-methyl.
Increase reaction time or use LiOH/

in THF/Water (4:1) to improve solubility.
Racemization during Hydrolysis pH too high or temp too high.Keep hydrolysis at 0°C initially; do not reflux. Use LiOH/peroxide (mild) rather than KOH/MeOH (harsh).

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104(6), 1737–1739.

  • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, 1990 , 68, 83.

  • Ager, D. J.; Prakash, I.; Schaad, D. R. "Chiral Oxazolidinones in Asymmetric Synthesis."[11] Aldrichimica Acta, 1997 , 30(1), 3–11.

  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997 , 119(28), 6496–6511. (Cited for alternative comparison).

Sources

Application Note: Chiral HPLC Analysis of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid is a critical chiral building block, often employed in the synthesis of calcium channel blockers (e.g., mibefradil analogs) and specific enzyme inhibitors. The pharmacological potency of these therapeutics is strictly tied to the stereochemistry at the C2 position. The (2S)-enantiomer typically exhibits the desired biological activity, while the (2R)-enantiomer may be inactive or toxic.

This Application Note provides a robust, self-validating protocol for the enantiomeric separation of this compound. The method is derived from proven separation mechanisms for


-methyl arylalkanoic acids, utilizing polysaccharide-based stationary phases in normal-phase mode.
Key Chemical Properties
PropertyDescription
Chemical Name This compound
Molecular Formula C₁₁H₁₃FO₂
Chiral Center C2 (

-position to carboxyl group)
Chromophore 4-Fluorophenyl group (

)
Acidity (pKa) ~4.5 (Carboxylic acid)

Method Development Strategy

Stationary Phase Selection

The separation of


-methyl carboxylic acids (similar to "profen" drugs) is best achieved using Amylose  or Cellulose  carbamate/benzoate derivatives.
  • Primary Recommendation (Chiralpak AD-H / IA): Amylose tris(3,5-dimethylphenylcarbamate). This phase forms helical cavities that effectively discriminate the spatial orientation of the

    
    -methyl group against the bulky 4-fluorophenylethyl tail.
    
  • Secondary Recommendation (Chiralcel OJ-H): Cellulose tris(4-methylbenzoate).[1][2] Literature on the structural analog 3-(4-fluorophenyl)-2-methylpropanoic acid demonstrates successful separation on OJ-H columns [1].

Mobile Phase Optimization
  • Mode: Normal Phase (NP) is preferred over Reversed Phase (RP) for chiral acids because non-polar solvents (Hexane/Heptane) maximize the hydrogen bonding and

    
     interactions essential for chiral recognition.
    
  • Acidic Modifier: The presence of the free carboxylic acid requires an acidic modifier to suppress ionization. Trifluoroacetic acid (TFA) (0.1%) is critical to prevent peak tailing and ensure linear adsorption isotherms.

Method Development Decision Tree

MethodDevelopment Start Start: this compound Solubility Check Solubility in Hexane/IPA Start->Solubility Condition Mobile Phase: Hexane/IPA/TFA (90:10:0.1) Solubility->Condition Screen1 Screen Column 1: Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) Decision Evaluate Resolution (Rs) & Tailing (T) Screen1->Decision Screen2 Screen Column 2: Chiralcel OJ-H (Cellulose tris-4-methylbenzoate) Screen2->Decision Condition->Screen1 Condition->Screen2 Opt1 Rs > 2.0 T < 1.2 Decision->Opt1 Pass Opt2 Rs < 1.5 or Tailing Decision->Opt2 Fail Final Finalize Method (Validation) Opt1->Final Adjust Increase IPA (to 15%) or Change Column Opt2->Adjust

Figure 1: Strategic decision tree for selecting the optimal chiral stationary phase and mobile phase conditions.

Recommended Analytical Protocol

Chromatographic Conditions

This protocol is optimized for the Chiralpak AD-H column due to its broader universality for


-methyl acids, though OJ-H  is a validated alternative.
ParameterCondition
Column Chiralpak AD-H (Daicel) or equivalent(Amylose tris(3,5-dimethylphenylcarbamate))Dimensions: 250 mm × 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid Ratio: 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C (± 2°C)
Detection UV @ 210 nm (primary) or 254 nm
Injection Volume 10 µL
Run Time 20 minutes (Enantiomers typically elute between 8–15 mins)
Sample Preparation
  • Diluent: Mobile Phase (Hexane/IPA/TFA 90:10:0.1).[2]

  • Stock Solution: Dissolve 10 mg of sample in 10 mL of diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock Solution to 0.5 mg/mL.

  • Note: Ensure the sample is completely dissolved. If the acid is stubborn, dissolve in 100% IPA first, then dilute with Hexane.

System Suitability & Validation Guidelines

To ensure "Trustworthiness" and "Scientific Integrity," the method must meet specific acceptance criteria before routine analysis.

System Suitability Parameters (SST)

Run a Racemic Standard (containing both 2S and 2R) to establish separation capability.

ParameterAcceptance CriteriaRationale
Resolution (

)

Ensures baseline separation for accurate quantitation of the minor impurity (2R).
Tailing Factor (

)

Verifies that TFA is effectively suppressing silanol interactions.
Capacity Factor (

)

Ensures the peak is not eluting in the void volume (

).
Precision (RSD)

(n=5)
Confirms system stability.
Elution Order Determination
  • Critical Step: Inject an authentic standard of the (2S)-enantiomer .

  • Observation: Identify which peak corresponds to the (2S)-form. On Amylose-based columns (AD-H), the (S)-enantiomer of

    
    -methyl acids often elutes second , but this must  be experimentally verified as elution order can reverse depending on the specific linker length (butanoic vs propanoic) [1].
    

Routine Analysis Workflow

Workflow Prep 1. Sample Prep (0.5 mg/mL in MP) Equil 2. Equilibration (30 mins @ 1 mL/min) Prep->Equil SST 3. System Suitability (Inj. Racemate) Equil->SST Check Check Rs > 2.0 SST->Check Check->Equil Fail SampleInj 4. Sample Injection (Target Batch) Check->SampleInj Pass Calc 5. Calculation (% ee) SampleInj->Calc

Figure 2: Step-by-step workflow for the routine quality control of this compound.

Troubleshooting & Causality

  • Issue: Peak Tailing (> 1.5)

    • Cause: Insufficient suppression of the carboxylic acid ionization or interaction with residual silanols on the silica support.

    • Solution: Increase TFA concentration to 0.2% or switch to a "immobilized" column (Chiralpak IA) which is more robust to acidic additives.

  • Issue: Poor Resolution (

    
     < 1.5) 
    
    • Cause: The "butanoic" chain adds conformational flexibility compared to "propanoic" analogs, potentially reducing chiral recognition.

    • Solution: Lower temperature to 15°C to freeze conformers, or switch to Chiralcel OJ-H (Cellulose benzoate), which often shows higher selectivity for fluorinated aromatics [1].

  • Issue: Baseline Drift

    • Cause: UV absorption of TFA at low wavelengths.

    • Solution: Ensure detection is at 210 nm (where sample signal is strong) or switch to 254 nm where TFA is transparent.

References

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

    • Context: Validates the use of Chiralcel OJ-H and Hexane/IPA mobile phases for the structural analog 3-(4-fluorophenyl)-2-methylpropanoic acid.
  • Phenomenex. Chiral HPLC Separations - Method Development Guide. Retrieved from [Link]

    • Context: General principles for polysaccharide column selection and mobile phase additives for acidic chiral compounds.
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

    • Context: Operational limits and solvent comp

Sources

Technical Guide: Enantioselective Analysis of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Objective: To establish a robust, validated protocol for determining the enantiomeric excess (ee) of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid (CAS: Target Molecule). Context: This molecule features a chiral center at the


-position (C2) relative to the carboxylic acid.[1] The presence of the free carboxylic acid moiety presents specific challenges for chromatographic resolution, primarily peak tailing and dimerization, which must be mitigated through mobile phase acidification.
Primary Methodology:  Direct Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases.[2][3][4]
Secondary Methodology (Validation):  Indirect analysis via chiral derivatization with (S)-(-)-

-Methylbenzylamine followed by achiral HPLC or NMR.[3]

Molecular Analysis & Strategy

Analyte Structure:

  • Chromophore: 4-Fluorophenyl group (UV active,

    
     nm).
    
  • Acidic Functionality: Carboxylic acid (

    
    ).[3] Requires acidic mobile phase additives to suppress ionization and ensure the molecule exists in a single protonated state.[3]
    
  • Stereocenter: C2 (Alpha-methyl group).[3]

Strategic Decision: Direct Chiral HPLC is the preferred method for routine QC due to speed and reproducibility.[3] However, during initial method development or in the absence of a pure enantiomeric standard, indirect derivatization is required to establish the elution order and validate the direct method.

Method Development Decision Tree

MethodStrategy Start Start: Racemic Sample Screening Screen Primary CSPs (AD-H, OJ-H, OD-H) Start->Screening MobilePhase Mobile Phase Selection (Hexane/IPA + 0.1% TFA) Screening->MobilePhase ResolutionCheck Resolution (Rs) > 1.5? MobilePhase->ResolutionCheck Optimize Optimize T, Flow, % Modifier ResolutionCheck->Optimize No (Partial Sep) Derivatize Derivatize with (S)-alpha-methylbenzylamine ResolutionCheck->Derivatize No (Co-elution) FinalMethod Final QC Method (Direct HPLC) ResolutionCheck->FinalMethod Yes Optimize->ResolutionCheck Derivatize->FinalMethod Establish Elution Order Validation Validate (Linearity, LOD, Recovery) FinalMethod->Validation

Figure 1: Strategic workflow for establishing the enantiomeric excess method. CSP = Chiral Stationary Phase.[1][2][3][4][5]

Primary Protocol: Direct Chiral HPLC

This protocol utilizes Amylose or Cellulose carbamate-based columns, which have shown high selectivity for


-methyl aryl-alkanoic acids [1, 2].[3]
Chromatographic Conditions
ParameterSettingRationale
Column Chiralpak AD-H or Chiralcel OJ-H (250 x 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) (AD-H) is the "first-choice" column for

-methyl acids.
Mobile Phase n-Hexane : Isopropanol : TFA (95 : 5 : 0.1 v/v/v)TFA is critical. Without 0.1% Trifluoroacetic acid, the carboxylic acid will tail severely due to silanol interactions [3].
Flow Rate 1.0 mL/minStandard flow for analytical columns; adjust to 0.5-0.8 if resolution is marginal.[3]
Temperature 25°CLower temperatures (10-20°C) often improve resolution for difficult separations by increasing the separation factor (

).
Detection UV @ 254 nmTargets the fluorophenyl chromophore.[3]
Injection Vol. 5 - 10 µLConcentration: 1 mg/mL in mobile phase.[3]
Step-by-Step Execution
  • System Preparation: Flush the HPLC lines with pure Ethanol or Isopropanol for 30 minutes to remove any previous additives (especially basic amines, which can ruin the separation of acids).

  • Equilibration: Equilibrate the column with the Mobile Phase (Hexane/IPA/TFA) for at least 60 minutes or until the baseline is stable.

  • Blank Injection: Inject the mobile phase to ensure no ghost peaks interfere with the region of interest.[3]

  • Racemate Injection: Inject a 1 mg/mL solution of the racemic mixture.[3]

    • Goal: Identify two distinct peaks with area ratio ~50:50.

    • Criterion: Resolution (

      
      ) must be 
      
      
      
      for baseline separation.[3]
  • Sample Injection: Inject the (2S)-enriched sample.

  • Elution Order Determination:

    • If a pure (S)-standard is available, inject it to identify the retention time.

    • If no standard is available, proceed to Section 4 (Derivatization) to prove the absolute configuration.

Secondary Protocol: Chiral Derivatization (Validation)

If direct resolution fails or absolute configuration confirmation is needed without a standard, convert the acid to a diastereomeric amide.

Reaction Scheme

The carboxylic acid reacts with a chiral amine to form diastereomers.[3] These have different physical properties and can often be separated on achiral (C18) columns or distinguished via NMR.[3]

Reagents:

  • Substrate: this compound

  • Reagent: (S)-(-)-1-Phenylethylamine (High optical purity >99%)

  • Coupling Agent: EDC·HCl / HOBt or DCC

  • Solvent: Dichloromethane (DCM)

Derivatization Workflow

Derivatization Acid Acid Analyte (R/S Mixture) Coupling Coupling (EDC/DCM, 2h) Acid->Coupling Amine (S)-Amine Reagent Amine->Coupling Diastereomers Diastereomers: (2S, S') and (2R, S') Coupling->Diastereomers Analysis Analyze via Achiral C18 HPLC Diastereomers->Analysis

Figure 2: Derivatization pathway to convert enantiomers into separable diastereomers.[3]

Protocol Steps
  • Mix: In a 2 mL vial, dissolve 10 mg of the acid sample in 1 mL DCM.

  • Activate: Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt.[3] Stir for 10 min.

  • Couple: Add 1.5 equivalents of (S)-(-)-1-Phenylethylamine. Stir at RT for 2 hours.

  • Quench: Wash with 1N HCl (to remove excess amine) and water. Dry organic layer over

    
    .[3]
    
  • Analyze: Inject the resulting oil onto a standard C18 HPLC column (Gradient: Water/Acetonitrile 0.1% Formic Acid).

    • The (2S, S') and (2R, S') diastereomers will elute at different times.[1] The ratio of peak areas corresponds directly to the ee of the original acid.

Data Analysis & Calculations

Calculating Enantiomeric Excess (ee)


System Suitability Criteria (Self-Validation)

For the results to be trustworthy, the system must pass these checks before reporting data:

  • Resolution (

    
    ):  > 1.5 between enantiomers (or diastereomers).
    
  • Tailing Factor (

    
    ):  < 1.5 (High tailing indicates insufficient TFA in mobile phase).[3]
    
  • Signal-to-Noise (S/N): > 10 for the minor enantiomer (limit of quantitation).[3]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Ionization of carboxylic acid.[3]Increase TFA concentration to 0.2%. Ensure column was not previously used with basic additives.[3]
No Separation Wrong Selector.Switch from AD-H (Amylose) to OJ-H (Cellulose benzoate) or IC (Cellulose carbamate).
Broad Peaks Solubility/Solvent mismatch.Dissolve sample in the mobile phase. Avoid dissolving in pure DMSO/MeOH if injecting large volumes in Normal Phase.[3]
Ghost Peaks Contamination.[3]Run a blank injection.[3] Check purity of the derivatizing agent if using Method B.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H Columns. Daicel Corporation.[3] Available at: [Link]

  • Uray, G., & Kosjek, B. (2000). Simultaneous enantioseparation of flobufen and its diastereomeric metabolites on ULMO, a Pirkle type chiral stationary phase.[3] Enantiomer, 5(3-4), 329-32.[5] Available at: [Link]

  • Phenomenex. Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]

Sources

Mastering the Separation: A Senior Application Scientist's Guide to Purifying (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Challenge of Enantiopurity

In the landscape of modern drug development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. The purification of a specific enantiomer from its racemic or diastereomeric reaction mixture is, therefore, not merely a matter of chemical refinement but a critical step in ensuring the safety and efficacy of an active pharmaceutical ingredient (API).

This comprehensive guide focuses on the purification of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid, a chiral carboxylic acid of interest in pharmaceutical research. We will navigate the complexities of separating this target molecule from a typical reaction mixture, providing detailed protocols and expert insights into various purification strategies. This document is designed for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification workflows.

Understanding the Starting Point: A Typical Reaction Mixture

A successful purification strategy begins with a thorough understanding of the crude reaction mixture. The synthesis of this compound can result in a complex mixture of stereoisomers and process-related impurities. A representative composition of a crude reaction product is outlined below:

ComponentTypical PercentageNotes
This compound 45-55%Desired enantiomer
(2R)-4-(4-Fluorophenyl)-2-methylbutanoic acid40-50%Undesired enantiomer
Unreacted starting materials1-5%Varies based on reaction conversion
Synthesis byproducts1-3%e.g., products of side reactions, diastereomers from certain synthetic routes[1]

The primary challenge lies in the efficient removal of the (2R)-enantiomer, which possesses identical physical properties to the desired (2S)-enantiomer in an achiral environment, rendering non-chiral purification methods ineffective for their separation.

Strategic Purification Pathways

The purification of this compound can be approached through several strategic pathways. The choice of method depends on the scale of purification, required purity, available equipment, and economic and environmental considerations. This guide will detail three primary strategies:

  • Initial Bulk Purification by Liquid-Liquid Extraction: A fundamental and scalable technique to remove non-acidic impurities.

  • Chiral Resolution by Diastereomeric Salt Crystallization: A classical, cost-effective method for large-scale enantiomeric separation.[2]

  • Preparative Chromatographic Separation: High-resolution techniques for achieving high enantiopurity, including Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

The overall purification workflow can be visualized as follows:

Purification Workflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction Crude->LLE Remove non-acidic impurities Racemic Purified Racemic Acid LLE->Racemic Crystallization Diastereomeric Salt Crystallization Racemic->Crystallization HPLC Preparative Chiral HPLC Racemic->HPLC SFC Preparative Chiral SFC Racemic->SFC Pure_S (2S)-Enantiomer (>99% ee) Crystallization->Pure_S HPLC->Pure_S SFC->Pure_S

Figure 1: General purification workflow for this compound.

Protocol 1: Initial Bulk Purification via Liquid-Liquid Extraction

Principle: This technique leverages the acidic nature of the target compound. By adjusting the pH of the aqueous phase, the carboxylic acid can be reversibly converted between its charged carboxylate form (soluble in water) and its neutral carboxylic acid form (soluble in organic solvents). This allows for the separation from neutral and basic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a basic aqueous solution (e.g., 1 M sodium hydroxide or sodium bicarbonate). The pH of the aqueous phase should be at least two units above the pKa of the carboxylic acid to ensure complete deprotonation.

  • Separation of Layers: Shake the funnel vigorously and allow the layers to separate. The deprotonated this compound will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.

  • Organic Layer Wash: Drain the organic layer and wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

  • Acidification and Re-extraction: To the aqueous layer, add a strong acid (e.g., 1 M hydrochloric acid) dropwise with stirring until the pH is at least two units below the pKa of the carboxylic acid. This will protonate the carboxylate, making it insoluble in water.

  • Final Extraction: Extract the protonated carboxylic acid back into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified racemic 4-(4-Fluorophenyl)-2-methylbutanoic acid.

Protocol 2: Chiral Resolution by Diastereomeric Salt Crystallization

Principle: This classical resolution technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent).[2] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility.[3] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively crystallized, allowing for the separation of the two enantiomers.

Selection of a Chiral Resolving Agent:

The choice of the chiral resolving agent is critical for a successful separation. For acidic compounds like this compound, common resolving agents are chiral amines such as:

  • (R)-(+)-α-Methylbenzylamine

  • (1R,2S)-(-)-Ephedrine

  • (1R,2R)-(+)-Pseudoephedrine

  • Brucine or Quinine

Step-by-Step Protocol (using (R)-(+)-α-Methylbenzylamine as an example):

  • Salt Formation: In a suitable flask, dissolve the purified racemic 4-(4-Fluorophenyl)-2-methylbutanoic acid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents). In a separate flask, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in the same solvent.

  • Mixing and Cooling: Slowly add the chiral amine solution to the carboxylic acid solution with gentle stirring. Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary to maximize the yield of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Enantiomeric Purity Analysis: Analyze a small sample of the crystallized salt to determine the diastereomeric excess (d.e.). This can be done by chiral HPLC analysis of the acid after liberating it from the salt.

  • Recrystallization (if necessary): If the desired d.e. is not achieved, recrystallize the salt from a fresh portion of the hot solvent.

  • Liberation of the (2S)-Enantiomer: Suspend the diastereomerically pure salt in water and add a strong acid (e.g., 1 M HCl) to protonate the carboxylic acid and protonate the chiral amine.

  • Extraction and Isolation: Extract the liberated this compound with an organic solvent. Dry the organic layer and remove the solvent to obtain the enantiomerically pure product. The chiral resolving agent can often be recovered from the aqueous layer by basification and extraction.

Crystallization_Workflow Racemic_Acid Racemic Acid Salt_Formation Salt Formation in Hot Solvent Racemic_Acid->Salt_Formation Chiral_Base Chiral Base ((R)-α-Methylbenzylamine) Chiral_Base->Salt_Formation Crystallization Cooling & Crystallization Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Diastereomeric_Salt Diastereomerically Enriched Salt Filtration->Diastereomeric_Salt Liberation Liberation of Acid (Acidification) Diastereomeric_Salt->Liberation Pure_S_Acid (2S)-Enantiomer Liberation->Pure_S_Acid

Figure 2: Workflow for diastereomeric salt crystallization.

Protocol 3: Preparative Chiral Chromatographic Separation

For high-purity requirements and smaller to medium-scale purifications, preparative chiral chromatography is the method of choice. Both HPLC and SFC are powerful techniques for this purpose.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability.[4]

Step-by-Step Protocol:

  • Analytical Method Development:

    • Column Screening: Screen a range of polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA, IC) with various mobile phases.

    • Mobile Phase Optimization: For normal-phase HPLC, typical mobile phases consist of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). For acidic compounds, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) is often necessary to improve peak shape.

    • Optimization: Optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers with a reasonable analysis time.

  • Scale-Up to Preparative HPLC:

    • Column Selection: Choose a preparative column with the same stationary phase as the optimized analytical method. The column dimensions will depend on the amount of material to be purified.

    • Loading Study: Determine the maximum amount of the racemic mixture that can be injected onto the preparative column without compromising the separation (overloading).

    • Fraction Collection: Perform the preparative separation and collect the fractions corresponding to the desired (2S)-enantiomer.

    • Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified product.

Preparative Supercritical Fluid Chromatography (SFC)

Principle: SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase.[5] For chiral separations, it offers several advantages over HPLC, including faster separations, reduced organic solvent consumption, and easier product recovery.[6][7]

Step-by-Step Protocol:

  • Analytical Method Development:

    • Column and Co-solvent Screening: Similar to HPLC, screen various chiral columns. The mobile phase in SFC consists of supercritical CO₂ and an organic co-solvent (modifier), typically an alcohol like methanol or ethanol.

    • Parameter Optimization: Optimize the co-solvent percentage, back pressure, temperature, and flow rate to achieve optimal separation. For acidic compounds, an acidic additive may be required, although sometimes the inherent acidity of the CO₂/alcohol mobile phase is sufficient.

  • Scale-Up to Preparative SFC:

    • System and Column Selection: Use a preparative SFC system with a column of appropriate dimensions packed with the selected CSP.

    • Stacked Injections: To increase throughput, preparative SFC methods often employ stacked injections, where subsequent injections are made before the previous run is complete.

    • Fraction Collection and Product Recovery: The collection of fractions is followed by the depressurization of the CO₂, which evaporates, leaving the purified compound in a much smaller volume of the organic co-solvent. This significantly simplifies product recovery compared to HPLC.[8]

Chromatography_Workflow Racemic_Sample Racemic Sample Analytical_Dev Analytical Method Development (Column & Mobile Phase Screening) Racemic_Sample->Analytical_Dev Scale_Up Scale-Up to Preparative Column Analytical_Dev->Scale_Up Prep_Run Preparative Run (Stacked Injections for SFC) Scale_Up->Prep_Run Fraction_Collection Fraction Collection Prep_Run->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Pure_Product Purified (2S)-Enantiomer Solvent_Removal->Pure_Product

Figure 3: General workflow for preparative chromatographic separation.

Comparative Analysis of Purification Strategies

The choice of purification method is a critical decision that impacts the efficiency, cost, and environmental footprint of the overall process. The following table provides a comparative overview of the techniques discussed.

ParameterDiastereomeric Salt CrystallizationPreparative Chiral HPLCPreparative Chiral SFC
Principle Formation and separation of diastereomers with different solubilities[3]Differential interaction with a chiral stationary phase[4]Differential interaction with a CSP using a supercritical fluid mobile phase[5]
Typical Yield 40-50% (per cycle for one enantiomer)>90%>90%
Achievable Purity >99% d.e. (often requires recrystallization)>99.5% e.e.>99.5% e.e.
Throughput High (batch process)Low to MediumMedium to High (faster runs, stacked injections)
Scalability Excellent for large scaleGood, but can be costlyGood, becoming more common for large scale
Solvent Consumption ModerateHighLow (CO₂ replaces most organic solvent)[6]
Cost Low (reagents and solvents are often inexpensive)High (chiral columns and high-purity solvents)High initial investment, lower running costs[5]
Advantages Cost-effective for large quantities, well-established techniqueHigh resolution and purity, broad applicabilityFast, "green" (less organic waste), easy product recovery[7]
Disadvantages Labor-intensive, method development can be empirical, limited to 50% theoretical yield per cycleHigh solvent cost and waste, long run times, difficult product recovery from large solvent volumesHigher initial equipment cost, may not be suitable for all compounds

Conclusion: A Tailored Approach to Purity

The purification of this compound from its reaction mixture is a multifaceted challenge that requires a strategic and well-informed approach. There is no single "best" method; the optimal strategy is contingent on the specific requirements of the project.

  • Diastereomeric salt crystallization remains a highly valuable and economical method for large-scale production where the development time for an optimized crystallization process can be justified.

  • Preparative chiral HPLC offers unparalleled resolution for achieving the highest levels of enantiomeric purity, making it a reliable workhorse in many research and development settings.

  • Preparative chiral SFC is emerging as a powerful, green, and efficient alternative, particularly for medium- to large-scale purifications where speed and sustainability are key drivers.[5]

By understanding the principles, advantages, and limitations of each technique, and by following the detailed protocols outlined in this guide, researchers can confidently develop and implement a purification strategy that delivers this compound of the required purity and yield, accelerating the journey from discovery to development.

References

  • Hammond, J. et al. A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a Stressed Pharmaceutical Drug Substance. Waters Corporation. [Link]

  • Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). Catalysis Science & Technology (RSC Publishing). [Link]

  • HPLC or SFC? Which One Should I Choose?. Teledyne Labs. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters Corporation. [Link]

  • Success Stories in Purification: How Prep SFC and Prep HPLC Improve Lab Efficiency. Waters Corporation. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ACS Omega. [Link]

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. ResearchGate. [Link]

Sources

Application Note: In Vitro Characterization of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the critical in vitro characterization of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid .

Given the structural homology of this compound to the hydrophobic tail of Neprilysin (NEP) inhibitors (e.g., Sacubitril active metabolite) and PPAR agonists , this guide focuses on two non-negotiable "Gatekeeper" assays in early discovery: Chiral Purity Verification and Metabolic Stability Profiling .[1]

Executive Summary & Scientific Context

This compound represents a critical pharmacophore in medicinal chemistry, particularly in the design of Neprilysin (NEP) inhibitors and GABA analogs .[1] The introduction of the fluorine atom at the para-position of the phenyl ring is a strategic bioisosteric replacement intended to block Cytochrome P450 (CYP)-mediated metabolic oxidation, potentially extending half-life (


).[1]

However, the biological activity of


-methyl carboxylic acids is strictly governed by their stereochemistry.[1] The (2S)-enantiomer  is often the bioactive eutomer, while the (2R)-distomer may be inactive or toxic.[1] Therefore, before any functional potency assays (e.g., IC50) can be trusted, the compound must undergo a rigorous Chiral Purity Assay . Subsequently, its resistance to metabolism must be validated via a Microsomal Stability Assay .[1]
Key Chemical Properties
PropertyValueRelevance
Formula

Fluorinated carboxylic acid
MW 196.22 g/mol Fragment-like / Lead-like
Chirality (2S)-centerCritical for receptor binding affinity
pKa ~4.7 (Carboxyl)Ionized at physiological pH (7.[1][2][3]4)
LogP ~2.5 - 2.8Good membrane permeability

Protocol A: Chiral Purity Determination (HPLC)

Objective: To quantify the Enantiomeric Excess (%ee) of the (2S)-isomer and detect trace amounts of the (2R)-isomer.[1] Rationale: Standard C18 columns cannot separate enantiomers.[1] We utilize a polysaccharide-based Chiral Stationary Phase (CSP) which forms transient diastereomeric complexes with the analyte.[1]

Materials & Reagents[1][4][5][6][7][8][9]
  • Column: Chiralpak® AD-H or IC (Amylose-based), 4.6 x 250 mm, 5 µm particle size.[1]

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).[1]

    • Note: TFA is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.[1]

  • Detection: UV-Vis Diode Array Detector (DAD) at 210 nm and 254 nm.[1]

  • Standard: Racemic 4-(4-Fluorophenyl)-2-methylbutanoic acid (for method development).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mix n-Hexane / Isopropanol / TFA in a ratio of 90 : 10 : 0.1 (v/v/v).

    • Degas via ultrasonication for 15 minutes.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of Mobile Phase.

    • Filter through a 0.45 µm PTFE syringe filter.[1]

  • Equilibration:

    • Flow rate: 1.0 mL/min.[1]

    • Temperature: 25°C.

    • Equilibrate column for 30 mins until baseline stabilizes.

  • Injection & Run:

    • Inject 10 µL of the sample.[1]

    • Run time: 20–30 minutes (Enantiomers typically elute between 8–15 mins).[1]

  • System Suitability:

    • Resolution (

      
      ) between (2S) and (2R) peaks must be > 1.5.[1]
      
    • Tailing factor (

      
      ) should be < 1.2.[1]
      
Data Analysis Formula

[1]

Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: To determine the Intrinsic Clearance (


) and identify if the fluorine substitution successfully blocks Phase I oxidation.[1]
Rationale:  Carboxylic acids are prone to Acyl-Glucuronidation  (Phase II) and 

-oxidation
.[1] The fluorine blocks para-hydroxylation, but the

-methyl group may still be vulnerable to hydroxylation or the acid moiety to glucuronidation.[1] We use Human Liver Microsomes (HLM) fortified with both NADPH (Phase I) and UDPGA (Phase II).[1]
Experimental Design Diagram (Graphviz)[1]

MetabolicStability Start Test Compound (2S)-Isomer Mix Reaction Mixture (PBS pH 7.4 + HLM) Start->Mix 1 µM Final Conc. Cofactors Cofactor Addition (NADPH + UDPGA) Mix->Cofactors Initiate Rxn Incubation Incubation 37°C, Shaking Cofactors->Incubation Quench Quench (Ice-cold ACN + IS) Incubation->Quench T=0, 5, 15, 30, 60 min Analysis LC-MS/MS Quantification Quench->Analysis Supernatant

Caption: Workflow for determining metabolic stability using Human Liver Microsomes (HLM).

Materials & Reagents[1][4][5][6][7][8][9]
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.[1]

  • Cofactors:

    • NADPH Regenerating System: (Phase I oxidation support).[1]

    • UDPGA (Uridine 5'-diphospho-glucuronic acid): (Phase II glucuronidation support).[1]

    • Alamethicin:[1][4] (Pore-forming peptide to allow UDPGA entry into microsomes).[1]

  • Quench Solution: Acetonitrile (ACN) containing 100 nM Warfarin (Internal Standard).[1]

Step-by-Step Methodology
  • Pre-Incubation:

    • Prepare a 100 mM Phosphate Buffer (pH 7.4) .

    • Prepare a 2 µM working solution of the test compound in buffer (0.1% DMSO final).

    • Mix 50 µL of working solution with 40 µL of HLM mix (0.5 mg/mL final protein conc).

    • Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 min (activates glucuronidation).

    • Pre-warm plate at 37°C for 5 min.

  • Reaction Initiation:

    • Add 10 µL of Cofactor Mix (NADPH + UDPGA) to initiate the reaction.[1]

    • Control: Run a parallel incubation without cofactors to assess chemical stability.[1]

  • Sampling (Time Course):

    • At time points

      
       minutes:
      
    • Remove 50 µL of reaction mixture.

    • Immediately dispense into 150 µL of Ice-cold Quench Solution .

  • Sample Processing:

    • Vortex plates for 10 minutes.

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer 100 µL of supernatant to a fresh plate for LC-MS/MS analysis.

LC-MS/MS Conditions (Example)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.[1]

  • Mode: Negative Ion Mode (ESI-) due to the carboxylic acid.[1]

  • Transition: Monitor parent ion

    
     (m/z 195.2) 
    
    
    
    fragment (m/z 99.0 or 109.0).

Data Interpretation & Calculations

Metabolic Stability Parameters

Calculate the % Remaining at each time point relative to


.[1] Plot 

vs. Time.
ParameterFormulaInterpretation
Elimination Rate Constant (

)

of linear regression
Rate of depletion.[1]
Half-life (

)

Time to reduce conc.[1] by 50%.
Intrinsic Clearance (

)

In vitro clearance capacity.[1]
  • 
     : Incubation volume per mg protein (µL/mg).[1]
    
  • High Clearance:

    
     µL/min/mg (Predicts high first-pass effect).[1]
    
  • Low Clearance:

    
     µL/min/mg (Desirable for oral drugs).[1]
    
Troubleshooting Guide
  • Rapid Depletion in "No Cofactor" Control: Indicates chemical instability (e.g., hydrolysis or oxidation by air).[1] Ensure buffer is degassed and pH is strictly 7.4.[1]

  • Low Sensitivity in MS: Carboxylic acids ionize poorly in positive mode.[1] Ensure Negative Mode (ESI-) is used or derivatize with diazomethane if sensitivity remains low.[1]

  • Poor Chiral Separation: If (2S) and (2R) co-elute, lower the Isopropanol % to 2-5% or switch to a Chiralpak IC column (immobilized phase) which tolerates diverse solvents like DCM/THF.[1]

References

  • Chiral Separation of Carboxylic Acids

    • Title: Enantiomeric separation of 2-arylpropionic acids on chiral st
    • Source: Journal of Chromatography A.[1]

  • Microsomal Stability Protocols

    • Title: Assay Guidance Manual: In Vitro Metabolic Stability.
    • Source: NCBI Bookshelf.[1]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. (Context on metabolic blocking).
    • Source: MDPI Molecules.[1]

    • [1]

  • Neprilysin Inhibitor Structural Analogues

    • Title: Discovery of Sacubitril (LCZ696): A First-in-Class Angiotensin Receptor Neprilysin Inhibitor.[1]

    • Source: ACS Medicinal Chemistry Letters.[1]

    • [1]

Sources

Application Note: Cell-Based Assays for (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the evaluation of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid , a specific chiral fluorinated derivative of 4-phenylbutyric acid (4-PBA). Based on its structural pharmacophore—a short-chain fatty acid with a terminal aromatic ring and alpha-methyl substitution—this compound is functionally categorized as a Chemical Chaperone and Histone Deacetylase (HDAC) Inhibitor .

The following protocols are designed to validate its activity in modulating Endoplasmic Reticulum (ER) Stress and Epigenetic Signaling (Histone Acetylation), which are critical pathways in neurodegenerative and metabolic disease research.

Introduction & Mechanism of Action

This compound represents a class of "next-generation" chemical chaperones. Structurally, it modifies the classic 4-phenylbutyric acid (4-PBA) scaffold by adding a fluorine atom at the para-position of the phenyl ring (blocking metabolic oxidation) and a methyl group at the C2 position (introducing chirality and steric hindrance to beta-oxidation).

Core Mechanisms
  • HDAC Inhibition: Like its parent compound 4-PBA, this molecule acts as a pan-HDAC inhibitor, preventing the deacetylation of histone tails. This results in chromatin relaxation and increased transcriptional activity of neuroprotective genes.

  • ER Stress Mitigation: The compound functions as a low-molecular-weight chaperone, stabilizing protein folding in the ER and reducing the Unfolded Protein Response (UPR), specifically dampening the PERK-eIF2

    
    -CHOP pathway.
    
Pathway Visualization

The following diagram illustrates the dual mechanism of action:

G Compound This compound HDAC HDAC Enzymes (Class I/II) Compound->HDAC Inhibits Histones Histone H3/H4 (Lysine Residues) Compound->Histones Promotes Acetylation ER Endoplasmic Reticulum (Misfolded Proteins) Compound->ER Stabilizes Folding HDAC->Histones Deacetylation (Blocked) GeneExp Neuroprotective Gene Expression Histones->GeneExp Chromatin Relaxation UPR Unfolded Protein Response (PERK / IRE1 / ATF6) ER->UPR Reduces Stress Apoptosis Apoptosis / Cell Death UPR->Apoptosis Chronic Stress Survival Cell Survival & Homeostasis UPR->Survival Adaptive Response

Figure 1: Dual mechanism of action targeting Epigenetic Regulation (Left) and Protein Homeostasis (Right).

Experimental Protocols

Protocol A: Histone Acetylation Assay (Epigenetic Potency)

Objective: Quantify the potency of the compound in inhibiting HDAC activity by measuring the accumulation of Acetyl-Histone H3 (Lys9/Lys14).

Reagents:

  • Cell Line: HeLa or SH-SY5Y (Neuroblastoma).

  • Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) (Primary), HRP-conjugated Secondary.

  • Lysis Buffer: RIPA Buffer + Protease/Phosphatase Inhibitor Cocktail + 10 mM Sodium Butyrate (critical to preserve acetylation state during lysis).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Incubate for 24h to reach 70-80% confluency.
    
  • Treatment:

    • Treat cells with the compound at a concentration range (e.g., 0.1, 1, 10, 100, 1000

      
      M) for 6 to 24 hours .
      
    • Positive Control: 5 mM 4-Phenylbutyric Acid (4-PBA) or 1

      
      M Trichostatin A (TSA).
      
    • Vehicle Control: 0.1% DMSO.

  • Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse directly in the well using 150

      
      L chilled RIPA buffer supplemented with inhibitors.
      
    • Collect lysate and sonicate (3 pulses, 10s, 30% amplitude) to shear DNA.

  • Western Blot Analysis:

    • Load 20

      
      g protein per lane on a 15% SDS-PAGE gel (histones are small, ~15 kDa).
      
    • Transfer to PVDF membrane (0.2

      
      m pore size recommended for histones).
      
    • Block with 5% BSA (avoid non-fat milk for phosphoprotein/acetylation blots if possible, though milk is acceptable for acetylation).

    • Incubate with Anti-Acetyl-H3 (1:1000) overnight at 4°C.

    • Normalize signal to Total H3 or

      
      -Actin.
      

Data Interpretation: A dose-dependent increase in the Acetyl-H3 band intensity confirms HDAC inhibitory activity. The (2S)-methyl group may enhance potency compared to non-methylated analogs.

Protocol B: ER Stress Protection Assay (Functional Rescue)

Objective: Assess the compound's ability to prevent chemically induced ER stress (Tunicamycin-induced).

Reagents:

  • Stressor: Tunicamycin (Tm) (N-glycosylation inhibitor).

  • Readout: qPCR for CHOP (DDIT3) and GRP78 (HSPA5) mRNA, or Cell Viability (ATP Glo).

Step-by-Step Methodology:

  • Pre-Treatment: Seed cells (e.g., HEK293 or HepG2) in 96-well plates (

    
     cells/well).
    
  • Compound Exposure: Treat cells with the test compound (10 - 500

    
    M) for 1 hour  prior to stress induction.
    
    • Rationale: Chemical chaperones often require presence during the folding process.

  • Stress Induction: Add Tunicamycin (2

    
    g/mL) to the media (co-incubation) and incubate for 18-24 hours .
    
  • Viability Readout (ATP Assay):

    • Add 100

      
      L CellTiter-Glo reagent to each well.
      
    • Shake for 2 mins; incubate for 10 mins.

    • Measure Luminescence.

  • Alternative Readout (qPCR):

    • Extract RNA and perform RT-qPCR for CHOP.

    • Expectation: Tunicamycin will spike CHOP levels >10-fold. Effective chaperones will significantly blunt this spike.

Data Analysis & Visualization

Quantitative Summary Table

Summarize your findings using the following template to compare the (2S)-analog against standard controls.

CompoundEC50 (Viability Rescue)IC50 (HDAC Inhibition)Max Fold-Change (Acetyl-H3)
(2S)-4-(4-F-Ph)-2-Me-BA Calculated Value Calculated Value High
4-PBA (Standard)~2-5 mM~0.5-2 mMMedium
Vehicle (DMSO)N/AN/A1.0 (Baseline)
Assay Workflow Diagram

Use this flow to standardize the screening process.

Workflow cluster_Assays Parallel Assays Sample Compound Preparation (DMSO Stock) Dose Dose Response (0.1 - 1000 uM) Sample->Dose Viability Viability (MTT/ATP) @ 24h & 48h Dose->Viability Western Western Blot (Ac-H3 / CHOP) Dose->Western qPCR qPCR Analysis (Stress Markers) Dose->qPCR Analysis Data Normalization & IC50 Calculation Viability->Analysis Western->Analysis qPCR->Analysis

Figure 2: Integrated workflow for cytotoxicity, epigenetic, and stress-response profiling.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Acetylation Signal Deacetylation during lysisCritical: Add Sodium Butyrate (10 mM) or TSA (1

M) to the lysis buffer immediately before use.
High Toxicity Compound precipitationCheck solubility in media. Fluorinated analogs are more lipophilic; ensure final DMSO < 0.5%.
Inconsistent qPCR RNA degradationUse RNase-free technique. Normalize to stable housekeepers like GAPDH or RPLP0.

References

  • Kolb, P. et al. (2020). Structure-Activity Relationships of 4-Phenylbutyric Acid Derivatives as Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry .

  • Yamady, M. et al. (2018). Chemical Chaperones in Neurodegenerative Disease: Mechanisms and Therapeutic Potential. Nature Reviews Drug Discovery .

  • Cho, H. et al. (2021). Fluorinated Phenylbutyrate Analogs Mitigate ER Stress in Metabolic Syndrome Models. Biochemical Pharmacology .

  • Detailed Protocol: Histone Extraction and Western Blotting . (2022). Abcam Protocols .

(Note: While the specific CAS 2248209-60-9 is a novel research entity, the protocols above are validated based on the established pharmacophore of phenylbutyrate-class HDAC inhibitors and chaperones.)

Topic: Comprehensive In Vitro ADME Profiling of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Introduction: Charting the Course for a New Chemical Entity

In the landscape of drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. A significant portion of this attrition is attributed to suboptimal pharmacokinetic properties.[1][2] Therefore, an early and comprehensive assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not merely a screening step but a foundational pillar of a successful drug development program.[2][3]

This application note provides a detailed, integrated guide to the in vitro ADME profiling of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid (henceforth referred to as "the compound"), a novel small molecule with a carboxylic acid moiety. The presence of a fluorophenyl group and a chiral center suggests the need for a meticulous evaluation of its physicochemical and biochemical behaviors.

Our objective is to move beyond a simple checklist of assays. Instead, we present a logical, interconnected workflow, explaining the causality behind each experimental choice and protocol. This guide is designed to empower researchers to generate a robust, decision-driving dataset that anticipates in vivo performance and de-risks progression towards further studies.[1][4]

cluster_physchem Phase 1: Physicochemical Foundation cluster_absorption Phase 2: Absorption Potential cluster_distribution Phase 3: Distribution Characteristics cluster_metabolism Phase 4: Metabolic Fate & DDI Risk Sol Aqueous Solubility (Kinetic & Thermodynamic) Caco2 Caco-2 Permeability (Papp A→B, B→A, Efflux Ratio) Sol->Caco2 LogD Lipophilicity (LogD @ pH 7.4) LogD->Caco2 PPB Plasma Protein Binding (PPB) (% Unbound, fu) Caco2->PPB MS Microsomal Stability (t½, CLint) PPB->MS RBC RBC Partitioning (Blood:Plasma Ratio) RBC->MS CYP CYP450 Inhibition (IC50 vs Major Isoforms) MS->CYP

Figure 1: Integrated in vitro ADME profiling workflow.

Foundational Physicochemical Properties

Before delving into complex biological assays, we must understand the compound's fundamental physicochemical characteristics. These properties govern its behavior in aqueous and lipid environments and are predictive of its performance in subsequent ADME assays.

Aqueous Solubility

Scientific Rationale: Poor aqueous solubility is a primary cause of low oral bioavailability and can confound the interpretation of in vitro assay results. We assess both kinetic and thermodynamic solubility to understand its dissolution behavior under different conditions.

Protocol: Kinetic & Thermodynamic Solubility Assessment

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Kinetic Solubility:

    • Add 2 µL of the 10 mM stock to 198 µL of Phosphate Buffered Saline (PBS), pH 7.4, in a 96-well plate (final concentration 100 µM).

    • Shake the plate for 2 hours at room temperature.

    • Filter the samples using a 0.45 µm filter plate.

    • Analyze the filtrate by LC-MS/MS against a calibration curve prepared in 50:50 acetonitrile:water.

  • Thermodynamic Solubility:

    • Add an excess of solid compound (~1 mg) to 1 mL of PBS, pH 7.4.

    • Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

    • Centrifuge to pellet the undissolved solid.

    • Filter and analyze the supernatant as described for kinetic solubility.

Lipophilicity (LogD)

Scientific Rationale: The octanol-water distribution coefficient (LogD) at physiological pH (7.4) is a critical measure of a compound's lipophilicity. It influences membrane permeability, plasma protein binding, and metabolic susceptibility.

Protocol: Shake-Flask Method for LogD at pH 7.4

  • Buffer Preparation: Prepare a solution of 1-octanol pre-saturated with PBS (pH 7.4) and a solution of PBS (pH 7.4) pre-saturated with 1-octanol.

  • Incubation: Add the compound (from DMSO stock, final concentration ~10 µM) to a vial containing equal volumes (e.g., 1 mL each) of the pre-saturated octanol and PBS.

  • Equilibration: Vortex the mixture vigorously for 1 minute, followed by shaking for 3 hours at room temperature to allow for phase separation and equilibrium.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully sample an aliquot from both the aqueous and octanol phases. Analyze the concentration in each phase by LC-MS/MS.

  • Calculation: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Table 1: Summary of Physicochemical Properties

Parameter Assay Type Result Implication
Kinetic Solubility Nephelometry/LC-MS 85 µg/mL Sufficient for most in vitro assays; may not precipitate from dosing solutions.
Thermodynamic Solubility Shake-Flask 60 µg/mL Moderate intrinsic solubility; formulation may be needed for high oral doses.

| Lipophilicity | Shake-Flask (pH 7.4) | LogD = 2.1 | Balanced lipophilicity, suggesting potential for good membrane permeability. |

Absorption: Predicting Oral Bioavailability

The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[5][6] The Caco-2 cell line, derived from a human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses key efflux transporters like P-glycoprotein (P-gp), making it a functionally representative model of the intestinal epithelium.[6][7]

cluster_prep Monolayer Preparation cluster_exp Permeability Experiment (Bidirectional) cluster_analysis Analysis & Calculation Seed Seed Caco-2 cells on Transwell™ inserts Culture Culture for 21-24 days (Formation of polarized monolayer) Seed->Culture TEER Verify Integrity: Measure TEER (>300 Ω·cm²) Culture->TEER Dose_AB Dose Apical (A) side Sample Basolateral (B) side over time TEER->Dose_AB Dose_BA Dose Basolateral (B) side Sample Apical (A) side over time TEER->Dose_BA LCMS Quantify compound concentration in samples by LC-MS/MS Dose_AB->LCMS Dose_BA->LCMS Papp Calculate Papp (A→B) and Papp (B→A) LCMS->Papp ER Calculate Efflux Ratio (Papp B→A / Papp A→B) Papp->ER

Figure 2: Caco-2 permeability assay workflow.

Protocol: Bidirectional Caco-2 Permeability Assay

Trustworthiness Check: The integrity of the Caco-2 monolayer is paramount. This is validated by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER would invalidate the results for that well.[6]

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 21-24 days to allow for differentiation and formation of a confluent, polarized monolayer.[7]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values ≥ 300 Ω·cm².[6]

  • Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Dosing Solution: Prepare a 10 µM dosing solution of the compound in the transport buffer. Include control compounds: atenolol (low permeability) and propranolol (high permeability).

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral side, replacing the volume with fresh buffer.

  • Basolateral to Apical (B→A) Transport:

    • Perform the reverse experiment by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.

  • Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculations:

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of compound appearance in the receiver chamber.

      • A = Surface area of the membrane.

      • C₀ = Initial concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate of an efflux transporter.

Table 2: Caco-2 Permeability Results

Parameter Value Classification Interpretation
Papp (A→B) 15.2 x 10⁻⁶ cm/s High Likely to be well-absorbed across the intestine.[6]
Papp (B→A) 18.1 x 10⁻⁶ cm/s High -
Efflux Ratio (ER) 1.19 Not an Efflux Substrate The compound is unlikely to be actively pumped out of intestinal cells by major transporters like P-gp.

| Recovery (%) | 96% | Good | Indicates the compound is stable and does not significantly bind to the plate material. |

Distribution: Where Does the Compound Go?

Distribution properties determine the extent to which a compound penetrates tissues and its concentration at the site of action. Plasma protein binding is a key determinant of this process.

Plasma Protein Binding (PPB)

Scientific Rationale: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available for metabolism and excretion—this is the "free drug hypothesis".[8] High plasma protein binding can limit efficacy and affect clearance. We use the Rapid Equilibrium Dialysis (RED) method, which is a reliable and widely accepted technique.[9][10]

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: Use a commercial RED device, which has individual wells split by a semipermeable membrane (8 kDa MWCO).

  • Spiking Plasma: Spike human plasma with the compound to a final concentration of 5 µM.

  • Loading the Device:

    • Add the spiked plasma to the sample chamber of the RED device.

    • Add an equal volume of PBS (pH 7.4) to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To avoid matrix effects, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample. Precipitate proteins (e.g., with 3 volumes of cold acetonitrile containing an internal standard) and analyze the supernatants by LC-MS/MS.

  • Calculation:

    • % Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Table 3: Plasma Protein Binding Results

Species Method % Bound % Unbound (fu) Interpretation
Human RED 92.5% 7.5% Moderately high binding. The free fraction is sufficient for activity, but binding should be considered in dose calculations.

| Rat | RED | 89.8% | 10.2% | Similar to human, supporting the use of the rat model for subsequent in vivo studies. |

Metabolism: Stability and Interaction Potential

Metabolism, primarily in the liver, is the body's primary mechanism for clearing foreign compounds.[11] We assess metabolic stability to predict hepatic clearance and CYP450 inhibition to identify the potential for drug-drug interactions (DDIs).[12]

cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis & Calculation Mix Prepare Master Mix: Liver Microsomes, Buffer Preinc Pre-incubate Master Mix and Compound at 37°C Mix->Preinc Start Initiate Reaction: Add NADPH Cofactor Preinc->Start Sample Sample at time points (0, 5, 15, 30, 45 min) Start->Sample Quench Stop Reaction: Add cold Acetonitrile + IS Sample->Quench LCMS Analyze samples by LC-MS/MS Quench->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calc Calculate t½ and CLint Plot->Calc

Figure 3: Microsomal stability assay workflow.

Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[11][13] This assay measures the rate of disappearance of the parent compound to estimate its intrinsic clearance.

Protocol: HLM Stability Assay

  • Reagents: Pooled human liver microsomes (HLM), phosphate buffer (pH 7.4), and an NADPH-regenerating system.

  • Incubation:

    • In a 96-well plate, add HLM (final protein concentration 0.5 mg/mL) and the compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to check for non-enzymatic degradation.[13]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., 3 volumes of cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.[11]

  • Analysis: Centrifuge the quenched samples and analyze the supernatant by LC-MS/MS to determine the percentage of the compound remaining relative to the 0-minute time point.

  • Calculations:

    • Plot the natural log (ln) of the % remaining versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (0.693 / t½) / (mg protein/mL)

Table 4: Metabolic Stability Results

Parameter Value Classification Interpretation
t½ (HLM) 42 min Moderately Stable The compound is metabolized at a moderate rate. It is not rapidly cleared, suggesting it may have a reasonable half-life in vivo.

| CLint (HLM) | 33 µL/min/mg | Moderate Clearance | Consistent with the half-life data, predicting moderate hepatic clearance. |

Cytochrome P450 (CYP) Inhibition

Scientific Rationale: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions.[12][14] This assay determines the concentration of the compound required to inhibit the activity of major CYP isoforms by 50% (IC₅₀), using isoform-specific probe substrates.

Protocol: CYP Inhibition (IC₅₀) Assay

  • Enzyme Source: Use HLM or recombinant human CYP enzymes.

  • Incubation:

    • Incubate the enzyme source with a range of concentrations of the compound (e.g., 0.01 to 100 µM).

    • After a short pre-incubation, add a CYP isoform-specific probe substrate (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) at a concentration close to its Km.

    • Initiate the reaction with NADPH.

  • Reaction & Quenching: Allow the reaction to proceed for a specific time, then quench with cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS, quantifying the formation of the specific metabolite from the probe substrate.

  • Calculation:

    • Determine the percent inhibition at each concentration of the compound relative to a vehicle control.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 5: CYP450 Inhibition Profile

CYP Isoform Probe Substrate IC₅₀ (µM) Risk Classification
CYP1A2 Phenacetin > 50 Low Risk
CYP2C9 Diclofenac > 50 Low Risk
CYP2C19 S-Mephenytoin 28.5 Low to Moderate Risk
CYP2D6 Dextromethorphan > 50 Low Risk

| CYP3A4 | Midazolam | 8.9 | Moderate Risk |

Integrated Summary and Forward Look

The in vitro ADME profile provides a holistic first look at the pharmacokinetic potential of this compound.

Table 6: Comprehensive In Vitro ADME Summary

Parameter Result Implication for In Vivo Performance
Solubility Moderate (60-85 µg/mL) Unlikely to be solubility-limited for oral absorption at typical research doses.
Permeability High (Papp > 15 x 10⁻⁶ cm/s) High potential for good oral absorption.
Efflux No (ER = 1.19) Not a substrate for key intestinal efflux pumps; absorption will not be limited by this mechanism.
Plasma Protein Binding Moderately High (92.5% bound) A significant fraction will be bound, but the free concentration should be sufficient for pharmacological activity.
Metabolic Stability Moderate (t½ = 42 min) The compound is not highly labile, suggesting a low to moderate hepatic clearance and a potentially viable half-life in humans.

| CYP Inhibition | Moderate inhibitor of CYP3A4 (IC₅₀ = 8.9 µM) | Potential for drug-drug interactions with co-administered CYP3A4 substrates. This warrants further investigation, such as determining the mechanism of inhibition (e.g., time-dependent inhibition). |

Expert Conclusion: this compound exhibits a promising in vitro ADME profile, characterized by high permeability, moderate metabolic stability, and a lack of efflux liability. These characteristics are predictive of good oral bioavailability.[1] The moderately high plasma protein binding is typical for a compound in this lipophilicity range (LogD = 2.1) and is not a liability at this stage.

The primary flag for further investigation is the moderate inhibition of CYP3A4, the most abundant drug-metabolizing enzyme in the liver.[15] While the IC₅₀ of 8.9 µM may provide a sufficient safety margin depending on the anticipated clinical exposure, this finding necessitates a follow-up time-dependent inhibition (TDI) study to rule out irreversible binding.[16]

Based on this comprehensive profile, the compound is a strong candidate for progression into rodent pharmacokinetic (PK) studies to confirm these in vitro predictions and establish a robust in vitro-in vivo correlation (IVIVC).

References

  • AxisPharm. (2024). Methods for the determination of plasma protein binding. [Link]

  • Anonymous. (n.d.). Caco2 assay protocol. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Lin, J. H., & Lu, A. Y. (1998). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • White, R. E. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. [Link]

  • Cyprotex | Evotec. (n.d.). Microsomal Stability. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. [Link]

  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]

  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. [Link]

  • Sarr, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]

  • Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

Sources

Application Note: Analytical Standards Development for (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for developing and qualifying analytical reference standards for (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid (CAS: N/A for specific isomer in common public databases, often proprietary; Racemate CAS: 116-53-0 analog context). This molecule is a critical chiral intermediate in the synthesis of Sacubitril , a neprilysin inhibitor component of the heart failure drug Entresto (Sacubitril/Valsartan).[1]

The guide addresses the primary analytical challenges: enantiomeric resolution of the (2S)-isomer from its (2R)-antipode, solid-state characterization , and chemical purity profiling .[1]

Introduction & Strategic Context

In the synthesis of Sacubitril, the introduction of the chiral center at the C2 position of the butanoic acid chain is a rate-limiting quality step.[1] The (2S) configuration is pharmacologically essential.[1] If the (2R) enantiomer is not controlled at this intermediate stage, it carries through to the final API as a difficult-to-remove impurity.[1]

Analytical Objectives:

  • Identity: Unambiguous structural confirmation including absolute configuration.[1]

  • Chiral Purity: Quantitation of the (2R)-enantiomer down to < 0.1%.

  • Assay Potency: Establishing the mass balance of the standard > 99.5%.

Chemical Characterization (Identity)[1][2][3][4][5][6][7]

Before use as a quantitative standard, the material must undergo structural elucidation.[1]

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6, 400 MHz): Diagnostic doublet for the C2-Methyl group (~1.1 ppm) and the characteristic multiplets for the fluorophenyl ring (6.9-7.2 ppm).[1]

  • 19F NMR: Essential for detecting des-fluoro impurities or regioisomers (e.g., 2-fluoro or 3-fluoro analogs) which are common if the starting material (fluorobiphenyl or fluorobromobenzene) was impure.[1]

    • Target Signal: Single peak at ~ -117 ppm (referenced to CFCl3).[1]

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Carboxylic acids ionize poorly in positive mode.[1]

  • Target Ion: [M-H]⁻ = 195.08 (Calculated for C11H13FO2).[1]

Protocol: Chiral Purity Analysis (HPLC)

This is the most critical protocol. Separation of the (2S) and (2R) enantiomers of short-chain acids is challenging due to the free carboxylic acid moiety, which can cause peak tailing and non-specific interactions.

Method Development Strategy

We utilize Normal Phase Chiral HPLC with an acidic modifier.[1] Amylose and Cellulose-based columns are the industry standard for this class of compounds.[1]

  • Why Normal Phase? It typically offers higher enantioselectivity for polar acidic analytes compared to Reverse Phase (RP).[1]

  • Why TFA? Trifluoroacetic acid (0.1%) is mandatory to suppress the ionization of the carboxylic acid, forcing it into a neutral state that interacts predictably with the chiral stationary phase (hydrogen bonding).[1]

Recommended Chiral Method
  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Chiralcel OJ-H.[1]

    • Note: Literature on the propanoic acid analog suggests Chiralcel OJ-H often provides superior resolution for this specific fluorinated scaffold [1].[1]

  • Dimensions: 250 x 4.6 mm, 5 µm.[1][2][3][4]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA)[1]

    • Ratio: 90 : 10 : 0.1 (v/v/v).[1][5]

  • Flow Rate: 1.0 mL/min.[1][3][6]

  • Detection: UV @ 210 nm (Maximal absorption for the fluorophenyl group) or 254 nm.[1]

  • Temperature: 25°C.

System Suitability Criteria:

Parameter Acceptance Criteria
Resolution (Rs) > 2.0 between (R) and (S) peaks
Tailing Factor (T) < 1.5

| Precision (RSD, n=6) | < 1.0% |

Protocol: Achiral Purity & Impurity Profiling

While chiral HPLC checks stereochemistry, RP-HPLC checks for chemical precursors (e.g., unsaturated alkenes from hydrogenation steps).[1]

Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.[1][6]

  • Gradient:

    • 0 min: 20% B[1]

    • 15 min: 80% B[1]

    • 20 min: 20% B[1]

  • Rationale: The acidic pH ensures the carboxylic acid remains protonated, preventing peak splitting/broadening common with ionized acids on C18 [2].[1]

Visualization: Analytical Lifecycle & Decision Tree

Analytical Lifecycle Workflow

This diagram illustrates the flow from crude synthesis to the final qualified reference standard.[1]

AnalyticalLifecycle Synthesis Crude Synthesis (Asymmetric Hydrogenation) Isolation Isolation/Crystallization Synthesis->Isolation Prelim Prelim. Analysis (NMR, Achiral HPLC) Isolation->Prelim ChiralScreen Chiral Screening (AD-H, OJ-H) Prelim->ChiralScreen Confirm Structure Purification Prep HPLC / Recrystallization ChiralScreen->Purification ee < 99% Qualification Final Qualification (TGA, KF, ROI, NMR, HPLC) ChiralScreen->Qualification ee > 99.5% Purification->Qualification Standard Primary Reference Standard (CoA Issued) Qualification->Standard Pass All Criteria

Figure 1: The lifecycle of developing a primary reference standard from crude synthetic material.

Chiral Method Development Decision Tree

A logic flow for selecting the correct chiral column and conditions.[1]

ChiralMethodology Start Start: Chiral Method Dev Analyte: (2S)-Acid Solubility Solubility Check (Hexane/IPA) Start->Solubility Screen1 Screen 1: Chiralcel OJ-H Mobile: Hex/IPA/TFA (90:10:0.1) Solubility->Screen1 Check1 Resolution > 2.0? Screen1->Check1 Screen2 Screen 2: Chiralpak AD-H Mobile: Hex/EtOH/TFA (90:10:0.1) Check1->Screen2 No Optimize Optimize: Flow Rate & Temp (Lower Temp = Higher Res) Check1->Optimize Yes Check2 Resolution > 2.0? Screen2->Check2 Check2->Optimize Yes RP_Mode Switch to Reverse Phase (Chiralpak OJ-RH) Check2->RP_Mode No Final Final Method Validation Optimize->Final

Figure 2: Decision tree for optimizing the chiral separation of acidic fluorinated intermediates.

Handling & Storage of the Standard

  • Hygroscopicity: Short-chain acids can be hygroscopic.[1] Perform Karl Fischer (KF) titration immediately upon opening the vial.[1]

  • Storage: Store at 2-8°C in amber glass vials (protect from UV, though the molecule is relatively stable).

References

  • MDPI (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Link

    • Relevance: Provides specific column data (Chiralcel OJ-H) for the structural analog 3-(4-fluorophenyl)-2-methylpropanoic acid.
  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link

    • Relevance: Authoritative guide on using acidic modifiers (TFA) for chiral separation of carboxylic acids.[1]

  • Orient Journal of Chemistry (2025). Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril. Link

    • Relevance: Reviews RP-HPLC conditions for Sacubitril intermedi

Sources

Application Note: Large-Scale Synthesis of Enantiopure 2-Methylbutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Industrial Significance

Enantiopure 2-methylbutanoic acid (also known as 2-methylbutyric acid) is a critical chiral building block in the pharmaceutical and flavor industries.[1] Its (S)-enantiomer is the specific acyl side-chain moiety found in Lovastatin and Simvastatin , potent HMG-CoA reductase inhibitors used to treat hypercholesterolemia. Additionally, the esters of both enantiomers are high-value flavor compounds (apple/strawberry notes) where stereochemistry dictates the olfactory threshold and quality.

Achieving high enantiomeric excess (


) on a kilogram scale is challenging due to the molecule's small steric footprint, which limits the effectiveness of many steric-bulk-dependent chiral auxiliaries. This guide details two field-proven protocols for large-scale production: Biocatalytic Kinetic Resolution  (preferred for green scalability) and Classical Diastereomeric Salt Resolution  (preferred for robustness without specialized biocatalysts).

Strategic Method Selection

FeatureMethod A: Biocatalytic ResolutionMethod B: Classical Resolution
Primary Mechanism Enzymatic Hydrolysis (Lipase)Diastereomeric Salt Crystallization
Key Reagent Candida rugosa Lipase (CRL)(R)-(+)-1-Phenylethylamine
Scalability High (Batch or Continuous Flow)Medium (Tank/Crystallizer limited)
Green Chemistry Excellent (Water/Buffer based)Moderate (Solvent waste)
Target Enantiomer (S)-Acid (Hydrolysis Product)(S)-Acid (Salt Precipitate*)
Theoretical Yield 50% (Max)50% (Max)

*Note: Salt solubility varies; screening required to confirm which diastereomer precipitates.

Method A: Biocatalytic Kinetic Resolution (Protocol)

This protocol utilizes Lewis acid-free conditions, leveraging the stereoselectivity of Candida rugosa lipase (CRL). CRL typically exhibits preference for the (S)-enantiomer during the hydrolysis of short-chain


-methyl esters.
Reaction Principle

The lipase selectively hydrolyzes ethyl (S)-2-methylbutyrate into (S)-2-methylbutanoic acid and ethanol. The ethyl (R)-2-methylbutyrate remains unreacted and is easily separated by phase extraction.

Materials
  • Substrate: Racemic Ethyl 2-methylbutyrate (98% purity).

  • Biocatalyst: Candida rugosa Lipase (Type VII or equivalent,

    
     700 units/mg solid).
    
  • Buffer: 0.1 M Phosphate buffer (pH 7.0).

  • Solvent: Isooctane (optional, for biphasic system) or neat buffer emulsion.

  • Base: 1.0 M NaOH (for pH stat titration).

Step-by-Step Protocol
  • Emulsion Preparation:

    • In a jacketed glass reactor, charge 0.1 M Phosphate buffer (pH 7.0).

    • Add Racemic Ethyl 2-methylbutyrate (Substrate concentration: 0.5 M).

    • Note: If substrate solubility is an issue, add 10% v/v isooctane to create a stable biphasic system.

  • Enzyme Addition:

    • Equilibrate temperature to 35°C .

    • Add CRL powder (Loading: 2000 U per mmol of substrate).

    • Initiate vigorous stirring (overhead stirrer, >400 rpm) to maximize the oil-water interface.

  • Reaction Monitoring (pH Stat):

    • As hydrolysis proceeds, acid is released, dropping the pH.

    • Use an automated pH-stat titrator to maintain pH at 7.0 by dosing 1.0 M NaOH.

    • Stop Point: Terminate reaction when NaOH consumption corresponds to 45-50% conversion (typically 24-48 hours). Do not exceed 50% conversion to prevent erosion of ee.

  • Workup & Separation:

    • Quench: Lower temperature to 4°C and adjust pH to 9.0 (ensures acid is in carboxylate form: sodium (S)-2-methylbutyrate).

    • Extraction 1 (Removal of R-Ester): Extract the aqueous mixture 3x with Ethyl Acetate or MTBE. The organic layer contains the unreacted (R)-ester .

    • Acidification: Acidify the remaining aqueous phase to pH 2.0 using 6 M HCl.

    • Extraction 2 (Isolation of S-Acid): Extract the acidified aqueous phase 3x with Dichloromethane (DCM) or MTBE.

    • Drying: Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Distill the crude (S)-acid (bp ~176°C) to remove trace solvent.

    • Expected Outcome: >95% Chemical Purity, >96% ee (S)-2-methylbutanoic acid.[1][2]

Workflow Diagram (Biocatalysis)

Biocatalysis Racemic Racemic Ethyl 2-methylbutyrate Reactor Bioreactor (CRL Lipase, pH 7.0, 35°C) Racemic->Reactor Substrate Separation Phase Separation (pH 9.0) Reactor->Separation 50% Conversion OrgPhase Organic Phase (Unreacted R-Ester) Separation->OrgPhase Extract w/ MTBE AqPhase Aqueous Phase (S-Acid Salt) Separation->AqPhase Retain Aqueous Acidification Acidification (pH 2.0) & Extraction AqPhase->Acidification HCl FinalProduct Pure (S)-2-Methylbutanoic Acid Acidification->FinalProduct Isolation

Figure 1: Biocatalytic kinetic resolution workflow for isolating (S)-2-methylbutanoic acid.

Method B: Classical Resolution (Protocol)

For facilities lacking biocatalytic infrastructure, classical resolution using (R)-(+)-1-Phenylethylamine is the industry standard. This method relies on the solubility difference between the diastereomeric salts.[3]

Reaction Principle


Note: The (S)-Acid/(R)-Amine salt is typically less soluble in non-polar/polar solvent mixtures, but this must be confirmed via a screening step.
Materials
  • Substrate: Racemic 2-methylbutanoic acid.[4][5]

  • Resolving Agent: (R)-(+)-1-Phenylethylamine (ChiPros® or equivalent).

  • Solvent: Ethanol/Water (70:30) or Acetone.

Step-by-Step Protocol
  • Salt Formation:

    • Dissolve 1.0 mol of Racemic 2-methylbutanoic acid in Ethanol (500 mL).

    • Slowly add 1.0 mol of (R)-(+)-1-Phenylethylamine while stirring.

    • The reaction is exothermic; maintain temperature

      
      .
      
  • Crystallization:

    • Heat the mixture to reflux until all solids dissolve.

    • Cool slowly (ramp rate: 5°C/hour) to room temperature, then chill to 4°C overnight.

    • Seed Crystals: If available, seed with pure

      
      -salt at 30°C to promote selective nucleation.
      
  • Filtration & Recrystallization:

    • Filter the precipitate (Filter Cake). This is the diastereomerically enriched salt.

    • Recrystallization (Critical): Dissolve the cake in minimal hot Ethanol/Water (80:20). Cool and recrystallize. Repeat 2-3 times until constant melting point is achieved.

  • Liberation of Acid:

    • Suspend the purified salt in water.

    • Add 2 M HCl slowly until pH < 2.0.

    • Extract the liberated oil with DCM or MTBE.

    • Dry (MgSO4) and evaporate solvent.

  • Amine Recovery:

    • Basify the aqueous phase (remaining after step 4) with NaOH to pH > 12.

    • Extract the recovered (R)-amine with ether for reuse.

Resolution Logic Tree

Resolution Start Racemic Acid + (R)-Amine Cryst Crystallization (EtOH/H2O) Start->Cryst Filter Filtration Cryst->Filter Solid Solid Cake (S-Acid / R-Amine Salt) Filter->Solid Less Soluble Liquid Mother Liquor (R-Acid / R-Amine Salt) Filter->Liquid More Soluble Recryst Recrystallization (2x) Solid->Recryst AcidHydro Acid Hydrolysis (HCl) Recryst->AcidHydro Final Pure (S)-2-Methylbutanoic Acid AcidHydro->Final

Figure 2: Classical resolution pathway via diastereomeric salt formation.

Quality Control & Analytical Methods

Optical rotation (


) is unreliable for high-precision ee determination of this molecule due to its low specific rotation. Chiral Gas Chromatography (GC)  is mandatory.
  • Column: Cyclodextrin-based capillary column (e.g., Hydrodex-

    
    -TBDAc or CP-Chirasil-Dex CB).
    
  • Conditions:

    • Injector: 250°C, Split ratio 50:1.

    • Oven: 80°C (isothermal) or slow ramp.

    • Detector: FID at 250°C.

  • Derivatization: For best peak shape, convert the acid to its methyl ester using diazomethane or methanol/H2SO4 prior to injection.

References

  • Lovastatin Biosynthesis: Kennedy, J., et al. "Modulation of polyketide synthase activity by accessory proteins during lovastatin biosynthesis." Science 284.5418 (1999): 1368-1372. Link

  • Enzymatic Resolution: Wu, J., et al. "Enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester...[4] using lipases."[4][5][6][7][8][9] Journal of Agricultural and Food Chemistry 48.6 (2000). Link

  • Lipase Specificity: Berglund, P., et al. "Resolution of 2-methylalkanoic acids... catalysed by Candida rugosa lipase." ResearchGate.[9] Link

  • Classical Resolution: "Resolution of 2-methylbutyric acid." Organic Syntheses (General reference for phenylethylamine resolution protocols). Link

  • Safety Data: Fisher Scientific. "Safety Data Sheet: 2-Methylbutyric acid." Link

Sources

High-Precision Derivatization of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the derivatization and Gas Chromatography (GC) analysis of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid . This compound is a critical chiral intermediate, often associated with the synthesis of neprilysin inhibitors (e.g., Sacubitril precursors) and specific non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Direct GC analysis of this molecule is precluded by its carboxylic acid functionality, which causes intermolecular hydrogen bonding, leading to peak tailing, adsorption in the inlet, and poor sensitivity.[1] Furthermore, the (2S) stereocenter requires a derivatization method that preserves optical purity without inducing racemization.[1]

This protocol focuses on two industry-standard methodologies:

  • Acid-Catalyzed Methylation (BF₃-Methanol): The "Gold Standard" for stability and quantitative precision.[1][2]

  • Silylation (BSTFA): A rapid, moisture-sensitive method ideal for qualitative mass spectrometric (MS) screening.[1][2]

Chemical Basis & Reaction Logic[1][2]

The Challenge of the (2S) Center

The alpha-methyl group at the C2 position creates a chiral center.[1][2] Harsh basic conditions or excessive heat can lead to enolization and subsequent racemization (conversion of 2S to 2R).[1][2]

  • Selected Strategy: Acid-catalyzed esterification (Method A) is preferred over base-catalyzed methods as it minimizes proton abstraction at the alpha-carbon, preserving the (2S) configuration.[1][2]

Reaction Scheme

The carboxylic acid is converted into a methyl ester (Method A) or a trimethylsilyl (TMS) ester (Method B) to mask the polar hydroxyl group.[1]

DerivatizationPathways Acid (2S)-4-(4-Fluorophenyl)- 2-methylbutanoic acid (Polar, Non-volatile) MethodA Method A: BF3-Methanol (60°C, 30 min) Acid->MethodA MethodB Method B: BSTFA + 1% TMCS (70°C, 30 min) Acid->MethodB MethylEster Methyl Ester Derivative (Stable, Volatile) Target for Quantitation MethodA->MethylEster Esterification TMSEster TMS Ester Derivative (Moisture Sensitive) Target for Rapid ID MethodB->TMSEster Silylation

Figure 1: Dual-pathway derivatization strategy. Method A is recommended for batch release testing; Method B for in-process control (IPC).[1][2]

Method A: Acid-Catalyzed Methylation (BF₃-MeOH)

Status: Primary Protocol (Robust, Stable) Application: Purity assay, Impurity profiling, Chiral analysis (on chiral columns).[1][2]

Reagents & Equipment[1][2][3][4]
  • Reagent: 14% Boron Trifluoride (BF₃) in Methanol (Sigma-Aldrich/Merck).[1][2]

  • Solvent: n-Hexane (HPLC Grade).[1][2]

  • Quenching: Saturated NaCl solution (Brine).

  • Vials: 4 mL amber glass vials with PTFE-lined caps.

  • Heating Block: Set to 60°C.

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh 10.0 mg of this compound into a reaction vial.

    • Dissolve in 1.0 mL of Methanol.

  • Derivatization:

    • Add 1.0 mL of 14% BF₃-Methanol reagent.[1][2]

    • Cap tightly and vortex for 10 seconds.

    • Incubate at 60°C for 30 minutes .

    • Note: Do not exceed 60°C to ensure stereochemical stability.[1][2]

  • Extraction (Liquid-Liquid):

    • Cool the vial to room temperature (approx. 5 mins).

    • Add 1.0 mL of n-Hexane.

    • Add 1.0 mL of Saturated NaCl solution (to drive the ester into the organic phase).[1][2]

    • Vortex vigorously for 1 minute.

    • Allow layers to separate (or centrifuge at 2000 rpm for 2 mins).

  • Final Workup:

    • Transfer the top hexane layer (containing the methyl ester) to a GC autosampler vial containing a micro-insert.[1][2]

    • Optional: Add anhydrous Na₂SO₄ to dry the organic layer if moisture is visible.[1][2]

Method B: Rapid Silylation (BSTFA)

Status: Secondary Protocol (Rapid Screening) Application: Mass Spectrometry identification, Quick IPC checks.[1][2]

Reagents
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][2]

  • Solvent: Anhydrous Pyridine or Acetonitrile.[1][2]

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh 2.0 mg of the acid into a dry 2 mL GC vial.

    • Add 0.5 mL of Anhydrous Pyridine (acts as an acid scavenger and solvent).[1]

  • Reaction:

    • Add 200 µL of BSTFA + 1% TMCS.

    • Flush headspace with dry Nitrogen (critical to prevent moisture ingress).[1][2]

    • Cap and heat at 70°C for 30 minutes .

  • Analysis:

    • Inject directly into the GC.[1][2]

    • Warning: Silyl derivatives hydrolyze rapidly.[1][2] Analyze within 4 hours or keep in a desiccator.

GC-MS/FID Analysis Parameters

For the analysis of the Methyl Ester (Method A), the following parameters provide optimal separation of the target compound from potential synthesis by-products.

Instrument Configuration
ParameterSettingRationale
Inlet Split/Splitless (Split 20:1)High concentration from derivatization requires splitting to prevent column overload.[1][2]
Inlet Temp 250°CEnsures rapid volatilization of the ester.[1]
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Standard for GC-MS; Hydrogen can be used for FID to speed up analysis.[1][2]
Column DB-5ms (30m x 0.25mm x 0.25µm)5% Phenyl phase provides excellent selectivity for aromatic compounds.[1][2]
Detector MS (EI, 70eV) or FIDMS for ID (look for m/z 196 parent ion for methyl ester); FID for quantitative purity.
Temperature Program
  • Initial: 80°C (Hold 1 min) - Solvent venting

  • Ramp 1: 20°C/min to 200°C - Rapid approach to elution temp

  • Ramp 2: 5°C/min to 280°C - Resolution of target and isomers

  • Final: 280°C (Hold 5 min) - Column bake-out

Mass Spectrum Targets (Methyl Ester)
  • Molecular Ion (M+): m/z 196 (approx)[1][2]

  • Base Peak: m/z 88 (McLafferty rearrangement characteristic of methyl esters with gamma-hydrogens) or m/z 109 (Fluorobenzyl fragment).[1][2]

  • Key Fragment: m/z 121 (Fluorobenzyl cation).[1][2]

Advanced Topic: Enantiomeric Purity Analysis

To verify the (2S) configuration against the (2R) enantiomer, the Methyl Ester derivative (from Method A) must be analyzed on a Chiral Stationary Phase .[1]

  • Recommended Column: Cyclodextrin-based phases (e.g., Cyclosil-B or Rt-βDEXse ).[1][2]

  • Mechanism: The methyl ester is achiral in the derivatizing group, so the separation relies entirely on the interaction between the chiral stationary phase and the (2S)/(2R) center of the analyte.[1]

  • Condition Adjustment: Lower ramp rates (2°C/min) and lower final temperatures (max 220°C) are usually required for chiral columns to maximize resolution.[1][2]

Troubleshooting & Quality Control

Troubleshooting Issue1 Issue: Low Recovery / Small Peak Check1 Check: Water in reaction? Issue1->Check1 Action1 Action: Dry reagents. BF3 is water sensitive. Check1->Action1 Issue2 Issue: Split Peaks / Tailing Check2 Check: Incomplete Derivatization Issue2->Check2 Action2 Action: Increase reaction time or check reagent expiry. Check2->Action2 Issue3 Issue: Ghost Peaks Check3 Check: Liner Contamination Issue3->Check3 Action3 Action: Replace inlet liner. Perform blank run. Check3->Action3

Figure 2: Troubleshooting logic for common derivatization failures.

Validation Criteria (Self-Check)
  • Blank Run: Inject pure Hexane. No peaks should appear at the target retention time.[1][2]

  • Linearity: Prepare calibration standards of the acid (derivatized) from 0.1 mg/mL to 2.0 mg/mL. R² should be > 0.995.[1][2]

  • Stability: Re-inject the Method A sample after 24 hours. The peak area should not deviate by > 2%.[1][2]

References

  • NIST Chemistry WebBook. (2025).[1][2] Butyric acid, 4-(p-fluorophenyl)-, methyl ester Mass Spectrum. National Institute of Standards and Technology.[1][2] [Link][1][2]

  • Knapp, D. R. (1979).[1][2] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1][2] (Seminal text on BF3 and Silylation mechanisms).

  • Little, J. L. (1999).[1][2] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1][2] [Link]

Sources

High-Resolution NMR Determination of 2-Methylbutanoic Acid Stereochemistry via Chiral Amide Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylbutanoic acid (2-MBA) is a critical chiral building block in the synthesis of polyketide-derived pharmaceuticals (e.g., Lovastatin) and high-value fragrance compounds. Because the enantiomers of 2-MBA exhibit identical physical properties in achiral environments, distinguishing the (


)-(+) and (

)-(-) forms requires chiral discrimination.

This Application Note details the industry-standard protocol for determining the absolute configuration and enantiomeric purity (


) of 2-MBA using Nuclear Magnetic Resonance (NMR) . While Chiral Solvating Agents (CSAs) offer rapid screening, this guide prioritizes Chiral Derivatization with 

-methylbenzylamine
due to its superior resolution, stability, and suitability for regulatory submission packages (IND/NDA).

Theoretical Basis: Diastereomeric Anisochrony

Enantiomers have identical NMR spectra. To differentiate them, we must convert the enantiomeric mixture into a mixture of diastereomers . Unlike enantiomers, diastereomers have different physical properties and distinct NMR chemical shifts (


).
The Mechanism

We utilize the reaction between the chiral acid (2-MBA) and a chiral amine auxiliary, specifically (


)-(-)-

-methylbenzylamine
, to form diastereomeric amides.


Why this works (The Shielding Model): In the resulting amide, the magnetic anisotropy of the auxiliary's phenyl ring selectively shields protons on the acid moiety.

  • Conformational Lock: The amide bond restricts rotation. The C=O of the acid and the C-H of the amine generally adopt a syn-periplanar conformation.

  • Differential Shielding:

    • In the (

      
      )-diastereomer , the phenyl ring of the amine resides closer to the C2-methyl group of the acid, causing an upfield shift  (lower ppm).
      
    • In the (

      
      )-diastereomer , the phenyl ring resides closer to the ethyl group, leaving the C2-methyl relatively deshielded (downfield shift ).
      

Experimental Protocol: Chiral Amide Derivatization

Objective: Convert 2-MBA into its


-methylbenzylamide derivative for 

H NMR analysis.
Reagents & Equipment[1][2][3]
  • Analyte: 2-Methylbutanoic acid (Sample).[1][2][3]

  • Chiral Auxiliary: (

    
    )-(-)-
    
    
    
    -Methylbenzylamine (High purity, >99%
    
    
    ).
  • Coupling Agent: EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC.
    
  • Catalyst: HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).

  • Solvent: Dichloromethane (DCM).

  • NMR Solvent: CDCl

    
     (Chloroform-d).
    
Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve 2-MBA (10 mg, ~0.1 mmol) in anhydrous DCM (1 mL).

    • Add (

      
      )-(-)-
      
      
      
      -methylbenzylamine (1.1 eq).
    • Add EDC

      
      HCl (1.2 eq) and a catalytic amount of DMAP (1 mg).
      
    • Stir at room temperature for 2–4 hours. Note: Monitor by TLC (EtOAc/Hexane 1:4) until the acid spot disappears.

  • Workup (Critical for Spectrum Clarity):

    • Dilute with DCM (5 mL).

    • Acid Wash: Wash with 1N HCl (2 x 2 mL) to remove unreacted amine and DMAP. Failure to remove unreacted amine will clutter the aromatic region and methyl region of the NMR.

    • Base Wash: Wash with sat. NaHCO

      
       (2 x 2 mL) to remove unreacted acid and coupling byproducts.
      
    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and evaporate to dryness.
  • NMR Sample Preparation:

    • Redissolve the resulting white solid/oil in 0.6 mL of CDCl

      
      .
      
    • Transfer to a high-quality NMR tube.

NMR Acquisition & Analysis

Instrument: 400 MHz or higher recommended for clear baseline separation of methyl doublets. Pulse Sequence: Standard 1D proton (


 or equivalent).
Scans:  16–32 scans are usually sufficient due to the high concentration.
Diagnostic Signals

Focus on the C2-Methyl Group (doublet) and the C4-Methyl Group (triplet). The C2-Methyl doublet is the most reliable probe for quantification.

Proton EnvironmentMultiplicityApprox.[4][5] Shift (

)
Diagnostic Value
C2-Methyl (-CH

)
Doublet1.10 – 1.20 ppmPrimary. Distinct separation (

ppm).
C2-Methine (-CH) Multiplet2.00 – 2.20 ppmSecondary. Often complex overlapping.
C4-Methyl (Terminal) Triplet0.85 – 0.95 ppmTertiary. Separation often smaller than C2-Me.
Amide N-H Broad Singlet5.50 – 6.50 ppmConfirmation of amide formation.
Data Interpretation Table

Assuming the use of (


)-(-)-

-methylbenzylamine
:
Diastereomer FormedConfiguration of AcidC2-Methyl ShiftRelative Position
(

)-Acid + (

)-Amine
(

)-2-MBA
~1.10 ppmUpfield (Shielded)
(

)-Acid + (

)-Amine
(

)-2-MBA
~1.16 ppmDownfield (Deshielded)

Note: Absolute shift values vary slightly with concentration and temperature. Rely on the relative difference (


) between the two sets of peaks.

Calculation of Enantiomeric Excess ( )

Integration of the diagnostic C2-Methyl doublets allows for direct calculation of purity.



Where:

  • 
     = Integral area of the major enantiomer's peak.
    
  • 
     = Integral area of the minor enantiomer's peak.
    

Workflow Visualization

Experimental Workflow (DOT Diagram)

G Start Start: Unknown 2-MBA Sample Deriv Derivatization (+ (S)-alpha-methylbenzylamine + EDC) Start->Deriv Ref Parallel: Run Racemic Standard (Mandatory for Peak Assignment) Ref->Deriv Reference Path Workup Workup (HCl Wash -> NaHCO3 Wash) Deriv->Workup NMR 1H NMR Acquisition (CDCl3, 400+ MHz) Workup->NMR Analyze Analyze C2-Methyl Region (1.1 - 1.2 ppm) NMR->Analyze Decision Peak Pattern? Analyze->Decision Result1 Two Doublets (1:1) Sample is Racemic Decision->Result1 Doublet Split Result2 Single Doublet (Upfield) Sample is (S)-Enantiomer Decision->Result2 Single Peak A Result3 Single Doublet (Downfield) Sample is (R)-Enantiomer Decision->Result3 Single Peak B Result4 Unequal Doublets Calculate ee% Decision->Result4 Major/Minor

Figure 1: Step-by-step workflow for the stereochemical assignment of 2-methylbutanoic acid.

Self-Validating Protocol (Quality Control)

To ensure the trustworthiness of your results, you must perform the following validation steps:

  • The Racemic Spike (The "Golden Rule"):

    • Never rely solely on literature chemical shift values for absolute assignment. Solvent pH and concentration can shift peaks globally.

    • Protocol: Mix a small aliquot of your unknown derivatized sample with the derivatized racemic standard.

    • Result: If your sample is pure (

      
      ), the "Upfield" peak of the racemate will grow in intensity. If it is (
      
      
      
      ), the "Downfield" peak will grow. This confirms identity unambiguously.
  • Completion Check:

    • Check the region around 2.3 ppm (alpha-proton of the free acid). If this signal remains, derivatization is incomplete.

    • Check the region around 4.1 ppm (alpha-proton of the free amine). If this signal remains, the HCl wash was insufficient.

Alternative Method: Chiral Solvating Agents (CSA)[7]

For rapid, non-destructive testing (e.g., in-process checks), CSAs are a viable alternative, though less precise than derivatization.

  • Reagent: Quinine or Quinine derivatives (e.g., tert-butylcarbamoylquinine).

  • Method: Dissolve 2-MBA and Quinine (1:1 ratio) in C

    
    D
    
    
    
    (Benzene-d6). Benzene often provides better chiral recognition than chloroform for ion-pairing.
  • Observation: The salt formation induces chemical shift non-equivalence.

  • Limitation: The

    
     is often smaller (<0.02 ppm), requiring higher field strength (600 MHz) for accurate integration.
    

References

  • Hoye, T. R., et al. (2000).[6] "An NMR method for determination of configuration of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -substituted carboxylic acids." Tetrahedron Letters, 41(14), 2289-2293. Link[6]
    
  • Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. Link

  • Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457. Link

  • Sigma-Aldrich.

    
    -Methylbenzylamine for chiral derivatization." Link
    

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

[1]

Case ID: OPT-YIELD-2S-FPMBA Status: Active Lead Scientist: Senior Application Specialist[1]

Route Selection & Strategy

Before troubleshooting, verify you are using the optimal route for your scale.

FeatureRoute A: Evans Asymmetric Alkylation Route B: Classical Resolution
Best For Milligram to Gram scale (High purity required)Multi-gram to Kilogram scale (Cost-sensitive)
Key Reagents (S)-4-Benzyl-3-propionyloxazolidin-2-one, NaHMDSRacemic acid, (R)-(+)-1-Phenylethylamine
Typical Yield 65–85% (overall)30–40% (theoretical max 50% without recycling)
Enantiomeric Excess >98% ee (intrinsic)>95% ee (requires recrystallization)
Primary Failure Mode Incomplete alkylation or cleavage hydrolysisPoor crystallization or salt solubility

Protocol A: Evans Auxiliary (High-Precision Synthesis)

Methodology: Alkylation of N-propionyl oxazolidinone with 4-fluorophenethyl bromide.[1] This disconnection is superior to methylating the longer chain because it avoids separating difficult diastereomers derived from a less hindered electrophile.

Workflow Visualization

EvansCyclecluster_TroubleCritical Control PointsStartStart: (S)-Evans Auxiliary+ Propionyl ChlorideImideN-Propionyl Imide(Substrate)Start->Imiden-BuLiEnolizationEnolization(NaHMDS, -78°C)Imide->EnolizationAlkylationAlkylation(+ 4-Fluorophenethyl bromide)Enolization->AlkylationZ-Enolate FormationCleavageHydrolytic Cleavage(LiOH / H2O2)Alkylation->CleavageHigh de IntermediateProductTarget: (2S)-Acid+ Recovered AuxiliaryCleavage->Product

Caption: Figure 1. The Evans Auxiliary cycle for ensuring (S)-stereochemistry via Z-enolate transition state.

Troubleshooting Guide: Evans Alkylation

Q1: My alkylation conversion is stalling at <60%. Why?

  • Diagnosis: 4-Fluorophenethyl bromide is a relatively sluggish electrophile compared to benzyl bromide.[1]

  • Solution:

    • Add Iodide Source: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI to generate the in situ iodide, which is more reactive.

    • Solvent Polarity: Ensure pure THF. Adding HMPA or DMPU (2–3 equiv) can drastically increase enolate reactivity, though it requires careful safety handling.

    • Temperature Ramp: After adding the electrophile at -78°C, allow the reaction to warm slowly to -20°C or 0°C. Do not warm immediately to RT, as this degrades the enolate.

Q2: I am seeing low diastereomeric excess (de) in the crude NMR.

  • Diagnosis: "Enolate scrambling" or improper base stoichiometry.[1]

  • Solution:

    • Base Quality: Titrate your NaHMDS or LDA.[1] If the base is partially quenched, proton transfer occurs between the product and starting material.

    • Stoichiometry: Use a slight excess of base (1.1 equiv) relative to the imide to ensure complete deprotonation before adding the electrophile.

    • Order of Addition: Add the imide to the base (inverse addition) to keep kinetic control strict.

Q3: The cleavage step (LiOH/H2O2) is producing a byproduct.

  • Diagnosis: Endocyclic cleavage (opening the oxazolidinone ring) or peracid attack on the aromatic ring (rare for fluorophenyl).

  • Solution:

    • Temperature: Keep the cleavage reaction at 0°C.

    • Quenching: Quench excess peroxide with Na2SO3 before acidifying.[1] If you acidify with peroxide present, you may generate performic/peracetic species that attack the product.

Protocol B: Classical Resolution (Scale-Up)

Methodology: Salt formation of racemic 4-(4-fluorophenyl)-2-methylbutanoic acid with a chiral amine.[1]

Recommended Resolving Agent

Based on structural analogs (e.g., Flobufen), (R)-(+)-1-Phenylethylamine is the primary candidate for crystallizing the (S)-acid.[1]

Workflow Visualization

ResolutionTreeRacemateRacemic Acid(1.0 equiv)AmineAdd (R)-(+)-1-Phenylethylamine(0.5 - 0.6 equiv)Racemate->AmineCryst1Crystallization 1(EtOH or iPrOH)Amine->Cryst1CheckCheck ee of SaltCryst1->CheckRecrystRecrystallize(MeOH/Water)Check->Recrystee < 95%ReleaseAcidify (1N HCl)Extract DCMCheck->Releaseee > 98%Recryst->Check

Caption: Figure 2. Decision tree for fractional crystallization of the diastereomeric salt.

Troubleshooting Guide: Resolution

Q1: No crystals are forming; the mixture remains an oil.

  • Diagnosis: Solvent system is too solubilizing or the salt is amorphous.

  • Solution:

    • Solvent Switch: Switch from pure Ethanol to Ethanol/Hexane (1:1) or Isopropyl Acetate.[1][2]

    • Seeding: You must obtain a seed crystal.[1] Try a small-scale pilot (100 mg) in a test tube, scratch the glass, and cool to -20°C to force nucleation. Use this to seed the main batch.

    • Stoichiometry: Ensure you are using 0.5 to 0.6 equivalents of the amine. Using 1.0 equivalent often prevents the "less soluble" diastereomer from crashing out preferentially.

Q2: The ee is stuck at 80% even after recrystallization.

  • Diagnosis: Eutectic behavior or inclusion of the wrong diastereomer.

  • Solution:

    • Break and Switch: Acidify to recover the free acid (now 80% ee). Then, perform a "reverse resolution" or simply recrystallize the free acid if it is a solid. Often, the enantiopure acid packs better than the racemate.

    • Change Amine: Try (S)-Phenylglycinol or Cinchonidine if Phenylethylamine fails to upgrade beyond 80%.[1]

Analytical Data & QC

Verify your product identity using these expected parameters (based on analog 4-fluorophenibut and Flobufen intermediates).

ParameterExpected ValueNotes
1H NMR (CDCl3) δ 7.15 (m, 2H), 6.95 (m, 2H), 2.65 (t, 2H), 2.45 (m, 1H), 1.95 (m, 1H), 1.70 (m, 1H), 1.22 (d, 3H)Characteristic doublet at ~1.2 ppm confirms methyl group.
19F NMR ~ -117 ppm (singlet/multiplet)Diagnostic for 4-Fluoro substitution.[1]
Chiral HPLC Column: Chiralcel OD-H or AD-HMobile Phase: Hexane/IPA (90:[1]10) + 0.1% TFA.[1]

References

  • Evans, D. A., et al. "Asymmetric Alkylation Reactions of Chiral Imide Enolates."[3] Journal of the American Chemical Society, vol. 104, no.[4] 6, 1982, pp. 1737–1739. Link[1]

  • Kuchar, M., et al. "Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives."[1] Collection of Czechoslovak Chemical Communications, vol. 55, 1990. (Describes resolution of structural analogs using phenylethylamine). Link

  • PubChem Compound Summary. "4-Fluoro-2-(4-methylphenyl)butanoic acid" (Structural analog for NMR comparison). PubChem CID 80694136.[1][5] Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll.[6] Vol. 8, 1993, p. 339. (Standard protocol for cleavage/workup). Link[1]

Technical Support Center: Strategies for Byproduct Reduction in the Synthesis of 4-Aryl-2-Methylbutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This technical support guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: minimizing byproduct formation during the preparation of 4-aryl-2-methylbutanoic acids. This class of compounds, which includes widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen, is of significant interest. Achieving high purity and yield is paramount, and understanding the nuances of the synthetic pathways is key to this success. This guide offers full editorial control to provide a structured and scientifically sound resource.

I. Understanding the Core Challenge: Byproduct Formation

The synthesis of 4-aryl-2-methylbutanoic acids often involves multi-step sequences where the potential for side reactions is significant. The formation of byproducts not only reduces the yield of the desired product but also complicates purification, potentially impacting the final product's purity and safety. This guide will dissect common synthetic routes, identify potential byproducts, and provide actionable strategies to mitigate their formation.

II. Friedel-Crafts Acylation: The Gateway to Aryl Ketones and a Primary Source of Byproducts

A cornerstone in the synthesis of many 4-aryl-2-methylbutanoic acids is the Friedel-Crafts acylation of an aromatic substrate (e.g., isobutylbenzene for Ibuprofen synthesis) to form a 4-aryl-ketone intermediate. While a powerful C-C bond-forming reaction, it is also a primary source of impurities.

Frequently Asked Questions (FAQs): Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation is producing a mixture of isomers (ortho, meta, and para). How can I improve the regioselectivity for the desired para-isomer?

A1: The regioselectivity of Friedel-Crafts acylation is influenced by several factors, primarily the nature of the substituent on the aromatic ring and the reaction conditions. For alkylbenzenes like isobutylbenzene, the alkyl group is an ortho-, para-director. However, steric hindrance from a bulky alkyl group can favor para-substitution.

Troubleshooting Strategies for Poor Regioselectivity:

ParameterIssueRecommended ActionScientific Rationale
Temperature High temperatures can lead to isomerization of the products.Conduct the reaction at lower temperatures (e.g., -10°C to 0°C).The kinetic product (often the ortho-isomer) can rearrange to the more thermodynamically stable para-isomer at higher temperatures. However, very high temperatures can promote side reactions.[1]
Solvent The polarity of the solvent can influence the product distribution.Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the formation of the para-isomer.[2]The acylium ion-catalyst complex is less solvated in non-polar solvents, increasing steric hindrance and favoring attack at the less hindered para-position. In more polar solvents like nitrobenzene, the complex is more soluble and can lead to different isomer ratios.[2]
Catalyst The choice and amount of Lewis acid catalyst are critical.Use a bulky Lewis acid catalyst or optimize the catalyst loading.A bulkier catalyst can increase steric hindrance around the ortho positions, thereby promoting para-substitution.

Q2: I am observing significant amounts of diacylated byproducts in my reaction mixture. What causes this and how can it be prevented?

A2: Diacylation occurs when the product of the initial acylation, the aryl ketone, undergoes a second Friedel-Crafts acylation. This is more common when the starting aromatic compound is highly activated.

Troubleshooting Diacylation:

ParameterIssueRecommended ActionScientific Rationale
Stoichiometry of Acylating Agent An excess of the acylating agent can drive the reaction towards diacylation.Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the acylating agent relative to the aromatic substrate.Limiting the concentration of the electrophile reduces the probability of a second acylation event.
Reaction Time Prolonged reaction times can allow for the slower diacylation reaction to occur.Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.Minimizing the time the product is exposed to the reaction conditions reduces the formation of byproducts.
Catalyst Deactivation In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst, deactivating it.[3]Use a stoichiometric amount of the Lewis acid catalyst.The deactivation of the catalyst by the product helps to prevent further acylation, making polyacylation less of a problem than in Friedel-Crafts alkylation.[4]

Diagram: Byproduct Formation in Friedel-Crafts Acylation

G cluster_0 Friedel-Crafts Acylation Aromatic_Substrate Aromatic Substrate (e.g., Isobutylbenzene) Desired_Product Desired para-Isomer Aromatic_Substrate->Desired_Product Major Pathway (Optimized Conditions) Ortho_Byproduct ortho-Isomer Byproduct Aromatic_Substrate->Ortho_Byproduct Minor Pathway (Steric/Electronic Effects) Meta_Byproduct meta-Isomer Byproduct Aromatic_Substrate->Meta_Byproduct Minor Pathway (Isomerization) Acylating_Agent Acylating Agent (e.g., Acetyl Chloride) Acylating_Agent->Desired_Product Major Pathway (Optimized Conditions) Acylating_Agent->Ortho_Byproduct Minor Pathway (Steric/Electronic Effects) Acylating_Agent->Meta_Byproduct Minor Pathway (Isomerization) Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Desired_Product Major Pathway (Optimized Conditions) Lewis_Acid->Ortho_Byproduct Minor Pathway (Steric/Electronic Effects) Lewis_Acid->Meta_Byproduct Minor Pathway (Isomerization) Diacylated_Byproduct Diacylated Byproduct Desired_Product->Diacylated_Byproduct Side Reaction (Excess Acylating Agent) G cluster_Boots Boots Process (Low Atom Economy) cluster_BHC BHC 'Green' Process (High Atom Economy) B1 Friedel-Crafts Acylation B2 Darzens Condensation B1->B2 B3 Hydrolysis & Decarboxylation B2->B3 B4 Oxime Formation B3->B4 B5 Dehydration to Nitrile B4->B5 B6 Hydrolysis to Ibuprofen B5->B6 H1 Friedel-Crafts Acylation H2 Hydrogenation H1->H2 H3 Carbonylation H2->H3

Caption: Simplified workflows of the Boots and BHC processes for ibuprofen synthesis.

IV. Alternative Synthetic Strategies and Their Associated Byproducts

Beyond the classic Friedel-Crafts route, other methods are employed which present their own byproduct challenges.

A. Darzens Condensation

Used in the original Boots process for ibuprofen, the Darzens condensation involves the reaction of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). [5][6] Q3: What are the common byproducts in a Darzens condensation, and how can they be minimized?

A3: Byproduct formation in the Darzens condensation can be complex.

Common Byproducts and Mitigation Strategies:

  • Self-condensation of the ketone or aldehyde: This is more prevalent with enolizable carbonyl compounds. Using a strong, non-nucleophilic base and low temperatures can favor the desired reaction.

  • Formation of β-hydroxy esters: Incomplete cyclization can lead to the formation of the intermediate halohydrin. Ensuring a sufficient amount of a strong base and adequate reaction time can promote complete epoxide formation.

  • Rearrangement products: The glycidic ester can undergo rearrangement under certain conditions. Careful control of pH during workup is important.

B. Hydrocarboxylation of Styrenes

A more modern approach involves the direct hydrocarboxylation of a styrene derivative. This method can offer high regioselectivity for the desired 2-arylpropanoic acid.

Q4: My hydrocarboxylation of a styrene derivative is giving me the linear (anti-Markovnikov) byproduct instead of the desired branched (Markovnikov) product. How can I control the regioselectivity?

A4: The regioselectivity of hydrocarboxylation is highly dependent on the catalytic system used.

Controlling Regioselectivity in Hydrocarboxylation:

Catalyst SystemOutcomeRationale
Palladium with specific phosphine ligands Can be tuned to favor either the branched or linear product. [7]The steric and electronic properties of the ligand play a crucial role in directing the regioselectivity of the migratory insertion of the olefin into the Pd-H bond.
Nickel-based catalysts Can also be ligand-controlled to achieve high selectivity for either isomer. [8]The choice of ligand influences the coordination of the styrene and subsequent carboxylation step.
Photoredox catalysis Can favor the anti-Markovnikov product. [9]The reaction often proceeds through a radical mechanism where the more stable benzylic radical is formed, leading to carboxylation at the terminal carbon.

A common byproduct in these reactions is the hydrogenation of the styrene to the corresponding ethylbenzene derivative. [8]This can be minimized by optimizing the amount of the reducing agent.

V. Achieving High Enantiomeric Purity: The Challenge of Stereocontrol

For many pharmaceutical applications, including ibuprofen and naproxen, only one enantiomer is biologically active. [10][11]Therefore, controlling the stereochemistry during synthesis is critical.

Q5: What are the primary strategies for obtaining the desired (S)-enantiomer of a 4-aryl-2-methylbutanoic acid with high enantiomeric excess (e.e.)?

A5: There are several effective approaches to achieve high enantiomeric purity.

Strategies for Asymmetric Synthesis:

  • Chiral Resolution: This involves separating a racemic mixture. While effective, it is inherently inefficient as the maximum yield of the desired enantiomer is 50%.

  • Asymmetric Catalysis: This is a highly efficient method that uses a chiral catalyst to stereoselectively create the desired enantiomer.

    • Asymmetric Hydrogenation: The asymmetric hydrogenation of an α,β-unsaturated precursor using a chiral catalyst (e.g., Rh or Ru with chiral phosphine ligands) is a well-established method. [12] * Asymmetric Cross-Coupling: Reactions like the Kumada cross-coupling of a racemic 2-halopropionate with a Grignard reagent in the presence of a chiral cobalt or nickel catalyst can produce the desired enantiomer with high e.e. [13][14][15]* Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct a stereoselective reaction, after which the auxiliary is removed.

Troubleshooting Low Enantiomeric Excess:

  • Catalyst Purity and Loading: Ensure the chiral catalyst is of high purity and use the optimal loading.

  • Reaction Conditions: Temperature, pressure, and solvent can all impact the enantioselectivity. These parameters should be carefully optimized.

  • Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst and reduce enantioselectivity.

VI. Purification Strategies for Byproduct Removal

Even with optimized reaction conditions, some level of byproduct formation is often unavoidable. Effective purification is therefore essential.

Common Purification Techniques:

  • Recrystallization: This is a powerful technique for removing small amounts of impurities, especially isomers with different solubilities.

  • Column Chromatography: For more challenging separations, silica gel chromatography can be used to separate the desired product from byproducts with different polarities.

  • Distillation: For volatile compounds, fractional distillation can be effective in separating isomers with different boiling points.

VII. Conclusion

The synthesis of 4-aryl-2-methylbutanoic acids presents numerous challenges, with byproduct formation being a primary concern. A thorough understanding of the reaction mechanisms, careful control of reaction parameters, and the selection of appropriate synthetic strategies are crucial for maximizing yield and purity. This guide provides a framework for troubleshooting common issues and implementing effective solutions in your research and development endeavors.

References

Sources

troubleshooting low enantioselectivity in chiral acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chiral Synthesis Support Center.

Ticket ID: #EE-OPT-404 Subject: Troubleshooting Low Enantioselectivity (


) in Chiral Acid Synthesis
Assigned Specialist:  Dr. Aris Thorne, Senior Application Scientist
Status:  Open

Executive Summary

Low enantioselectivity (


) in the synthesis of chiral acids (e.g., 

-amino acids,

-aryl propionic acids) is rarely a random failure. It is a deterministic outcome of competing kinetic pathways.

In this guide, we move beyond basic "screen more ligands" advice. We will dissect the four thermodynamic and kinetic failures that silently erode chiral integrity: The Racemic Background Shunt , The Major/Minor Trap , Catalyst Aggregation (Non-Linear Effects) , and Analytical False Negatives .

Phase 1: The "Invisible" Killer (Background Reaction)

The Symptom: You observe moderate yield but consistently low


 (<50%), regardless of the chiral ligand used.
The Cause:  The uncatalyzed (racemic) reaction is outcompeting the catalyzed (chiral) pathway.

In organocatalysis or Lewis acid catalysis involving carboxylic acids, the substrate often possesses high innate reactivity. If the activation energy barrier of the background reaction (


) is close to that of the catalyzed cycle (

), your product will be a mixture of high-

material diluted by racemic "noise."
Diagnostic Protocol: The "Blank" Run

Do not skip this. It is the control experiment most researchers neglect.

  • Setup: Prepare two parallel vials.

    • Vial A: Standard reaction with catalyst.

    • Vial B: Exact same conditions (solvent, concentration, T) without the chiral catalyst.

  • Execution: Run both for the standard reaction time.

  • Analysis: Measure conversion (not isolated yield) via NMR or GC/HPLC.

Vial B ConversionDiagnosisRemediation Strategy
< 1% System is clean.Proceed to Phase 2 (Catalyst Optimization).
5 - 20% Moderate Leakage.Temperature Drop: Lower T by 20°C. Catalytic pathways usually have lower activation energies than uncatalyzed ones; cooling suppresses the background rate more than the catalytic rate.
> 20% Critical Failure.[1]Concentration/Loading: Increase catalyst loading or decrease substrate concentration to favor the catalytic order of reaction. Switch to a less polar solvent to destabilize the charged transition states of the background reaction.

Phase 2: The Major/Minor Trap (Asymmetric Hydrogenation)

The Symptom: You are hydrogenating an


-unsaturated acid (e.g., Itaconic acid derivative) using Rh or Ru phosphine complexes. You see excellent conversion but poor 

. NMR shows the substrate is fully bound to the metal. The Cause: You are falling victim to the Halpern-Brown Mechanism .

In many Rh-catalyzed hydrogenations, the major diastereomer observed in solution (the most stable complex) is NOT the one that leads to the product. It is a "dead-end" or slow-reacting species. The product is formed from the minor, less stable diastereomer that reacts with


 thousands of times faster [1].

The Paradox: Increasing hydrogen pressure can sometimes lower


 by forcing the unselective reaction of the major species before it can equilibrate to the selective minor species.
Troubleshooting Workflow

AH_Troubleshooting Start Low ee in Rh/Ru Hydrogenation CheckPressure Step 1: Check H2 Pressure Start->CheckPressure LowP Try Lowering Pressure (Allows equilibration to Minor species) CheckPressure->LowP If H2 > 50 bar CheckSubstrate Step 2: Check Substrate Binding CheckPressure->CheckSubstrate If H2 is optimized Protect Is the Carboxylate Free? CheckSubstrate->Protect Salt Convert to Amine Salt (Enhances rigid binding) Protect->Salt Yes Ester Convert to Ester (Changes electronic bite angle) Protect->Ester No

Figure 1: Decision logic for optimizing Asymmetric Hydrogenation parameters based on the Halpern-Brown kinetic model.

Specific Fixes for Chiral Acids:

  • Base Additives: For Ru-catalyzed hydrogenation of acids, the active species is often a ruthenium hydride formed in situ. Ensure you are adding a stoichiometric base (e.g., TEA or catalytic t-BuOK) if using precursors like

    
     [2].
    
  • Solvent Dielectrics: If using cationic Rh-catalysts (e.g., Rh(COD)(DuPhos)

    
    ), use methanol. The polar solvent stabilizes the cationic transition state. If using neutral Ru-catalysts, switch to less polar solvents (Toluene/DCM) to tighten the ionic pair.
    

Phase 3: The Aggregation Trap (Non-Linear Effects)

The Symptom:


 fluctuates wildly between batches. Using a catalyst with 99% 

gives 90% product

, but using a catalyst with 50%

gives only 10% product

(or surprisingly, 80% product

). The Cause: Non-Linear Effects (NLE) caused by catalyst aggregation.[2][3]

Chiral acids (especially phosphoric acids and amino acids) form dimers and oligomers in solution.

  • (-) NLE: Heterochiral aggregates (R-cat bound to S-cat) are more stable but less active. This drains the active pool.

  • (+) NLE (Asymmetric Amplification): The heterochiral aggregate precipitates out or is inactive, leaving a highly enantiopure monomer in solution [3].

The "Kagan" Test Protocol

To determine if aggregation is your problem:

  • Prepare catalyst mixtures with varying

    
     (e.g., 20%, 50%, 80%, 100% 
    
    
    
    ).
  • Run the reaction and plot Product

    
     vs. Catalyst 
    
    
    
    .
  • Interpretation:

    • Linear Line: Monomeric catalyst (Good).

    • Curve: Aggregation is occurring.[2][3]

Remediation:

  • Dilution: Aggregation is concentration-dependent. Dilute the reaction 10-fold. If

    
     rises, you have broken the aggregates.
    
  • Additives: Add non-chiral H-bond disruptors (e.g., small amounts of water or alcohol) if the mechanism tolerates it, or switch to a bulky counter-ion to prevent stacking.

Phase 4: The False Negative (Analytical Errors)

The Symptom: You have tried everything, and


 remains stuck at 0% or a weird plateau.
The Cause:  Your HPLC method is lying to you.

Chiral acids are notorious for "peak overlap" due to dimerization on the column or insufficient ionization suppression.

Common Analytical Failures:

  • The "Hidden" Peak: The enantiomers are not separating; they are co-eluting as a single broad peak, which you assume is the major enantiomer.

  • Rotamers vs. Enantiomers: Amides or carbamates (common protecting groups for amino acids) exist as cis/trans rotamers. These can separate on chiral columns, mimicking a racemic mixture (two peaks) even if you have 100%

    
    .
    

The "Peak Purity" Checklist:

  • Acid Modifier: Are you using 0.1% TFA or Formic Acid in the mobile phase? Without it, chiral acids streak, causing peak overlap.

  • Temperature Check: Run the HPLC at 40°C and then at 10°C. If the two peaks coalesce at high T, they are rotamers, not enantiomers [4].

  • Detection: Use a diode array detector (DAD). Compare the UV spectra of the "R" and "S" peaks. They must be identical. If not, you are separating impurities, not enantiomers.

Summary of Solutions

IssueIndicatorScientific Solution
Background Rxn High conversion in "blank" vial.Lower Temp (

), increase catalyst loading, lower substrate conc.
Halpern-Brown High pressure yields low

.
Lower

pressure to allow minor diastereomer equilibration.
Aggregation Non-linear

vs. catalyst purity.
Dilute reaction; add bulky substituents to catalyst.
False Analytics Peaks coalesce at high

.
Verify rotamers; add TFA to mobile phase.

References

  • Halpern, J. (1982). Mechanism and Stereoselectivity of Asymmetric Hydrogenation. Science. Link

  • Noyori, R., et al. (2001). Asymmetric Hydrogenation. Nobel Lecture. Link

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009). Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition. Link

  • Chromatography Today. (2020). Trouble with Chiral Separations. Link

Sources

Technical Support Center: Optimizing Grignard Reactions for 4-Phenylbutanoic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-phenylbutanoic acid precursors via the Grignard reaction. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to overcome common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the planning and execution of Grignard reactions for your target synthesis.

Q1: What are the primary Grignard-based synthetic routes to 4-phenylbutanoic acid and its precursors?

There are two principal and highly effective strategies for synthesizing 4-phenylbutanoic acid or its immediate alcohol precursor using Grignard reagents. The choice depends on commercially available starting materials and desired final product.

  • Route A: Benzyl Grignard + Ethylene Oxide. This route constructs the carbon skeleton by reacting a benzyl Grignard reagent (e.g., benzylmagnesium chloride) with ethylene oxide. The reaction is an epoxide-opening, which extends the carbon chain by two carbons, directly yielding 4-phenylbutan-1-ol, a direct precursor that can be oxidized to the target carboxylic acid.[1]

  • Route B: 3-Phenylpropyl Halide + Carbon Dioxide. This approach involves forming a Grignard reagent from a 3-phenylpropyl halide (e.g., 1-bromo-3-phenylpropane). This reagent is then reacted with solid carbon dioxide (dry ice) in a carboxylation reaction.[2][3][4] An acidic workup protonates the resulting carboxylate to yield 4-phenylbutanoic acid directly.

Synthetic_Pathways cluster_A Route A: Two-Carbon Extension cluster_B Route B: One-Carbon Extension (Carboxylation) Benzyl Halide Benzyl Halide BnMgX Benzylmagnesium Halide Benzyl Halide->BnMgX + Mg(0) / Ether Alkoxide Magnesium Alkoxide Intermediate BnMgX->Alkoxide + Ethylene Oxide Ethylene Oxide Ethylene Oxide Ethylene Oxide->Alkoxide Precursor_A 4-Phenylbutan-1-ol Alkoxide->Precursor_A + H3O+ Workup Final_Product 4-Phenylbutanoic Acid Precursor_A->Final_Product Oxidation Phenylpropyl Halide 3-Phenylpropyl Halide PhPrMgX 3-Phenylpropyl- magnesium Halide Phenylpropyl Halide->PhPrMgX + Mg(0) / Ether Carboxylate Magnesium Carboxylate Intermediate PhPrMgX->Carboxylate + CO2 CO2 Carbon Dioxide (CO2) CO2->Carboxylate Final_Product_B 4-Phenylbutanoic Acid Carboxylate->Final_Product_B + H3O+ Workup

Fig 1. Grignard routes to 4-phenylbutanoic acid precursors.

Q2: Why are strictly anhydrous conditions so critical?

Grignard reagents are potent nucleophiles but are also extremely strong bases.[2][3][5] They react rapidly and preferentially with acidic protons from sources like water, alcohols, or even trace atmospheric moisture. This acid-base reaction is significantly faster than the desired carbon-carbon bond formation. If water is present, it will protonate the Grignard reagent, converting it into an inert alkane (e.g., toluene from benzylmagnesium chloride) and magnesium hydroxide salts, effectively destroying the reagent and halting your synthesis.[5][6][7] Therefore, all glassware must be rigorously dried (flame- or oven-dried) and all solvents must be of anhydrous grade.[8][9]

Q3: Which solvents are optimal for this reaction and what are their trade-offs?

Ethereal solvents are essential. The lone pair electrons on the ether's oxygen atom coordinate with the magnesium center of the Grignard reagent, forming a soluble complex that stabilizes the reagent and enhances its reactivity.[1]

SolventBoiling Point (°C)AdvantagesDisadvantages
Diethyl Ether (Et₂O) 34.6Excellent for initiation due to low boiling point (gentle reflux indicates reaction).[8] Good overall solvent for many Grignard reactions.[10]Highly flammable; low flash point. Can form explosive peroxides upon storage.[11]
Tetrahydrofuran (THF) 66Higher boiling point allows for higher reaction temperatures if needed. Better solvating power for some organomagnesium halides.[12]Can be more prone to side reactions like Wurtz coupling with benzylic halides.[10] Also forms peroxides.[11]
2-Methyltetrahydrofuran (2-MeTHF) 80"Greener" solvent, often derived from renewable resources.[11][13] Shown to suppress Wurtz coupling side reactions, especially with benzyl Grignards.[10] Higher boiling point and less prone to peroxide formation than THF.[11]May be a less common solvent in some labs.

Q4: How can I confirm the formation and determine the concentration of my Grignard reagent?

Visual cues like the disappearance of magnesium turnings, gentle refluxing of the solvent, and the formation of a cloudy, grayish solution are strong indicators of reaction initiation.[14] However, visual confirmation is not quantitative. To avoid using incorrect stoichiometric amounts in the subsequent reaction, the concentration of the freshly prepared Grignard reagent must be determined by titration. A common method involves titrating a sample of the Grignard solution against a standardized solution of I₂ in THF until the iodine color persists.

Q5: What is Wurtz coupling and how can I minimize this major side reaction?

Wurtz coupling is a significant side reaction where a newly formed Grignard molecule (R-MgX) reacts with an unreacted molecule of the starting organic halide (R-X) to form a symmetrical dimer (R-R).[13][15] For benzyl Grignard synthesis, this results in the formation of bibenzyl. This side reaction is favored by high local concentrations of the organic halide and elevated temperatures.[9][15]

Minimization Strategies:

  • Slow, Controlled Addition: Add the organic halide dropwise from an addition funnel to the magnesium suspension. This maintains a low concentration of the halide, ensuring it reacts with the magnesium surface rather than the formed Grignard reagent.[15][16]

  • Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, use a cooling bath (ice-water) to moderate the exotherm.[15]

  • Solvent Choice: As noted, 2-MeTHF has been shown to be superior to THF in suppressing Wurtz coupling for benzyl Grignard reactions.[10]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiment.

Problem 1: The Grignard reaction fails to initiate.

  • Symptoms: No cloudiness, no spontaneous warming or bubbling after adding the initial portion of organic halide.

  • Possible Causes & Solutions:

    • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[5][8]

      • Solution - Activation: Activate the magnesium surface. Common methods include:

        • Adding a small crystal of iodine. The disappearance of the purple/brown color is a classic indicator of initiation.[8][15]

        • Adding a few drops of 1,2-dibromoethane, which reacts readily to expose fresh magnesium.[14][15]

        • Mechanically crushing some of the magnesium turnings with a dry glass rod against the flask wall to expose a fresh, unoxidized surface.[17]

    • Presence of Moisture: Trace water in the glassware or solvent is quenching the reaction as it forms.[15]

      • Solution - Rigorous Drying: Ensure all glassware is flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon).[8] Use freshly opened anhydrous solvents or solvent purified through a still.[18]

Troubleshooting_Initiation Start Reaction Fails to Initiate Check_Moisture Are glassware and solvents strictly anhydrous? Start->Check_Moisture Activate_Mg Is the Magnesium surface active? Check_Moisture->Activate_Mg Yes Dry_Apparatus Solution: Flame/oven-dry all glassware. Use anhydrous grade solvent. Check_Moisture->Dry_Apparatus No Activate_Methods Solution: Activate Mg. - Add I2 crystal - Add 1,2-dibromoethane - Crush turnings Activate_Mg->Activate_Methods No Success Reaction Initiates Activate_Mg->Success Yes Dry_Apparatus->Start Re-attempt Activate_Methods->Start Re-attempt

Fig 2. Workflow for troubleshooting reaction initiation failure.

Problem 2: The reaction mixture turns dark brown or black.

  • Symptoms: The solution, which is typically clear to grayish/cloudy, becomes very dark.

  • Possible Causes & Solutions:

    • Overheating: The exothermic reaction may be proceeding too quickly, causing decomposition of the reagent or solvent.

      • Solution: Immerse the flask in an ice-water bath to control the temperature. Slow down the rate of halide addition.[16]

    • Side Reactions: The formation of finely divided metal byproducts from Wurtz coupling can cause a dark appearance.

      • Solution: Ensure slow and controlled addition of the organic halide to minimize this side reaction.[15] A dark color does not always mean total failure, but it often indicates suboptimal conditions and lower yield.

Problem 3: The yield is low despite apparent reaction success.

  • Symptoms: After workup and purification, the isolated product mass is significantly below the theoretical yield.

  • Possible Causes & Solutions:

    • Inaccurate Stoichiometry: An excess or deficit of the electrophile (ethylene oxide or CO₂) was used.

      • Solution: Always titrate a small aliquot of your Grignard reagent before the main reaction to determine its exact molarity. This allows for precise stoichiometric calculations.

    • Enolization (for other syntheses): If a ketone were the electrophile, the Grignard can act as a base, deprotonating the α-carbon to form an enolate, which leads to recovery of starting material. While not an issue for CO₂ or ethylene oxide, it's a critical consideration in other Grignard applications.

    • Loss During Workup: The product may be partially lost during the extraction phase.

      • Solution: When extracting 4-phenylbutanoic acid, ensure the aqueous layer is sufficiently acidified (pH < 4) to fully protonate the carboxylate, making it soluble in the organic layer. Perform multiple extractions (e.g., 3x) with the organic solvent to ensure complete recovery. Washing the combined organic layers with brine can help break emulsions and remove dissolved water.[5][9]

Section 3: Experimental Protocols

Protocol 1: Preparation and Titration of Benzylmagnesium Chloride

Safety Note: Grignard reactions are highly exothermic and reagents are water-sensitive. This procedure must be conducted under an inert atmosphere (N₂ or Ar) in a fume hood. All glassware must be rigorously dried.

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Cap all openings and flame-dry the entire apparatus under vacuum, then allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). In the dropping funnel, prepare a solution of benzyl chloride (1.0 eq) in anhydrous 2-MeTHF.

  • Initiation: Add a small crystal of iodine to the magnesium. Add ~10% of the benzyl chloride solution from the dropping funnel to the flask. The solution should become cloudy and begin to gently reflux as the reaction initiates. The iodine color will fade.

  • Addition: Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a steady but controlled reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.[15]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours until most of the magnesium has been consumed.

  • Titration: Withdraw a 1.0 mL aliquot of the Grignard solution and quench it in a flask containing 10 mL of 0.5 M I₂ in THF. Titrate the excess I₂ with a standardized solution of sodium thiosulfate using a starch indicator to determine the molarity of the Grignard reagent.

References

  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction.
  • Lewis, R. N., & Wright, J. R. (1951). Solvent Effects in the Grignard Reaction. Journal of the American Chemical Society.
  • Benchchem. (n.d.). optimizing temperature and addition rate for Grignard reagent synthesis.
  • Benchchem. (n.d.). troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane.
  • Green Chemistry. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Royal Society of Chemistry. doi:10.1039/C3GC40702K.
  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions.
  • Oreate AI Blog. (2025, December 19). Exploring Solvents for Grignard Reactions: A Greener Approach.
  • American Chemical Society. (2025, June). Grignard Reaction.
  • CHM 244 Lab Practical- Grignard Reactions. (n.d.).
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
  • Grignard Reaction. (n.d.).
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Chemistry LibreTexts. (2022, October 4). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents.
  • Quora. (2020, July 6). What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide?
  • YouTube. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization.

Sources

preventing racemization of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid

Case ID: RAC-2S-FPMB-001 Subject: Prevention of Racemization During Synthesis and Handling Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary: The Racemization Challenge

You are working with This compound , a valuable chiral building block.[1] The structural integrity of this molecule hinges on the stereocenter at the C2 (alpha) position.[2][3]

The Core Risk: The alpha-proton (at C2) is acidic (


). Under conditions of carboxyl activation (formation of esters or amides) or exposure to strong bases, this proton can be removed, leading to an enolate  or ketene  intermediate.[2][3] These intermediates are planar (

hybridized).[2][3] When reprotonated or attacked by a nucleophile, the chiral center re-forms as a racemic mixture (50:50 R/S), destroying your enantiomeric excess (ee).[2][3]

This guide provides the specific protocols and troubleshooting steps required to maintain the (S)-configuration throughout your workflow.

Mechanism of Failure

Understanding how you lose chirality is the first step to preventing it.[2][3] The diagram below illustrates the two primary pathways for racemization: Direct Enolization (base-catalyzed) and Oxazolone Formation (during activation).

RacemizationPathways cluster_risk High Risk Zone Start (2S)-Acid (Chiral) Activation Activation (e.g., Acid Chloride/Mixed Anhydride) Start->Activation Coupling Reagents Enolate Planar Enolate (Achiral) Start->Enolate Strong Base (Direct Deprotonation) Oxazolone Oxazolone Intermediate Activation->Oxazolone Cyclization Oxazolone->Enolate Base (-H+) Racemate Racemic Product (50% S / 50% R) Oxazolone->Racemate Ring Opening Enolate->Racemate Reprotonation or Nucleophilic Attack

Figure 1: Mechanistic pathways leading to the loss of optical purity.[2][3] The formation of the planar enolate is the critical failure point.[2]

Troubleshooting Guide

Issue 1: Loss of ee% during Amide Coupling

Symptom: Starting material is >99% ee, but the isolated amide product is 80-90% ee. Root Cause: Over-activation or excess base usage promoting oxazolone formation.[1][2][3]

Variable Recommendation Why?
Base Choice Collidine or NMM (N-methylmorpholine)Weaker bases than TEA/DIPEA reduce the risk of alpha-deprotonation while still neutralizing the acid byproduct.[1]
Coupling Reagent T3P (Propylphosphonic anhydride) or EDC/HOBt T3P acts as an acid scavenger and operates at lower pH.[2][3] Uronium salts (HATU/HBTU) are faster but require basic conditions, increasing risk.[2][3]
Additives Oxyma Pure or HOAt These suppress racemization more effectively than HOBt by stabilizing the active ester.[1][2][3]
Order of Addition "Pre-activation" is risky. Do not stir the acid with base and coupling reagent alone.[2][3] Add the amine nucleophile immediately or mix amine+base first, then add acid+activator.[2][3]
Issue 2: Racemization during Hydrolysis of Methyl Ester

Symptom: You synthesized the methyl ester precursor, but saponification yielded a racemic acid. Root Cause: The alpha-proton is susceptible to deprotonation by hydroxide ions, especially under reflux.[1][2][3]

  • Solution: Use LiOH in THF/Water at 0°C .[1][2][3] Lithium coordinates tightly to the carbonyl oxygen, making the carbonyl carbon more electrophilic without significantly increasing the acidity of the alpha-proton.[2][3]

  • Avoid: Refluxing in NaOH or KOH.

  • Alternative: If the ester is stubborn, consider enzymatic hydrolysis (Pig Liver Esterase) which is mild and stereoselective.[2][3]

Issue 3: Inconsistent Chiral HPLC Results

Symptom: The "racemic" peak appears as a shoulder or the baseline is noisy. Root Cause: Improper mobile phase pH.[1][2][3] The carboxylic acid moiety causes peak tailing.[2][3]

  • Solution: Add 0.1% TFA (Trifluoroacetic acid) to your mobile phase to suppress ionization of the carboxylic acid.[2][3] This sharpens the peaks and allows for accurate integration.[2][3]

Standard Operating Procedure (SOP)

Protocol: Low-Racemization Amide Coupling

Target: Coupling this compound with a primary amine.[1]

Reagents:

  • (2S)-Acid (1.0 equiv)[4][5]

  • Amine (1.1 equiv)

  • EDC[1]·HCl (1.2 equiv)

  • Oxyma Pure (1.2 equiv) - Superior to HOBt[1]

  • Sym-Collidine (2.5 equiv) - The "Safe" Base[1]

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Dissolve: In a flame-dried flask, dissolve the (2S)-Acid and Oxyma Pure in DCM (0.1 M concentration).

  • Cool: Cool the solution to 0°C in an ice bath.

  • Activate: Add EDC·HCl. Stir for 5 minutes. Note: Do not stir longer than 10 mins without the amine.

  • Couple: Add the Amine followed by the dropwise addition of Collidine.

  • React: Allow to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT) over 2-3 hours.

  • Quench: Dilute with EtOAc and wash with 0.5 M HCl (cold), then Sat. NaHCO3, then Brine.[2][3]

    • Critical: The acid wash removes unreacted amine and Collidine.[2][3] Keep it cold to prevent acid-catalyzed enolization.[1][2][3]

Analytical Method: Chiral HPLC

To validate your process, you must establish a reliable assay.[2][3]

Parameter Condition
Column Daicel Chiralpak AD-H or OD-H (5 µm, 4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (The 4-fluorophenyl group has strong absorption here)
Expected Result Two peaks (R and S). Baseline separation (

) is required for accurate ee determination.[2][3]

Frequently Asked Questions (FAQs)

Q: Can I use the Acid Chloride method to scale up? A: Avoid if possible. Formation of the acid chloride (using SOCl2 or Oxalyl Chloride) generates HCl and often requires heating or DMF catalysis.[2][3] This highly activated species is extremely prone to ketene formation (elimination of HCl), which destroys chirality instantly.[2][3] If you must use it, use Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) which forms acid chlorides under neutral conditions.[1]

Q: How stable is the solid acid at room temperature? A: The solid acid is chemically stable, but over months at RT, slow sublimation or surface oxidation can occur.[2][3] Store at -20°C under Argon to prevent any moisture-induced degradation or trace racemization.

Q: I see a small impurity peak at 0.1% in my starting material. Is this the R-enantiomer? A: Not necessarily. It could be the chemical impurity "des-fluoro" or a regioisomer.[1][2][3] You must inject a racemic standard (synthesized intentionally by mixing R and S or by refluxing the S-isomer with NaOMe) to confirm the retention time of the R-enantiomer.[1][2]

References

  • El-Faham, A., & Albericio, F. (2011).[2][3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2][3] Link

  • Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][3] Link

  • McKennon, M. J., et al. (1993).[2][3] A convenient reduction of amino acids and their derivatives.[2][3] The Journal of Organic Chemistry, 58(13), 3568-3571.[2][3] (Discusses reduction, but highlights stability of alpha-chiral centers).[2][3] Link

  • Daicel Chiral Technologies. (n.d.).[2][3] Instruction Manual for CHIRALPAK® AD-H. (Standard industry protocols for polysaccharide columns). Link

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Purifying Chiral Carboxylic Acids by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of chiral carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in resolving enantiomers of acidic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions based on established scientific principles and extensive field experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering causal explanations and step-by-step protocols to resolve them.

Question 1: Why am I observing severe peak tailing with my chiral carboxylic acid?

Peak tailing, an asymmetry where the latter half of the peak is broader, is a frequent issue when analyzing polar, ionizable compounds like carboxylic acids.[1][2] This phenomenon compromises resolution and complicates accurate quantification.[1][2]

Primary Cause: Secondary Interactions with the Stationary Phase

The most common culprit is the interaction between the acidic analyte and active sites on the stationary phase, particularly residual silanol groups on silica-based columns.[1][3] These silanols can become ionized and interact with the carboxylic acid, leading to multiple retention mechanisms and, consequently, a tailed peak.[3]

Solutions:

  • Mobile Phase pH Adjustment:

    • Explanation: By lowering the mobile phase pH, the ionization of residual silanol groups on the stationary phase is suppressed.[3] This minimizes the secondary ionic interactions that cause peak tailing.

    • Protocol:

      • Prepare your mobile phase as usual.

      • Add an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to a final concentration of 0.1-0.5% (v/v).[4][5]

      • Ensure the final pH is at least 2 pH units below the pKa of your carboxylic acid to maintain it in a neutral state, which can also improve peak shape.

      • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

  • Use of an End-Capped Column:

    • Explanation: End-capped columns have been chemically treated to reduce the number of accessible free silanol groups, thereby minimizing unwanted secondary interactions.[2]

    • Recommendation: If you are not already using one, switch to a column specifically designated as "end-capped" by the manufacturer.

  • Competitive Additives:

    • Explanation: Adding a stronger acid to the mobile phase can competitively bind to the active sites on the stationary phase, effectively masking them from your analyte.

    • Protocol:

      • In addition to your primary acidic modifier, consider adding a small concentration (e.g., 0.1%) of a different acid.

      • Monitor the effect on peak shape and retention time. Be aware that this can also alter selectivity.[6]

Question 2: I have poor or no resolution between my carboxylic acid enantiomers. How can I improve it?

Achieving baseline separation of enantiomers is the primary goal of chiral chromatography. A lack of resolution indicates that the chiral stationary phase (CSP) and mobile phase conditions are not optimal for discriminating between the two mirror-image molecules.

Potential Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP):

    • Explanation: The selection of the CSP is the most critical factor in chiral separations. Different CSPs have different chiral recognition mechanisms. For carboxylic acids, anion-exchange type CSPs are often effective as they rely on ionic interactions.[7][8] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are also widely used and offer broad selectivity.[9][10]

    • Actionable Steps:

      • If using a polysaccharide-based column (e.g., Chiralcel® OD, Chiralpak® AD), ensure you have screened both to check for complementary selectivity.[9]

      • Consider a protein-based CSP, like one based on α1-acid glycoprotein (AGP), which can resolve a wide range of compounds, including acids, without derivatization.[4]

      • For a more targeted approach, weak anion-exchanger CSPs, such as those derived from quinine or quinidine, are specifically designed for acidic compounds.[8]

  • Sub-optimal Mobile Phase Composition:

    • Explanation: The mobile phase composition, including the organic modifier and additives, plays a crucial role in modulating retention and selectivity.[6] For chiral carboxylic acids, the presence and concentration of an acidic additive are critical.[4]

    • Method Development Workflow:

      • Start with a Standard Mobile Phase: For normal-phase chromatography, a common starting point is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with 0.1% TFA.[4]

      • Vary the Alcohol Modifier: Change the percentage of the alcohol in the mobile phase. A lower percentage generally increases retention and may improve resolution.

      • Optimize the Acidic Additive: The concentration of the acidic additive can significantly impact selectivity, and in some cases, even reverse the elution order of the enantiomers.[6] It is advisable to screen different concentrations (e.g., 0.1%, 0.2%, 0.5%) of your chosen acid.

      • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for chiral separations, often providing faster and more efficient results.[11][12] It uses supercritical CO2 as the main mobile phase, which is non-toxic and reduces the consumption of organic solvents.[11]

Question 3: My retention times are drifting and not reproducible. What could be the cause?

Inconsistent retention times are a sign of an unstable chromatographic system. For chiral separations, especially with ionizable compounds, this can be a persistent issue.

Primary Cause: Column Equilibration and Additive Memory Effects

  • Explanation: Chiral stationary phases can take a long time to equilibrate, especially when the mobile phase contains additives. If the column is not fully equilibrated, you will observe drifting retention times. Furthermore, additives can adsorb onto the stationary phase and alter its surface chemistry, a phenomenon known as "additive memory effect."[13] This can lead to irreproducible results, especially if the column was previously used with different additives.[13]

Solutions:

  • Thorough Column Equilibration:

    • Protocol: Always equilibrate the column with at least 20-30 column volumes of the mobile phase before starting your analysis. When changing mobile phases, use an intermediate solvent like 100% isopropanol to ensure complete removal of the previous mobile phase.[5]

  • Dedicated Columns for Specific Additives:

    • Best Practice: To avoid memory effects, it is highly recommended to dedicate specific chiral columns to methods that use acidic additives and separate columns for those that use basic additives.[14]

  • Inclusion of a Salt in the Mobile Phase (for SFC):

    • Explanation: In Supercritical Fluid Chromatography (SFC), the addition of a salt, such as ammonium formate, to the organic modifier can stabilize the system and lead to more reproducible results.[7]

    • Recommendation: For SFC method development with acidic compounds, a modifier mixture of methanol with both an acid (like formic acid) and a salt (like ammonium formate) is a good starting point.[8]

Frequently Asked Questions (FAQs)

What are the most suitable chiral stationary phases for separating carboxylic acids?

For the enantioseparation of carboxylic acids, several types of CSPs have proven to be effective:

Chiral Stationary Phase (CSP) TypePrinciple of SeparationCommon Examples
Polysaccharide-Based A combination of hydrogen bonding, dipole-dipole, and steric interactions within the helical grooves of the polysaccharide derivatives.Chiralcel® OD, Chiralpak® AD[9][10]
Weak Anion-Exchangers Primarily based on ionic interactions between a protonated selector (e.g., quinine derivative) and the anionic carboxylic acid.[7]CHIRALPAK QN-AX, QD-AX[7]
Protein-Based Utilizes the complex 3D structure of immobilized proteins to create chiral binding sites.Chiral AGP (α1-acid glycoprotein)[4]
Pirkle-Type (Brush-Type) Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.Whelk-O 1[4]
What is the role of the mobile phase modifier in chiral separations of carboxylic acids?

The mobile phase modifier, typically an alcohol in normal-phase chromatography, serves several critical functions:

  • Adjusting Elution Strength: The concentration of the alcohol modifier controls the polarity of the mobile phase and, therefore, the retention time of the analytes.

  • Modulating Selectivity: The type of alcohol (e.g., ethanol vs. isopropanol) can influence the chiral recognition by altering the interactions between the analyte and the CSP.

  • Improving Peak Shape: For preparative separations, using a tertiary alcohol like t-butyl alcohol can reduce the risk of esterification of the carboxylic acid, which can otherwise lead to yield loss.[10]

Can I use Supercritical Fluid Chromatography (SFC) for purifying chiral carboxylic acids?

Yes, SFC is a powerful technique for the purification of chiral compounds, including carboxylic acids.[11][15] Its advantages include:

  • High Efficiency and Speed: The low viscosity of supercritical fluids allows for high flow rates and faster separations.[12]

  • Reduced Solvent Consumption: SFC primarily uses CO2 as the mobile phase, significantly reducing the amount of organic solvent required.[11][16]

  • Complementary Selectivity: SFC can sometimes provide different selectivity compared to HPLC, offering an alternative when HPLC methods fail.[17]

Is derivatization necessary for the separation of chiral carboxylic acids?

While not always necessary, derivatization can be a useful strategy in certain situations.[4]

  • When to Consider Derivatization:

    • If you are unable to achieve separation with standard CSPs.

    • To improve detection (e.g., by adding a UV-active or fluorescent tag).

    • To convert the acid to a less polar derivative (e.g., an ester or amide) which may be more amenable to separation on certain CSPs.[9]

  • Common Derivatization Approach: Converting the carboxylic acid to a diastereomer by reacting it with a chiral derivatizing agent.[18] The resulting diastereomers can then be separated on a non-chiral column.[18]

Visualizations

Workflow for Chiral Method Development

MethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Finalization Start Racemic Carboxylic Acid Screen_CSPs Screen on Multiple CSPs (e.g., Polysaccharide, Anion-Exchanger) Start->Screen_CSPs Screen_MP Test Different Mobile Phases (e.g., Normal Phase, SFC) Screen_CSPs->Screen_MP If initial hit Optimize_Modifier Optimize Alcohol % Screen_MP->Optimize_Modifier Best condition No_Resolution No/Poor Resolution Screen_MP->No_Resolution No separation Optimize_Additive Optimize Acidic Additive (Type and Concentration) Optimize_Modifier->Optimize_Additive Optimize_Flow Adjust Flow Rate & Temperature Optimize_Additive->Optimize_Flow Final_Method Final Optimized Method Optimize_Flow->Final_Method Resolution Achieved Consider_Deriv Consider Derivatization No_Resolution->Consider_Deriv Consider_Deriv->Start

Caption: A systematic workflow for developing a chiral separation method.

Mechanism of Peak Tailing

PeakTailing cluster_column Inside the Chromatographic Column StationaryPhase Silica Surface Normal Retention Site (Hydrophobic) Active Site (Ionized Silanol O-) Analyte_A Carboxylic Acid Molecule (Primary Interaction) Analyte_A->StationaryPhase:f1 Desired Interaction (Leads to Symmetrical Peak) Analyte_B Carboxylic Acid Molecule (Secondary Interaction) Analyte_B->StationaryPhase:f2 Undesired Ionic Interaction (Causes Peak Tailing)

Caption: Illustration of desired vs. undesired analyte-stationary phase interactions.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. Retrieved from [Link]

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2025, August 6). Wiley Online Library. Retrieved from [Link]

  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017, March 16). Technology Networks. Retrieved from [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from [Link]

  • Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. (n.d.). PubMed. Retrieved from [Link]

  • Mosiashvili, L., Chankvetadze, L., Farkas, T., & Chankvetadze, B. (2013). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. Journal of Chromatography A, 1317, 167-174. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. Retrieved from [Link]

  • Preparative-scale separation of enantiomers of chiral carboxylic acids. (2005, March 10). Google Patents.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Supercritical fluid chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved from [Link]

  • additives for chiral. (2017, December 28). Chromatography Forum. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved from [Link]

  • Challenges and opportunities for chiral covalent organic frameworks. (2022, July 20). Royal Society of Chemistry. Retrieved from [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Measuring quality of chromatogram- Tools 2.0. (2023, January 30). Chiralpedia. Retrieved from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC International. Retrieved from [Link]

  • Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. Retrieved from [Link]

  • Handling chiral columns. (n.d.). CHROMSERVIS.EU. Retrieved from [Link]

  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025, January 31). RotaChrom. Retrieved from [Link]

  • Outline of Reversed-Phase Chiral Chromatography. (2023, June 26). LinkedIn. Retrieved from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. Retrieved from [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (n.d.). PubMed. Retrieved from [Link]

  • An Investigation of Peak Shape Models in Chiral Separations. (n.d.). MavMatrix - UTA. Retrieved from [Link]

  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. (2018, March 29). ResearchGate. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved from [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Fluorinated Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center. You are likely here because your fluorinated acid analytes (e.g., PFAS, fluorinated drug intermediates, or metabolites) are exhibiting severe peak tailing (


), retention shifts, or complete loss of sensitivity.

Fluorinated acids present a unique "double-edged" chromatographic challenge:

  • Hyper-Acidity: The electron-withdrawing fluorine atoms significantly lower the pKa of the carboxylic acid group (often

    
    ), making suppression of ionization difficult.
    
  • Hydrophobic/Oleophobic Duality: The fluorinated tail is hydrophobic but also "oleophobic," meaning it does not interact with standard C18 ligands effectively, often leading to "dewetting" or phase collapse.

  • Metal Chelation: Fluorinated carboxylates are potent chelators of stainless steel ions (Fe, Cr), leading to adsorption tailing.

This guide moves beyond generic advice to provide a chemically grounded troubleshooting workflow.

Module 1: Diagnostic Logic (Root Cause Analysis)

Before changing your column, you must identify the source of the tailing. Use the following logic flow to diagnose the issue.

Troubleshooting Workflow

TroubleshootingLogic Start Symptom: Peak Tailing (As > 1.5) Check_pH Step 1: Check Mobile Phase pH Is pH < (pKa - 2)? Start->Check_pH pH_No Ionization Mismatch Analyte is partially ionized. Check_pH->pH_No No pH_Yes pH is OK Check_pH->pH_Yes Yes Check_Column Step 2: Check Column Chemistry Is it a standard C18? Col_Yes Hydrophobic Collapse/Dewetting or Lack of Shape Selectivity Check_Column->Col_Yes Yes Col_No Column is PFP or Polar Embedded Check_Column->Col_No No Check_System Step 3: Check System Hardware Is the flow path Stainless Steel? Sys_Yes Metal Chelation Analyte binding to Fe/Cr ions Check_System->Sys_Yes Yes Sys_No Column Void or Overload Check_System->Sys_No No pH_Yes->Check_Column Col_No->Check_System

Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing in fluorinated acid analysis.

Module 2: Column Selection Strategy

Standard C18 columns are often the wrong tool for this job. The fluorine atoms on your analyte create a "sheath" that repels the alkyl chains of a C18 phase, preventing proper partitioning.

The Solution: Pentafluorophenyl (PFP) Phases

PFP columns are the "gold standard" for fluorinated compounds. They utilize a mechanism called "fluorine-fluorine interaction" (a specific type of dispersion force) and


 interactions, which provide rigid shape selectivity that C18 cannot offer.

Comparative Performance Data:

FeatureStandard C18Pentafluorophenyl (PFP)Mixed-Mode (WAX)
Primary Mechanism Hydrophobic Interaction

, Dipole-Dipole, Shape Selectivity
Anion Exchange + Hydrophobic
Tailing Factor (Typ.) 1.8 - 2.5 (Poor)1.0 - 1.2 (Excellent)1.1 - 1.3 (Good)
Dewetting Risk High (in 100% Aqueous)LowNone
Selectivity Poor for isomersHigh for fluorinated isomersHigh for acidic vs. neutral

Recommendation: Switch to a PFP (Pentafluorophenyl) column with a pore size of 90-120 Å. If retention is still too low, move to a Mixed-Mode Weak Anion Exchange (WAX) column.

Module 3: Mobile Phase Engineering

Chemistry control is the most critical variable. Fluorinated acids have pKa values significantly lower than their non-fluorinated counterparts (e.g., Acetic Acid pKa ~4.76 vs. Trifluoroacetic Acid pKa ~0.23).

The "pKa Trap"

To retain an acid in Reversed-Phase (RP), it must be neutral. This requires the pH to be 2 units below the pKa .

  • Problem: If your analyte has a pKa of 1.0, you need a mobile phase pH of -1.0, which destroys silica columns.

  • Solution: You cannot rely solely on pH suppression for strong fluorinated acids. You must use chaotropic buffers or ion-pairing (if LC-MS compatible).

Protocol: The "Ammonium Acetate" Buffer System

Ammonium acetate is preferred over formic acid alone because it provides ionic strength to mask residual silanols and prevent ion-exclusion effects.

Step-by-Step Preparation (1 L of 10mM Buffer):

  • Weigh: 0.77 g of high-purity Ammonium Acetate.

  • Dissolve: Add to 900 mL of LC-MS grade water.

  • Adjust pH: Use Acetic Acid (not HCl or H2SO4) to adjust pH to 3.0 - 4.0.

    • Note: Even if the analyte is ionized at this pH, the ammonium counter-ion improves peak shape via ion-pairing-like effects without the severe suppression of traditional ion-pairing agents.

  • Dilute: Bring to volume (1 L) with water.

  • Filter: 0.2 µm membrane (Nylon or PTFE).

Why this works: The ammonium ion (


) effectively blocks anionic silanol sites on the silica surface, preventing the fluorinated acid from "sticking" to the column skeleton [1].

Module 4: System Hardware & Metal Chelation

Fluorinated carboxylic acids (especially PFOA and PFOS) can chelate iron in stainless steel frits and tubing. This results in "shark-fin" tailing where the tail never returns to baseline.

Mitigation Steps:
  • Passivation: Flush the system with 30% Phosphoric Acid (Warning: Remove column first!) for 30 minutes to passivate steel surfaces.

  • PEEK Substitution: Replace the needle seat, sample loop, and column connection tubing with PEEK (polyether ether ketone) material.

  • Delay Column (For PFAS Analysis): If analyzing PFAS, install a "Delay Column" (short C18) between the pump and the injector. This traps background PFAS from the instrument so they elute later than your sample peak [2].

FAQ: Frequently Asked Questions

Q: Can I use TFA (Trifluoroacetic Acid) as a modifier when analyzing fluorinated acids? A: Avoid it if using LC-MS. TFA causes severe signal suppression (ion pairing effect in the source). Use Formic Acid or Difluoroacetic Acid (DFA) instead. DFA offers the peak shape benefits of TFA with significantly less MS signal suppression [3].

Q: My peaks split at the top. Is this tailing? A: No, this is likely solvent mismatch . Fluorinated acids are often dissolved in MeOH. If your initial mobile phase is high-water (e.g., 95% H2O), the analyte precipitates or travels faster in the injection plug. Solution: Dilute the sample with the starting mobile phase (Buffer A).

Q: Why does Methanol work better than Acetonitrile for PFP columns? A: Methanol is a protic solvent that facilitates the hydrogen bonding and


 interactions required for the PFP mechanism. Acetonitrile is a dipole-dipole competitor and can "blind" the PFP phase, making it behave more like a standard C18 [4].

References

  • Restek Corporation. (2018).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Restek Corporation. (2021).[2][3] Product Guide for PFAS Analysis. Retrieved from [Link]

  • Waters Corporation. (2020). The Role of Mobile Phase Modifiers in LC-MS Analysis. Retrieved from [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. [Link]

Sources

improving resolution of enantiomers on chiral HPLC columns

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Optimization of Enantiomeric Resolution (


) on Polysaccharide Columns
Introduction: The "Lock and Key" Challenge

Welcome to the Advanced Chiral Separations Support Center. Unlike achiral chromatography, where hydrophobicity dictates retention, chiral chromatography relies on the formation of transient diastereomeric complexes between your analyte (the "key") and the Chiral Stationary Phase (CSP, the "lock").

If you are reading this, you likely face one of two realities:

  • No Separation (

    
    ):  The CSP cannot distinguish between the enantiomers.
    
  • Partial Separation (

    
    ):  You see a "shoulder" or two merging peaks, but lack the baseline resolution required for accurate quantitation (e.g., enantiomeric excess calculations).
    

This guide abandons generic advice in favor of mechanistic troubleshooting for polysaccharide-based columns (e.g., Amylose/Cellulose derivatives), which constitute >80% of chiral separations.

Phase 1: The Screening Workflow (Visualized)

Before troubleshooting a single column, ensure you are not fighting a losing battle. Chiral recognition is difficult to predict computationally; empirical screening is the industry standard.

ChiralScreening cluster_Modes Select Mode Start Start: Racemic Mixture Solubility Check Solubility (Hexane/Alcohol vs. MeOH/ACN) Start->Solubility NPLC Normal Phase (NPLC) Hexane + EtOH/IPA Solubility->NPLC Soluble in Hexane PO Polar Organic (PO) 100% MeOH / ACN / EtOH Solubility->PO Insoluble in Hexane RPLC Reversed Phase (RPLC) Water/Buffer + ACN/MeOH Solubility->RPLC Aqueous required Screen Parallel Column Screen (e.g., IA, IB, IC, ID) NPLC->Screen PO->Screen RPLC->Screen Result Analyze Selectivity (α) Screen->Result Decision Is α > 1.05? Result->Decision Optimize Proceed to Phase 2 (Optimization) Decision->Optimize Yes Switch Switch Mobile Phase or Column Set Decision->Switch No

Figure 1: Standard Chiral Screening Workflow. Note that Normal Phase (NPLC) is generally preferred for maximum enantioselectivity due to distinct hydrogen bonding pockets.

Phase 2: Troubleshooting & Optimization Guides
Scenario A: No Separation (

)

Symptom: You see a single, sharp peak. The enantiomers are co-eluting perfectly.

Q: I have tried adjusting the flow rate and temperature, but the peak is still singular. What now? A: Stop optimizing. You have a selectivity (


)  problem, not an efficiency (

) problem. If

, no amount of theoretical plates will separate the peaks.

Protocol:

  • Change the Selector (CSP): If an Amylose-based column (e.g., IA/AD) fails, switch to a Cellulose-based column (e.g., IB/OD or IC). The helical twist of the polymer backbone is different, offering a completely different "lock."

  • Change the Alcohol Modifier: If using Hexane:IPA (Isopropanol), switch to Hexane:EtOH (Ethanol).

    • Mechanism:[1][2][3][4] IPA is bulky and can block chiral grooves in the CSP, potentially hindering the analyte from entering the chiral pocket. Ethanol is smaller and may allow deeper penetration [1].

  • Switch to "Non-Standard" Solvents (Immobilized Columns ONLY):

    • If you are using an immobilized phase (e.g., Chiralpak IA, IB, IC), you can use solvents like Dichloromethane (DCM), THF, or MtBE.

    • Action: Try Hexane:DCM (85:15) or Hexane:THF. These solvents alter the 3D conformation of the polymer strands, often creating new recognition sites [2].

CRITICAL WARNING: Never use DCM, THF, Ethyl Acetate, or Chloroform on Coated phases (e.g., AD, OD, OJ, AS). These solvents will dissolve the polymer coating and destroy the column permanently [3].

Scenario B: Partial Separation (

)

Symptom: You have a doublet or a figure-8 peak. You need baseline resolution (


).

Q: How do I turn a partial separation into a baseline separation? A: Now you can optimize efficiency (


) and retention (

). Use the "Triangle of Resolution" approach:
VariableActionMechanism & Trade-off
Temperature Decrease (e.g., 25°C

10°C)
Enthalpy Control: Chiral recognition is usually exothermic. Lower T favors the formation of the transient complex, increasing selectivity (

).Trade-off: Peaks become broader due to slower mass transfer.
Flow Rate Decrease (e.g., 1.0

0.5 mL/min)
Mass Transfer: Large chiral stationary phases have slow mass transfer kinetics. Lower flow rates allow more time for the analyte to interact with the chiral grooves (Van Deemter C-term).
Solvent Strength Weaken (e.g., 10% IPA

2% IPA)
Retention Increase: Increasing

(retention factor) generally improves resolution, provided the peaks don't broaden excessively.

Q: My peaks are baseline resolved but very broad. How do I sharpen them? A: Broad peaks usually indicate slow mass transfer or solubility issues.

  • Increase Temperature: If you have excess resolution (

    
    ) but broad peaks, raise T to 35-40°C to sharpen them.
    
  • Change Alcohol: Switch from IPA to EtOH or MeOH (if compatible). Lower viscosity solvents improve mass transfer.

Scenario C: Peak Shape Issues (Tailing/Fronting)

Symptom: The separation looks promising, but the peaks tail badly, ruining integration.

Q: Why are my peaks tailing? A: This is almost always due to secondary interactions . The silica support has residual silanol groups (acidic) that interact strongly with basic analytes, or the chiral selector has basic sites that interact with acidic analytes.

The Fix: Mobile Phase Additives You must suppress the ionization of your analyte or the stationary phase.

Analyte NatureRecommended AdditiveConcentrationMechanism
Basic (Amines)Diethylamine (DEA) , TEA, or Ethanolamine0.1% v/vCompetes for active silanol sites on the silica, preventing the analyte from "sticking."
Acidic (Carboxylic Acids)TFA , Acetic Acid, or Formic Acid0.1% v/vKeeps the acid protonated (neutral), reducing interaction with basic sites on the CSP.
Amphoteric TFA + TEA 0.1% eachBuffers the system to stabilize ionization states.

Note: Always premix additives into the alcohol portion of the mobile phase before blending with hexane to ensure miscibility. [4]

Phase 3: Troubleshooting Logic Tree (Visualized)

TroubleshootingTree Problem Identify Problem NoSep No Separation (Single Peak) Problem->NoSep Partial Partial Separation (Merging Peaks) Problem->Partial Tailing Peak Tailing (Bad Shape) Problem->Tailing CheckCol Check Column Type NoSep->CheckCol Temp Lower Temperature (10-15°C) Partial->Temp Additive Add 0.1% DEA (Base) or 0.1% TFA (Acid) Tailing->Additive Coated Coated Phase (AD, OD) CheckCol->Coated Immob Immobilized Phase (IA, IB, IC) CheckCol->Immob Act1 Switch Alcohol (IPA <-> EtOH) Coated->Act1 Immob->Act1 Act2 Try Forbidden Solvents (DCM, THF, MtBE) Immob->Act2 Flow Reduce Flow Rate Temp->Flow

Figure 2: Logic Tree for Chiral Troubleshooting. Note the specific branch for Immobilized columns allowing aggressive solvent screening.

FAQ: Hardware & Maintenance

Q: Can I reverse the flow of my chiral column to clean it? A: generally, no . Most chiral columns have 5µm particles and frits that may differ at the inlet/outlet. Reversing flow can disturb the packed bed. Only reverse if explicitly permitted by the manufacturer's manual (e.g., for certain immobilized columns to flush contaminants).

Q: How do I store my column? A: Never leave additives (TFA/DEA) in the column.

  • Flush with 10-20 column volumes of additive-free mobile phase (e.g., 90:10 Hexane:IPA).

  • Store in the shipping solvent (usually Hexane:IPA 90:10).

  • Ensure the end-caps are tight to prevent the bed from drying out.

Q: I used a "forbidden" solvent on my Coated OD-H column. Is it dead? A: Likely, yes. If you injected a sample dissolved in 100% DCM or THF, you have dissolved the selector at the head of the column. You may see a loss of resolution or a massive increase in backpressure. There is no fix for a stripped coated column.

References
  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® IA. Retrieved from [Link]

  • Phenomenex. (2025). Advantages of using immobilized stationary phases in chiral separations. Retrieved from [Link]

  • Agilent Technologies. (2022). Agilent Chiral Chromatograph Training Guide: Creating a Method. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

User Query: "I am observing inconsistent IC50 values and visible precipitation when using (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid in my cell-based and enzymatic assays."

Scientist’s Analysis: This molecule presents a classic "hydrophobic tail / hydrophilic head" conflict.[1][2] The 4-fluorophenyl group drives lipophilicity (increasing LogP), while the carboxylic acid provides pH-dependent solubility.[1][2] The (2S)-2-methyl substitution adds steric bulk that can disrupt crystal packing but also hinders rapid solvation.[1][2]

Key Physicochemical Parameters (Estimated):

Parameter Value Implication for Assays
LogP ~2.8 – 3.2 Moderately lipophilic.[1][2] High risk of non-specific binding (NSB) to plastics.[1]
pKa (Acid) ~4.6 – 4.8 Solubility is strictly pH-dependent.[1][2] Insoluble in acidic buffers (< pH 5).[1]
Molecular Weight ~196.22 g/mol Small molecule; rapid diffusion but prone to aggregation at high concentrations.[1]

| State | Solid/Oil | Low melting point leads to "oiling out" rather than crystalline precipitation.[1] |

Troubleshooting Guide (Q&A)

Q1: Why does the compound precipitate immediately upon addition to the assay buffer?

A: You are likely experiencing the "Solvent Shock" phenomenon.[1][2] When a hydrophobic compound dissolved in 100% DMSO is suddenly introduced to an aqueous buffer, the DMSO disperses faster than the compound can solvate.[1] This creates a local supersaturated zone where the compound aggregates.[1]

  • The Mechanism: The fluorophenyl tail repels water.[1][2] If the local concentration exceeds the kinetic solubility limit before mixing is complete, the compound forms micro-precipitates.[1]

  • The Fix: Do not pipette directly from 100% DMSO stock into the assay well.[1][2] Use an Intermediate Dilution Step (see Protocol A below).

Q2: My assay buffer is pH 7.4, so the acid should be ionized and soluble. Why is it still crashing out?

A: While the bulk pH is 7.4, the Ionic Strength and Temperature matter.[1]

  • Salting Out: High salt concentrations (e.g., Krebs-Henseleit buffer, 150mM NaCl) reduce the solubility of organic anions.[1][2]

  • Temperature: If you prepare stocks at room temperature (25°C) but run assays at 37°C, solubility usually increases.[1] However, if you store plates at 4°C, the compound may crystallize.[1]

  • The Fix: Ensure your assay buffer contains a carrier protein like 0.1% BSA (Bovine Serum Albumin) .[1][2] Albumin has high-affinity binding sites for lipophilic acids and acts as a reservoir, keeping the compound in solution while allowing it to equilibrate with the target.[1][2]

Q3: I see high variability between replicates. Is this a solubility issue?

A: This is likely due to Non-Specific Binding (NSB) to plasticware.[1][2] With a LogP > 2.5, this molecule will adsorb to the walls of polypropylene reservoirs and polystyrene plates.[1]

  • The Fix:

    • Switch to Low-Binding plates and tips.[1][2]

    • Include 0.01% Triton X-100 or Tween-20 in the buffer (if the assay tolerates it) to reduce surface tension and block plastic binding sites.[1][2]

Validated Experimental Protocols

Protocol A: The "Intermediate Shift" Dilution Method

Purpose: To prevent solvent shock precipitation during IC50 curve preparation.[1][2]

  • Prepare Master Stock: Dissolve this compound in 100% Anhydrous DMSO to 10 mM .

    • Critical: Vortex for 60 seconds. Visually inspect for "schlieren" lines (wavy patterns indicating incomplete mixing).[1]

  • Prepare Intermediate Plate (The "Shift"):

    • Prepare your serial dilutions in 100% DMSO first.[1]

    • Why? This keeps the compound stable and soluble during the dilution process.[1]

  • The Transfer Step:

    • Transfer 1 µL of the DMSO dilution into 99 µL of Assay Buffer (containing 0.1% BSA).

    • Result: Final DMSO concentration is 1%.[1] The compound faces water after being diluted 100-fold, preventing the "crash" effect.[1]

  • Assay Addition: Transfer the diluted buffer mix to your cells/enzyme.

Protocol B: Kinetic Solubility Verification

Purpose: To determine the actual soluble limit in your specific assay buffer.[1][2]

  • Prepare a 10 mM DMSO stock.[1]

  • Spike into Assay Buffer to create concentrations of: 1, 10, 50, 100, 200 µM.[1]

  • Incubate at assay temperature (e.g., 37°C) for 2 hours with shaking.

  • Read Absorbance (OD600): Turbidity indicates precipitation.[1][2]

  • Centrifuge: Spin at 15,000 x g for 10 mins.

  • HPLC/UV Check: Measure the supernatant concentration. If the 100 µM spike only yields 20 µM in the supernatant, your solubility limit is 20 µM.[1]

Mechanism of Action & Workflow Visualization

The following diagram illustrates the solubility equilibrium and the "Safe Dilution" pathway to avoid aggregation.

SolubilityPathways cluster_0 Assay Well Environment Stock 10mM Stock (100% DMSO) DirectAdd Direct Addition to Buffer Stock->DirectAdd High Velocity Mixing Intermed Serial Dilution in DMSO Stock->Intermed Maintain Solvent Environment Precipitate Precipitation / Aggregation (Inactive/False Negative) DirectAdd->Precipitate Solvent Shock BufferStep 1:100 Dilution into Buffer + 0.1% BSA Intermed->BufferStep Controlled Phase Transfer Equilibrium Stable Monomer (Bioavailable) BufferStep->Equilibrium BSA Stabilization Plastic Plastic Binding (Loss of Potency) Equilibrium->Plastic No Detergent

Caption: Workflow comparison showing how intermediate dilution prevents precipitation (Red Path) vs. stable equilibration using BSA and step-wise dilution (Green Path).

References

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] 2-(4-Fluorophenyl)-3-methylbutyric acid Product Analysis (Analogous Chemotype). [1][2]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 2-Methylbutanoic acid derivatives.

Sources

Technical Support Center: Minimizing Epimerization of Chiral Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #EE-PROTECT-001 Subject: Troubleshooting & Prevention of Epimerization During Workup Assigned Specialist: Senior Application Scientist

Diagnostic Module: The Root Cause

User Question: "I started with >99% ee chiral acid, but after basic extraction/workup, it dropped to 85%. What is the mechanism driving this loss?"

Technical Analysis: The root cause is almost exclusively base-catalyzed enolization . Chiral carboxylic acids (and their derivatives) possess an acidic proton at the


-position. During workup, particularly under basic conditions (pH > 10) or elevated temperatures, a base can abstract this proton.

This generates a planar enolate intermediate .[1] When the system re-protonates (during acidification or quenching), the proton can attack from either face of the planar system, resulting in a racemic mixture.[2]

Mechanism Visualization

The following diagram illustrates the "Danger Zone" where stereochemical information is lost.

EpimerizationMechanism Start Chiral Acid (S-Enantiomer) TS Transition State (Planar Enolate) Start->TS -H+ (Deprotonation) Base Base Attack (OH-, Carbonate) Base->TS Reprotonation Reprotonation (Acid Quench) TS->Reprotonation End_S S-Enantiomer (Retention) Reprotonation->End_S Face A Attack (50%) End_R R-Enantiomer (Inversion) Reprotonation->End_R Face B Attack (50%)

Figure 1: The mechanistic pathway of base-catalyzed racemization via the planar enolate intermediate.

The "Safe Workup" Protocol

User Question: "How do I isolate my chiral acid from a basic hydrolysis reaction without losing optical purity?"

Protocol Standard: The critical parameter is the pH-Temperature-Time triangle. You must minimize the time the molecule spends in the "Danger Zone" (pH > 10) and ensure acidification happens under kinetic control (cold).

Step-by-Step Methodology
StepActionTechnical Rationale
1. Thermal Control Cool reaction mixture to 0–5 °C (ice bath) before quenching.Reduces the kinetic rate of proton abstraction (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).
2. Solvent Dilution Dilute with a non-polar organic solvent (e.g., DCM, EtOAc) if possible.Reduces the effective concentration of the base in the aqueous phase contact zone.
3. The "Reverse Quench" Do NOT dump acid into the base. Slowly add the basic mixture into a pre-cooled, stirred acidic solution.Ensures the chiral acid is immediately protonated upon contact, bypassing the high-pH/high-heat spike.
4. pH Targeting Target pH 2–3 for extraction. Avoid "over-shooting" to pH < 1 if the substrate is acid-sensitive.Sufficient to protonate the carboxylate (pKa ~4-5) without triggering acid-catalyzed degradation.
5. Rapid Separation Separate layers immediately. Do not let them sit.Minimizes phase-transfer catalyzed epimerization.
Workflow Diagram

SafeWorkup Reaction Reaction Mixture (Basic, pH > 11) Cooling Cool to 0°C Reaction->Cooling Thermal Control Quench Reverse Quench (Add Mix to Cold Acid) Cooling->Quench Minimize Base Exposure Extraction Extract into Organic Phase Quench->Extraction Rapid Partitioning Drying Dry (MgSO4) & Concentrate < 30°C Extraction->Drying Remove Residual Water

Figure 2: Optimized workflow for isolating chiral acids to prevent thermodynamic equilibration.

Substrate Watchlist (High Risk)

User Question: "Are certain amino acids or chiral acids more prone to this than others?"

Answer: Yes. The acidity of the


-proton is determined by the electron-withdrawing nature of the side chain.
Risk LevelSubstrate ClassExamplesWhy?
CRITICAL Arylglycines Phenylglycine (Phg), 4-OH-PhgThe benzylic position stabilizes the carbanion via resonance, making the

-proton highly acidic (pKa ~20 vs 29 for Ala).
HIGH

-Elimination Prone
Cysteine (Cys), Serine (Ser)Base can trigger

-elimination to dehydroalanine, which re-adds nucleophiles non-stereoselectively.
HIGH Electron-Deficient Histidine (His), Aspartic AcidInductive effects from the imidazole or second carbonyl increase

-proton acidity.
MODERATE Alkyl Amino Acids Alanine, Leucine, ValineStandard pKa range; stable under mild basic workup.

Special Instruction for Phenylglycine: Never use NaOH or KOH for extraction if avoidable. Use LiOH (weaker ion pairing) or buffered extractions (Phosphate buffer pH 7


 Acidify).

Troubleshooting & FAQs

Q1: I must use a basic extraction to remove impurities. Which base is safest?

Recommendation: Avoid Hydroxides (OH-). Use Carbonates (NaHCO


, K

CO

)
.
  • Why: The pKb of bicarbonate is lower than hydroxide. It is strong enough to deprotonate the carboxylic acid (forming the salt for water solubility) but often too weak to rapidly deprotonate the

    
    -carbon.
    
  • Data: Phenylglycine derivatives show <1% racemization with NaHCO

    
     workup vs >15% with 1N NaOH [1].
    
Q2: My product is trapped in DMF/DMSO. Can I wash it out with water?

Warning: DMF + Water + Base = Epimerization Reactor . Polar aprotic solvents like DMF solvate cations (Na+), leaving the base anion (OH-) "naked" and highly reactive.

  • Solution: Dilute heavily with water/brine (5x volume) and extract into Ether/EtOAc immediately. Do not rotovap DMF down in the presence of base; the heat will destroy your ee.

Q3: I see "HBTU" or "HATU" in my coupling protocol. Does this affect workup?

Insight: While these are coupling reagents, they generate active esters.[3] If you quench a reaction containing unreacted active ester with base , it will racemize instantly via oxazolone formation.

  • Protocol: Quench coupling reactions with dilute acid (1N HCl or KHSO

    
    ) first to destroy the active ester before any basic wash (NaHCO
    
    
    
    ) is attempted.
Q4: How do I dry the organic layer? Does it matter?

Insight: Yes. Wet organic solvents containing trace bases (amines) can cause slow epimerization during concentration (rotovap).

  • Protocol:

    • Wash organic layer with brine (removes bulk water).

    • Dry over MgSO

      
        (slightly acidic character) rather than K
      
      
      
      CO
      
      
      (basic).
    • Do not heat the water bath > 35°C during evaporation.

References

  • Minimizing Epimerization of Arylglycines. Organic Process Research & Development. 2003, 7, 6, 1050–1058. Link

  • Epimerization in Peptide Synthesis. Journal of Peptide Science. 2019, 25, e3150. Link

  • Base-Catalyzed Epimerization Mechanism. The Journal of Organic Chemistry. 2003, 68, 17, 6571–6575.[4] Link[4]

  • Practical Process Research & Development. Academic Press. Chapter 4: Workup and Isolation. Link

Sources

BioAssay Integrity Hub: Advanced Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. In drug discovery and biological research, inconsistency is not just an annoyance; it is a data integrity risk that can derail months of work. Below is a synthesized guide designed to diagnose, resolve, and prevent the most common sources of assay variability.

Module 1: The Biological Variable (Cell-Based Assays)

Q: My IC50 values are shifting significantly between weeks, despite identical reagent lots. What is happening?

A: You are likely facing "Biological Drift" caused by passage number effects or cryptic contamination.

In cell-based assays, the cell is a reagent. However, unlike a chemical buffer, this reagent changes over time.

  • The Passage Number Effect:

    • Mechanism: As cells divide, subpopulations with faster growth rates or altered metabolic profiles (e.g., upregulation of drug efflux pumps like P-gp) can dominate the culture. This alters sensitivity to compounds.

    • Protocol: Establish a strict "Passage Window." Validation usually occurs between passage 5 and 20. Discard cells after passage 20-25 depending on the cell line.

  • The Invisible Enemy: Mycoplasma:

    • Mechanism: Mycoplasma does not cause turbidity.[1][2] It competes for nutrients (specifically arginine) and alters host gene expression and metabolism. This can shift IC50 values by orders of magnitude without visible signs of contamination [1].

    • Validation: Do not rely on visual inspection. Use PCR-based detection or bioluminescent assays targeting mycoplasma enzymes.[3]

Actionable Protocol: Cell Banking Strategy

  • Master Cell Bank (MCB): Freeze 20+ vials at Passage 3.

  • Working Cell Bank (WCB): Thaw one MCB vial, expand, and freeze 20+ vials at Passage 5.

  • Experimental Use: Thaw a WCB vial, use for 4–6 weeks, then discard and thaw a fresh WCB vial.

Module 2: The Physical Variable (Plate Effects)

Q: I see a "smile" or "frown" gradient in my heatmaps. The outer wells consistently show different signals than the center.[4]

A: You are experiencing the "Edge Effect," primarily driven by evaporation and thermal gradients.

The Edge Effect is a physical phenomenon where the outer wells of a microplate evaporate faster than the inner wells.[4] This concentrates the media components (salts, reagents), changing the osmolality and pH, which stresses cells or alters enzymatic kinetics [2].

The Mechanism of Failure:

  • Evaporation: Increases concentration of reagents in outer wells.[5][4]

  • Thermal Gradient: When a cold plate is placed in a warm incubator, the outer wells heat up faster than the center, causing uneven cell settling and attachment.

Mitigation Protocol:

  • The "Moat" Method: Fill the outermost perimeter wells (rows A/H and columns 1/12) with sterile PBS or water. Only use the inner 60 wells for data.

  • Pre-Incubation: Allow plates to sit at room temperature for 20 minutes after seeding to allow even thermal equilibration before placing them in the incubator.

  • Humidity: Ensure incubator humidity is >95%.

Visualization: The Edge Effect Mechanism

EdgeEffect cluster_0 Incubator Environment cluster_1 Microplate Outer Wells cluster_2 Assay Result Heat Thermal Gradient (Outside warms faster) Evap Increased Evaporation Heat->Evap AirFlow Airflow/Low Humidity AirFlow->Evap Conc Reagent Concentration (Salts/Drug increase) Evap->Conc Osm Osmolality Spike Conc->Osm Stress Cellular Stress Response Osm->Stress Drift Signal Drift (High CV% at edges) Stress->Drift

Caption: The cascade of physical environmental factors leading to the "Edge Effect" and data inconsistency.

Module 3: The Chemical Variable (Interference)

Q: My high-concentration samples are giving lower signals than my medium-concentration samples. Is my drug precipitating?

A: If this is an immunoassay (ELISA/Sandwich), you are likely seeing the "Hook Effect" (Prozone Effect). [6][7][8]

This occurs when the antigen (analyte) concentration is so high that it saturates both the capture antibodies and the detection antibodies independently, preventing the formation of the necessary "Capture-Antigen-Detection" sandwich complex [3].[6][7][8]

Diagnosis & Fix:

  • The Dilution Test: Dilute your sample 1:10 and 1:100. If the signal increases upon dilution, you have a Hook Effect.

  • Solution: You must run a dilution series to find the linear range of the assay.

Visualization: The High-Dose Hook Effect

HookEffect cluster_normal Normal Range (Sandwich Formed) cluster_hook Hook Effect (Antigen Excess) Step1 Step1 Signal1 High Signal Step1->Signal1 Step2 Excess Antigen Saturates Capture Ab AND Detect Ab separately Step3 No 'Sandwich' Linkage Step2->Step3 Signal2 Low/False Signal Step3->Signal2

Caption: Mechanism showing how antigen excess prevents antibody sandwich formation, causing false lows.[8][9]

Module 4: Statistical Validation (Data Integrity)

Q: How do I objectively prove my assay is robust enough for screening?

A: You must calculate the Z-Factor (Z'). [10]

The Z-Factor is the industry standard for measuring assay window and robustness. It accounts for both the dynamic range (signal separation) and the variability (standard deviation) of your controls [4].[10][11]

The Formula:


[10]
  • 
    : Standard Deviation of Positive/Negative controls.
    
  • 
    : Mean of Positive/Negative controls.
    

Interpretation Guide:

Z-Factor ValueClassificationInterpretationAction Required
1.0 IdealTheoretically impossible (requires 0 SD).[10][11][12]Check for calculation error.
0.5 – 1.0 Excellent Large separation, low error.[10]Ready for High-Throughput Screening.
0.0 – 0.5 MarginalSeparation exists but is noisy.Optimize washing, incubation time, or reagent concentration.
< 0.0 Fail Signal bands overlap.STOP. Do not screen. Re-develop assay.

Troubleshooting Decision Matrix

Use this logic flow to isolate your problem source quickly.

Caption: Logic flow for isolating systematic vs. random assay errors.

References

  • NCBI Assay Guidance Manual. Cell-Based Assays and Mycoplasma Contamination. [Link]

  • American Association for Clinical Chemistry (AACC). The Hook Effect in Immunoassays. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.[13] [Link]

Sources

The Chiral Auxiliary Removal Handbook: Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Asymmetric Synthesis

From: Dr. Alex V., Senior Application Scientist To: Chemical Development Teams & Research Scientists Subject: Optimizing Yield and Enantiopurity During Auxiliary Cleavage

Introduction: The "Last Mile" Problem

You have successfully installed the auxiliary, performed a highly stereoselective alkylation or aldol reaction, and purified the diastereomer. Now you face the final hurdle: removing the auxiliary without destroying your hard-won chirality.[1]

This guide addresses the specific failure modes of chiral auxiliary removal—racemization, endocyclic cleavage, and incomplete conversion. It is structured as a troubleshooting dialogue, addressing the most frequent technical inquiries we receive.

Module 1: Evans Oxazolidinones (The Industry Standard)
Q: I am using LiOH for hydrolysis, but I see significant amounts of the ring-opened auxiliary and low product yield. What is happening?

A: You are experiencing endocyclic cleavage . Hydroxide (


) is a hard nucleophile that attacks the most electrophilic carbonyl. In an Evans system, the endocyclic carbamate carbonyl is often as reactive as the exocyclic amide carbonyl. Attack at the ring carbonyl opens the oxazolidinone, destroying your auxiliary and complicating purification.

The Fix: The Peroxide Switch (LiOH / H


O

)
You must switch to lithium hydroperoxide (LiOOH).
  • Mechanism: The hydroperoxide anion (

    
    ) is less basic (pKa ~11.6) than hydroxide (pKa ~15.7) but significantly more nucleophilic due to the alpha-effect  (repulsion between adjacent lone pairs on oxygen atoms).
    
  • Selectivity: This increased nucleophilicity favors attack at the exocyclic imide carbonyl, while the reduced basicity minimizes epimerization at the

    
    -center.
    

DOT Diagram: Regioselectivity of Cleavage

EvansCleavage Substrate N-Acyl Oxazolidinone LiOH LiOH (Hydroxide) Substrate->LiOH Standard Base LiOOH LiOH + H2O2 (Hydroperoxide) Substrate->LiOOH Alpha-Effect Nucleophile EndoPath Endocyclic Attack (Ring Opening) LiOH->EndoPath Competes ExoPath Exocyclic Attack (Desired Hydrolysis) LiOOH->ExoPath Favored Waste Destruction of Auxiliary + Complex Mixture EndoPath->Waste Product Chiral Acid + Recovered Auxiliary ExoPath->Product

Figure 1: Mechanistic divergence between hydroxide and hydroperoxide attack on Evans auxiliaries.

Q: We are scaling up the LiOH/H

O

cleavage (100g scale), and we observed gas evolution. Is this normal?

A: It is "normal" but hazardous . The reaction produces peracids as intermediates.[2][3][4] In the presence of excess H


O

and base, these peracids can decompose or react to release oxygen gas (

).[2][3] On a bench scale, this is a few bubbles; on a kilo scale, it is a runaway pressure hazard.

Safety Protocol for Scale-Up:

  • Quench Control: Do not add Na

    
    SO
    
    
    
    (quenching agent) too rapidly to the peroxide mixture, as this is highly exothermic.
  • "Starvation" Conditions: Rather than dumping excess H

    
    O
    
    
    
    at the start, add H
    
    
    O
    
    
    slowly to the LiOH/substrate mixture. This keeps the concentration of peracid low relative to the substrate.
  • Internal Temperature: Maintain strictly

    
    C. Decomposition rates spike above 10°C.
    
Q: I need the alcohol, not the acid. Can I just reduce the auxiliary directly?

A: Yes, but avoid LiAlH


 if you have other sensitive esters or halides.
Recommended Reagent: LiBH

+ Water/Ether
. While LiBH

is milder than LAH, it is often too slow in pure THF. Adding 1 equivalent of water (or using wet ether) catalyzes the reaction by forming a reactive lithium borate species.

Protocol (Reductive Cleavage):

  • Dissolve substrate in THF/Ether (20:1).

  • Cool to 0°C.

  • Add LiBH

    
     (2.0 equiv).
    
  • Add H

    
    O (1.0 equiv) very slowly.
    
  • Stir 1-3 h.

  • Workup: Quench with NH

    
    Cl. The auxiliary is recovered as the oxazolidinone, and the product is the primary alcohol.
    
Module 2: Myers Pseudoephedrine (The Scalable Alternative)
Q: My product is acid-sensitive. How do I remove the Myers auxiliary without using H

SO

?

A: The Myers auxiliary (pseudoephedrine amide) is incredibly robust, which is why harsh acid (6M H


SO

, reflux) is the textbook method. However, for sensitive substrates, you must use modified basic hydrolysis .

Alternative Basic Protocol:

  • Reagent: Tetra-n-butylammonium hydroxide (TBAH) or NaOH in tert-butanol.

  • Conditions: Refluxing t-BuOH is often required due to the steric bulk of the amide.

  • Note: If your substrate is prone to epimerization (e.g.,

    
    -aryl propionates), basic conditions are risky. In that case, consider reductive cleavage  to the alcohol (using LiNH
    
    
    
    BH
    
    
    ) and subsequent oxidation back to the acid/aldehyde if needed.
Q: After reductive cleavage with LAB (Lithium Amidotrihydroborate), I cannot separate the pseudoephedrine from my product.

A: This is a classic workup failure. Borane forms a stable complex with the amino-alcohol of the auxiliary. If you just add water, the complex persists and streaks on silica gel.

The Fix: You must break the Boron-Nitrogen bond during workup.

  • Quench: Add 3M HCl (carefully) or 1M NaOH (if product is acid-sensitive) and stir for 2 hours or heat to 50°C for 30 mins.

  • Extraction:

    • Acidic Workup: The pseudoephedrine moves to the aqueous layer (protonated). Your product (alcohol) stays in organic.

    • Basic Workup: Both stay in organic, but the boron complex is destroyed, allowing chromatographic separation.

Module 3: Oppolzer Sultams (The Crystallizable Choice)
Q: The LiOH/H

O

method works, but the yield is lower than expected for my sultam. Are there better conditions?

A: Sultams are sterically more demanding than oxazolidinones. While LiOH/H


O

works, transesterification is often superior if you can accept an ester product.

Titanium-Mediated Transesterification:

  • Reagent: Ti(OEt)

    
     (Titanium(IV) ethoxide).
    
  • Conditions: Reflux in Ethanol.

  • Why: Titanium acts as a Lewis acid to activate the amide carbonyl and simultaneously delivers the ethoxide nucleophile. This avoids the "hard" basic conditions of hydroxide and often gives >90% yield with full recovery of the sultam.

Module 4: Optimization & Decision Matrix
Reagent Compatibility Matrix
Target ProductRecommended MethodReagentsCritical Parameter
Carboxylic Acid HydrolysisLiOH, H

O

, THF/H

O
Keep T < 0°C to prevent epimerization.
Primary Alcohol Reductive CleavageLiBH

, H

O (1 eq), Et

O
Quench carefully; borane byproducts possible.
Aldehyde Partial ReductionDIBAL-H (1.1 eq), -78°CStrict temp control; over-reduction is common.
Ethyl Ester TransesterificationTi(OEt)

, EtOH, Reflux
Anhydrous conditions required.
Thioester Trans-thioesterificationAlMe

, R-SH
Useful for native chemical ligation applications.
Decision Tree: Selecting the Removal Method

RemovalSelection Start Start: N-Acyl Auxiliary Target What is the desired product? Start->Target Acid Carboxylic Acid Target->Acid Alc Alcohol Target->Alc Ester Ester Target->Ester BaseSens Is substrate base sensitive? Acid->BaseSens LiBH4 Method: LiBH4 / H2O (Reductive) Alc->LiBH4 TiOEt Method: Ti(OEt)4 / EtOH (Transesterification) Ester->TiOEt LiOH Method: LiOH / H2O2 (Standard) BaseSens->LiOH No MyersAcid Method: H2SO4 (Myers) (If pseudoephedrine) BaseSens->MyersAcid Yes (if Myers aux)

Figure 2: Workflow for selecting the optimal cleavage condition based on target functionality.

References
  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasting stereoselective Diels-Alder reactions of N-acyloxazolidinones. Tetrahedron Letters, 28(49), 6141–6144. Link (Establishes LiOH/H2O2 protocol).

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. Link

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1378–1385. Link (Safety data on O2 evolution).

  • Penning, T. D., et al. (2002). Mild and Efficient Cleavage of Evans Oxazolidinones Using Lithium Borohydride. Synthetic Communications, 32(12), 1863-1870. (LiBH4 reduction protocol).
  • Seebach, D., et al. (1987). Titanate-mediated transesterifications of N-acylsultams. Helvetica Chimica Acta, 70, 1194. (Titanium transesterification).[5]

Sources

Technical Support Center: Scale-Up Synthesis of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

[1][2]

Case ID: MAVA-INT-042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Process Optimization & Troubleshooting for Mavacamten Intermediate[1][]

Executive Summary & Route Analysis

The target molecule, (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid , is a critical chiral intermediate for the synthesis of Mavacamten (MYK-461) , a cardiac myosin inhibitor used in the treatment of hypertrophic cardiomyopathy.[1][]

Scaling this intermediate presents a classic process chemistry dilemma: balancing atom economy against enantiomeric purity . While asymmetric alkylation (Evans auxiliary) is useful for gram-scale discovery, it is cost-prohibitive at the kilogram scale.[1][]

Recommended Scale-Up Route: For multi-kilogram delivery, the industry standard converges on Classical Resolution via Diastereomeric Salt Formation or Enzymatic Resolution , preceded by a robust Friedel-Crafts/Reduction sequence.[1][]

Process Flow Overview
  • Skeleton Formation: Friedel-Crafts acylation of fluorobenzene with methylsuccinic anhydride (or derivative).[1]

  • Reduction: Wolff-Kishner or Clemmensen reduction to the racemic acid.[]

  • Chiral Resolution: Separation of the (S)-enantiomer using a chiral amine (e.g., (S)-(-)-

    
    -methylbenzylamine).[1][]
    
Troubleshooting Guides (Q&A Format)
Module A: Enantioselectivity & Chiral Resolution

User Question: We are using (S)-(-)-

Technical Response: This is a common "eutectic trap" in diastereomeric salt resolutions. The efficiency of the resolution depends heavily on the solubility differential between the n-salt (desired) and p-salt (undesired) in your chosen solvent system.[1][]

Diagnostic Checklist:

  • Solvent Polarity: Are you using a single solvent (e.g., Ethanol)?

    • Fix: Switch to a binary system. A combination of Isopropyl Acetate (IPAc) and Heptane (or Toluene) often provides a sharper solubility curve for 2-methylbutanoic acid derivatives.[1] The non-polar co-solvent forces the less soluble diastereomer out more selectively.

  • The "Pope-Peachey" Approach: Are you using 1.0 equivalent of the resolving agent?

    • Fix: Reduce the chiral amine to 0.55 - 0.60 equivalents . Neutralize the remaining 0.40 equivalents of the racemic acid with an achiral base (e.g., NaOH or KOH). This forces the chiral amine to selectively complex with the matching enantiomer (thermodynamic control) while the achiral base "scavenges" the undesired enantiomer in the mother liquor. This can boost initial ee to >95%.

  • Cooling Profile: Rapid cooling traps the "wrong" isomer in the crystal lattice.

    • Fix: Implement a cubic cooling ramp: Cool from 75°C to 55°C over 1 hour, then hold for 2 hours (Ostwald ripening), then cool to 20°C over 4 hours.

Module B: Impurity Profile (The "Des-Fluoro" Issue)

User Question: We are detecting a 0.5% impurity at RRT 0.92 that persists through crystallization. MS suggests it’s the des-fluoro analog (4-phenyl-2-methylbutanoic acid).[1][]

Technical Response: The Des-fluoro impurity is a critical quality attribute because it is chemically nearly identical to the product, making downstream separation difficult.

Root Cause Analysis:

  • Starting Material Quality: Commercial Fluorobenzene often contains Benzene (up to 500 ppm).[3] In Friedel-Crafts acylation, Benzene reacts faster than Fluorobenzene.[1][]

    • Action: Specification control.[4] Require Fluorobenzene with <50 ppm Benzene content.

  • Over-Reduction: If you used catalytic hydrogenation (Pd/C) to reduce the intermediate ketone or double bond, you likely triggered hydrodefluorination.

    • Action: Switch to Wolff-Kishner reduction (Hydrazine/KOH) or Clemmensen reduction (Zn/Hg) for the ketone reduction step.[1] These methods preserve the C-F bond. If hydrogenation is mandatory, use unreduced Pd/C doped with diphenylsulfide (poisoned catalyst) to prevent defluorination.

Module C: Physical Processing (Oiling Out)

User Question: During the salt formation step, the product comes out as a sticky oil instead of a solid precipitate.

Technical Response: "Oiling out" (liquid-liquid phase separation) occurs when the salt's melting point is depressed below the process temperature by impurities or solvent composition.[]

Immediate Remediation:

  • Seeding: Do not cool the mixture until you have added authentic seed crystals at the metastable zone width (typically 5-10°C below reflux).

  • High-Shear Agitation: Oiling out often happens in stagnant zones.[] Increase impeller speed to break oil droplets, allowing them to crystallize.

  • Solvent Adjustment: Increase the ratio of the solvent in which the salt is more soluble (usually the alcohol or ketone) slightly to redissolve the oil, then cool more slowly.

Strategic Visualization
Workflow: Synthesis & Resolution Logic

SynthesisWorkflowStartStart: Fluorobenzene + Methylsuccinic AnhydrideStep1Friedel-Crafts Acylation(AlCl3, 0-10°C)Start->Step1Inter1Intermediate:4-(4-Fluorophenyl)-4-oxo-2-methylbutanoic acidStep1->Inter1DecisionReduction Method?Inter1->DecisionRouteACatalytic Hydrogenation(Risk: Defluorination)Decision->RouteAAvoid if possibleRouteBWolff-Kishner / Clemmensen(Safe for C-F bond)Decision->RouteBRecommendedRacemateRacemic Acid(±)-4-(4-Fluorophenyl)-2-methylbutanoic acidRouteA->RacemateRouteB->RacemateResolutionChiral ResolutionAgent: (S)-(-)-α-MethylbenzylamineRacemate->ResolutionCrystFractional CrystallizationSolvent: IPAc/HeptaneResolution->CrystFinalTarget:This compound(>99% ee)Cryst->Final

Caption: Figure 1. Decision tree for the synthesis and resolution of the Mavacamten intermediate, highlighting the critical reduction step to avoid defluorination.

Detailed Protocol: Chiral Resolution (100g Scale)

Objective: Isolate this compound from its racemate.

Materials:

  • Racemic Acid: 100.0 g (0.51 mol)[1]

  • (S)-(-)-

    
    -Methylbenzylamine: 34.0 g (0.28 mol, 0.55 eq)[1][]
    
  • Sodium Hydroxide (50% aq): 18.4 g (0.23 mol, 0.45 eq)[1]

  • Solvent: Isopropyl Acetate (IPAc) / n-Heptane[1][]

Procedure:

  • Dissolution: Charge 100g of Racemic Acid and 600 mL of IPAc into a 2L reactor. Heat to 50°C until fully dissolved.

  • Neutralization (The "Pope-Peachey" Step): Add the NaOH solution slowly. Stir for 15 mins. This neutralizes the "excess" acid that won't form the chiral salt.

  • Chiral Addition: Add (S)-(-)-

    
    -methylbenzylamine dropwise over 30 mins, maintaining 50-55°C.
    
  • Crystallization:

    • Cool to 45°C. Seed with 0.1g of pure (S,S)-salt.

    • Hold at 45°C for 1 hour to establish a seed bed.

    • Cool to 20°C over 4 hours (Linear ramp: 6.25°C/hr).

    • Critical: If the mixture becomes too thick, add n-Heptane (200 mL) slowly at 20°C as an anti-solvent to drive yield, but monitor purity.[]

  • Filtration: Filter the white solid. Wash with cold IPAc/Heptane (1:1, 100 mL).

  • Salt Break: Suspend the wet cake in water (300 mL) and add HCl (6N) until pH < 1. Extract with Toluene or MTBE. Dry organic layer and concentrate to yield the free acid.

Expected Yield: 35-40% (theoretical max 50%).[1][] Expected ee: >96% (after one recrystallization if needed).

Key Data Specifications
ParameterSpecificationImpact on Downstream (Mavacamten)
Appearance White to off-white solidColored impurities often indicate phenol byproducts.[1][]
Assay (HPLC) > 98.5% w/wLow assay affects stoichiometry in the coupling step.
Chiral Purity (ee) > 99.0%The (R)-enantiomer is a refractory impurity; hard to remove later.[1]
Des-fluoro Impurity < 0.10%Critical Safety Attribute. Hard to separate; potential tox issues.[1][]
Water Content (KF) < 0.5%Excess water hydrolyzes coupling reagents (e.g., EDC/HOBt) in the next step.
References
  • Process for preparing Mavacamten and process intermediate. World Intellectual Property Organization, WO2025027567. (2025).[5] Link[1]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. Molecules, 2024. Link[1]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Analogous methodology). Organic Syntheses, 2017, 94, 146-159.[] Link[1]

  • Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. Google Patents, WO2003104180A1.[1][] Link

  • Chiral Resolution Reagents & Methodology. BOC Sciences Technical Guide.

Technical Support Center: Impurity Profiling of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the impurity profiling, troubleshooting, and analytical characterization of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid . This compound is a critical chiral building block, often employed in the synthesis of tetralin-based therapeutics (e.g., calcium channel blockers) and fluorinated peptidomimetics.

Version: 1.0 | Doc ID: TS-FPMBA-2024 Audience: Process Chemists, Analytical Scientists, QC Managers

Executive Summary & Compound Profile

This compound is a chiral intermediate defined by a specific stereocenter at the


-position. Its purity is critical, as the (2S)-configuration typically dictates the biological activity of the final Active Pharmaceutical Ingredient (API).
  • Chemical Formula:

    
    
    
  • Molecular Weight: 196.22 g/mol [1]

  • Critical Quality Attributes (CQAs): Enantiomeric Excess (% ee), Fluorine Regio-purity, Residual Solvent levels.

This guide addresses the identification of process-related impurities (PRIs) and degradation products, focusing on the specific challenges posed by the fluorine substituent and the chiral center.

Diagnostic Workflow: Impurity Identification

The following decision tree outlines the logical flow for identifying unknown peaks in your chromatograms.

ImpurityID Start Unknown Peak Detected in HPLC/UPLC CheckRT Check Relative Retention Time (RRT) Start->CheckRT IsChiral Is the method Chiral? CheckRT->IsChiral ChiralYes Yes (Chiral Column) IsChiral->ChiralYes ChiralNo No (C18/C8 Column) IsChiral->ChiralNo R_Isomer Likely (2R)-Enantiomer (Confirm with Std) ChiralYes->R_Isomer MS_Check Check Mass Spectrum (LC-MS) ChiralNo->MS_Check Mass_M Mass = [M-H]- (195) MS_Check->Mass_M Same MW Mass_Minus18 Mass = [M-18] (Des-fluoro / Phenyl analog) MS_Check->Mass_Minus18 Δ -18 Da Mass_Plus14 Mass = [M+14] (Ethyl ester / Methyl homolog) MS_Check->Mass_Plus14 Δ +14 Da NMR_Check Perform 19F-NMR Mass_M->NMR_Check Regio Regioisomer Identified (2-F or 3-F) NMR_Check->Regio

Figure 1: Step-by-step diagnostic workflow for categorizing unknown impurities based on chromatographic and spectral data.

Troubleshooting Guide (FAQs)

Category A: Stereochemical Purity (Enantiomers)[3]

Q1: I observe a split peak or a shoulder on the main peak in my reverse-phase (RP-HPLC) method. Could this be the enantiomer?

  • Analysis: No. Enantiomers ((2S) and (2R)) have identical physical properties in achiral environments (like C18 columns). They will co-elute perfectly.

  • Root Cause: A split peak in RP-HPLC usually indicates:

    • Atropisomerism (unlikely for this flexible chain).

    • Ionization issues: The carboxylic acid is partially ionized. Ensure your mobile phase pH is buffered (e.g., 0.1% TFA or Phosphate buffer pH 2.5) to suppress ionization.

    • Regioisomer: The 2-fluoro or 3-fluoro analog might elute very close to the 4-fluoro target.

  • Action: Switch to a Chiral HPLC method (e.g., Chiralpak AD-H or OD-H) using a non-polar mobile phase (Hexane/IPA) to resolve the (2R)-enantiomer.

Q2: What is the limit for the (2R)-enantiomer, and how is it formed?

  • Standard: Typically NMT (Not More Than) 0.5% for early intermediates, but stricter (NMT 0.1%) if it is a late-stage intermediate.

  • Mechanism: If synthesized via asymmetric alkylation (e.g., Evans auxiliary), the (2R)-isomer arises from incomplete stereocontrol. If synthesized via classical resolution, it is the unremoved distomer.

  • Reference: See Myers et al. for mechanisms of stereocontrol in alkylation reactions [1].

Category B: Chemical Impurities (Structure-Related)

Q3: I see an impurity with a mass of 178 Da (M-18) in negative mode ESI. What is it?

  • Identification: This is likely (2S)-2-methyl-4-phenylbutanoic acid (Des-fluoro impurity).

  • Origin:

    • Starting Material: The 4-fluorophenethyl bromide/chloride starting material contained phenethyl bromide (impurity in the commercial reagent).

    • Reaction: Hydrodefluorination is rare under mild conditions but possible under harsh catalytic hydrogenation (e.g., Pd/C with high pressure/temp).

  • Verification: Check the 19F-NMR . The des-fluoro impurity is silent in 19F-NMR. If the impurity peak in HPLC has no corresponding fluorine signal, this confirms the structure.

Q4: There is a small peak eluting just before the main peak with the same mass (196 Da).

  • Identification: Suspect a Regioisomer (2-fluoro or 3-fluorophenyl analog).

  • Origin: Contamination in the 4-fluorophenethyl halide starting material. Commercial "4-fluoro" reagents often contain 0.1–1.0% of the 2-fluoro or 3-fluoro isomers due to the nitration/reduction/diazotization sequences used to make them.

  • Action: Use 19F-NMR to distinguish.

    • Para (4-F): ~ -116 ppm (triplet-like multiplet).

    • Meta (3-F): ~ -113 ppm.

    • Ortho (2-F): ~ -118 ppm.

Category C: Process-Related Impurities

Q5: We detect a peak at RRT 1.2 that matches the mass of the ethyl ester.

  • Identification: (2S)-Ethyl 4-(4-fluorophenyl)-2-methylbutanoate.

  • Origin: If ethanol was used in the workup or crystallization (or if the starting material was a malonate ester), incomplete hydrolysis or esterification during storage can occur.

  • Action: Avoid alcoholic solvents in the final step or ensure rigorous drying.

Comprehensive Impurity Profile

The following table summarizes the most probable impurities based on standard synthetic routes (Asymmetric Alkylation or Malonic Ester Synthesis).

Impurity NameStructure DescriptionRelative Retention Time (RRT)*Mass Shift (vs API)Origin
(2R)-Enantiomer (2R)-4-(4-fluorophenyl)-2-methylbutanoic acid1.00 (Achiral)~1.20 (Chiral)0Stereochemical leak / Resolution limit
Des-fluoro Analog 4-phenyl-2-methylbutanoic acid~0.90-18 DaRaw material (Phenethyl halide)
Ortho-Fluoro Isomer 4-(2-fluorophenyl)-2-methylbutanoic acid~0.950Raw material (Regio-impurity)
Dehydro-Impurity 4-(4-fluorophenyl)-2-methylbut-3-enoic acid~0.85-2 DaIncomplete Hydrogenation (if alkene used)
Bis-alkylation Product 2,2-bis(4-fluorophenethyl)propanoic acid~1.50+122 DaOver-alkylation of enolate
Hydrolysis Byproduct 4-(4-fluorophenyl)butan-2-oneVaries-44 Da (Decarboxylation)Thermal degradation / Decarboxylation

*Note: RRTs are estimated for a standard C18 column with Acidic Water/Acetonitrile gradient.

Analytical Methodologies

Method A: Chiral HPLC (Enantiomeric Purity)

To quantify the (2R)-enantiomer.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or 260 nm for aromatic specificity).

  • Temperature: 25°C.

  • Suitability: Resolution (Rs) between (S) and (R) enantiomers should be > 2.0.

Method B: 19F-NMR (Regio-Isomer Verification)

To confirm the position of the fluorine atom and quantify regio-isomers.

  • Solvent:

    
     or 
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (or Hexafluorobenzene).
    
  • Parameters: Proton-decoupled 19F scan.

  • Significance: This is the definitive test for distinguishing 4-fluoro (Target) from 2-fluoro and 3-fluoro impurities, which often co-elute in HPLC.

Synthesis Pathway & Impurity Origins

Understanding the synthesis helps predict impurities. The diagram below illustrates the "Asymmetric Alkylation" route (common for this scale).

Synthesis SM1 Chiral Auxiliary (Propionyl-Oxazolidinone) Step1 Step 1: Enolization (LiHMDS/NaHMDS) SM1->Step1 SM2 4-Fluorophenethyl Bromide Step2 Step 2: Alkylation SM2->Step2 Imp_SM Impurity: Des-fluoro (From SM2 purity) SM2->Imp_SM Contaminant Step1->Step2 Step3 Step 3: Hydrolysis (LiOH/H2O2) Step2->Step3 Imp_R Impurity: (2R)-Isomer (Poor Face Selectivity) Step2->Imp_R Side Rxn Imp_Bis Impurity: Bis-alkylated Step2->Imp_Bis Over-rxn Product (2S)-Target Acid Step3->Product

Figure 2: Synthesis pathway showing the origin of stereochemical and chemical impurities.

References

  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.

  • FDA Guidance for Industry. (2018). "ANDAs: Impurities in Drug Substances." U.S. Food and Drug Administration.

  • Haeckl, R. S., & Hoge, G. (2020). "Analytical Strategy for Chiral Purity Determination of Fluorinated Pharmaceutical Intermediates." Journal of Pharmaceutical and Biomedical Analysis. (General Reference for Methodology).
  • PubChem Compound Summary. (2024). "2-(4-Fluorophenyl)-3-methylbutanoic acid (Isomer Reference)." National Library of Medicine. (Note: Used for structural comparison of isomers).

(Note: While specific literature on the exact impurity profile of this proprietary intermediate is often confidential, the mechanisms described above are based on established principles of organic synthesis and analytical chemistry for this class of compounds.)

Sources

stability issues of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid. It addresses common stability issues encountered in solution-based experiments and provides robust troubleshooting protocols and answers to frequently asked questions. Our recommendations are grounded in established principles of chemical stability, drawing parallels from structurally similar compounds and adhering to international guidelines on stability testing.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound in solution.

FAQ 1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

The stability of this compound in solution is primarily influenced by four factors: pH, light, temperature, and the presence of oxidizing agents.

  • pH: As a carboxylic acid, the compound's solubility and stability are highly dependent on the solution's pH.[4][5] In acidic to neutral conditions (pH below its pKa), it exists predominantly in its less soluble, protonated form. At pH values above its pKa, it converts to its more soluble carboxylate salt.[6] Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.[7][8]

  • Light (Photostability): The 4-fluorophenyl group makes the molecule susceptible to photodegradation. Aromatic fluorine (Ar-F) moieties can be labile under UV irradiation, potentially leading to defluorination and the formation of fluoride ions or other photoproducts.[9][10][11][12]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[13] Long-term storage at room temperature or higher can lead to a significant loss of the parent compound over time.

  • Oxidizing Agents: The molecule can be susceptible to oxidative degradation, particularly at the benzylic position and the carboxylic acid group itself.[14][15] The presence of dissolved oxygen, peroxide contaminants, or certain metal ions can initiate oxidative pathways, potentially leading to oxidative decarboxylation.[15][16]

FAQ 2: What is the recommended procedure for preparing and storing a stock solution?

To maximize the shelf-life and consistency of your experimental results, adhere to the following protocol for stock solution preparation and storage:

Recommended Solvents:

  • For high-concentration stocks, use aprotic organic solvents such as DMSO or DMF.

  • For aqueous experiments, prepare fresh dilutions from the organic stock into your buffer of choice immediately before use.

Storage Recommendations:

Parameter Recommendation Rationale
Temperature Store at ≤ -20°C. For long-term storage (months), prefer ≤ -80°C. Minimizes thermal degradation kinetics.
Light Store in amber vials or wrap clear vials in aluminum foil. Protects the light-sensitive 4-fluorophenyl group from photodegradation.[9][10]
Atmosphere For maximum stability, overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing. Displaces oxygen, preventing long-term oxidative degradation.

| Container | Use high-quality, tightly sealed glass vials. Avoid repeated freeze-thaw cycles. | Prevents solvent evaporation and contamination. Aliquoting is recommended to avoid temperature cycling. |

FAQ 3: What are the likely degradation products I should be aware of?

Based on the structure, the primary degradation pathways are oxidation and photolysis. While a definitive profile requires a formal forced degradation study, the following products are chemically plausible:[17][18][19]

  • Oxidative Decarboxylation Product: Oxidation can lead to the loss of the carboxyl group as CO2, resulting in the formation of 1-fluoro-4-(1-methylpropyl)benzene.[15][16]

  • Hydroxylation Products: Oxidative attack on the aromatic ring could lead to the formation of phenolic derivatives (e.g., (2S)-4-(4-fluoro-2-hydroxyphenyl)-2-methylbutanoic acid).

  • Photolytic Defluorination Products: Exposure to light, particularly UV, can cause the cleavage of the C-F bond, leading to the formation of (2S)-2-methyl-4-phenylbutanoic acid and free fluoride ions.[9][12]

  • Side-Chain Oxidation Products: The benzylic carbon is also a potential site for oxidation, which could lead to ketone or alcohol derivatives.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common stability-related issues.

Problem 1: I'm observing a progressive decrease in my compound's concentration over time in my aqueous assay buffer.

A time-dependent loss of the parent compound is a classic sign of instability. Use the following workflow to diagnose the cause.

G start Start: Decreasing concentration observed check_ph Is the buffer pH > 8 or < 4? start->check_ph check_light Is the solution protected from light? check_ph->check_light No sol_ph Solution: Adjust buffer to pH 6-7.5. Re-evaluate stability. check_ph->sol_ph Yes check_o2 Was the buffer de-gassed? Are antioxidants present? check_light->check_o2 Yes sol_light Solution: Use amber vials or cover with foil. Repeat experiment. check_light->sol_light No end_o2 Oxidation is likely. check_o2->end_o2 No check_o2->end_o2 Yes (If problem persists) end_ph pH-mediated hydrolysis is likely. sol_ph->end_ph end_light Photodegradation is likely. sol_light->end_light sol_o2 Solution: De-gas buffer and/or add antioxidant (e.g., 0.1% Ascorbic Acid). Re-evaluate stability.

Caption: Troubleshooting workflow for concentration loss.
Problem 2: My HPLC/LC-MS analysis shows new, unidentified peaks appearing in my aged samples.

The appearance of new peaks is a direct indication of degradation. The goal is to identify the stress factor causing their formation. This requires conducting a forced degradation study.[17][18]

Protocol: Basic Forced Degradation Study

This study will intentionally stress the compound to generate degradation products, helping to identify which peaks correspond to specific degradation pathways.[7][8]

Objective: To tentatively identify the source of extraneous peaks observed during analysis.

Materials:

  • This compound

  • 0.1 M HCl (Acidic condition)

  • 0.1 M NaOH (Basic condition)

  • 3% H₂O₂ (Oxidative condition)

  • High-purity water

  • HPLC or LC-MS system[20][21]

Procedure:

  • Prepare Solutions: Prepare four separate solutions of your compound at a known concentration (e.g., 1 mg/mL) in:

    • a) High-purity water (Control)

    • b) 0.1 M HCl

    • c) 0.1 M NaOH

    • d) 3% H₂O₂

  • Incubation:

    • Incubate all four solutions at 40-50°C for 24-48 hours.

    • Prepare a fifth sample in water and expose it to direct UV light (e.g., 254 nm) or intense broad-spectrum light for 8-24 hours (Photolytic condition).

  • Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all five samples, plus a "time zero" control sample, by your HPLC/LC-MS method.

  • Data Interpretation:

    • Compare the chromatograms. New peaks that appear uniquely or are significantly larger in a specific stress condition can be attributed to that degradation pathway.

Stress ConditionLikely Degradation PathwayExpected Outcome
0.1 M HCl / 0.1 M NaOH HydrolysisMay see minor changes unless ester/amide-like impurities are present.[8]
3% H₂O₂ OxidationAppearance of peaks corresponding to hydroxylated or decarboxylated products.[14]
UV/Light Exposure PhotodegradationAppearance of peaks related to defluorination or other photoproducts.[9]

By matching the retention times of the unknown peaks in your experimental samples to those generated in this study, you can diagnose the root cause of the instability.

Problem 3: I'm seeing poor reproducibility between experiments run on different days.

This issue often points to inconsistent solution handling and storage rather than inherent instability during the assay itself.

Troubleshooting Checklist:

  • Stock Solution Age: Are you using a freshly prepared stock solution or an old one?

    • Solution: Implement a policy to use stock solutions prepared within a specific timeframe (e.g., less than one week, even when stored at -20°C). For ultimate consistency, prepare a fresh stock for each new set of experiments.

  • Freeze-Thaw Cycles: Is the main stock solution being repeatedly frozen and thawed?

    • Solution: Aliquot your stock solution into single-use volumes after preparation. This ensures that each experiment uses a stock that has only undergone one freeze-thaw cycle.

  • Solvent Evaporation: Are you using sealed vials? Is there visible condensation or a decrease in volume?

    • Solution: Use high-quality vials with tight-sealing caps (e.g., screw-caps with septa). Ensure they are sealed properly before storing.

G cluster_0 Preparation cluster_1 Experiment Day prep Prepare High-Conc Stock in DMSO aliquot Aliquot into Single-Use Eppendorfs/Vials prep->aliquot store Store Aliquots at -80°C aliquot->store thaw Thaw ONE Aliquot store->thaw dilute Prepare Fresh Dilution in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use discard Discard Unused Aqueous Dilution use->discard

Caption: Recommended workflow for consistent solution handling.

References

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available from: [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. Available from: [Link]

  • Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. Available from: [Link]

  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ResearchGate. Available from: [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. Available from: [Link]

  • Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. PMC. Available from: [Link]

  • Carboxylic acid synthesis by oxidative cleavages or rearrangements. Thieme Synthesis. Available from: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available from: [Link]

  • Oxidation of Carboxylic Acids. Scribd. Available from: [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. Available from: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Core components of analytical method validation for small molecules-an overview. ResearchGate. Available from: [Link]

  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. Available from: [Link]

  • Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Available from: [Link]

  • What happens when you oxidize a carboxylic acid? Quora. Available from: [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Available from: [Link]

  • Time course of 4-fluorophenol degradation by whole cells of R. opacus... ResearchGate. Available from: [Link]

  • Forced Degradation Studies. Chiral Laboratories. Available from: [Link]

  • Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. PMC. Available from: [Link]

  • Assessing pH- and temperature-dependence in the aqueous phase partitioning of organic acids and bases in the atmosphere. RSC Publishing. Available from: [Link]

  • Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate. Available from: [Link]

  • Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available from: [Link]

  • Effect of pH on Acid Base Reactions. Chemistry LibreTexts. Available from: [Link]

  • Safety Data Sheet for (R)-3-Amino-4-(4-fluorophenyl)butanoic acid. AAPPTec. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. ResearchGate. Available from: [Link]

  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? Quora. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • 2-Methylbutanoic acid. Wikipedia. Available from: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available from: [Link]

Sources

Validation & Comparative

Comparative Guide: Asymmetric Synthesis of 2-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical comparison of chiral auxiliaries for the asymmetric synthesis of 2-methylbutanoic acid, designed for researchers in medicinal and process chemistry.

Executive Summary

2-Methylbutanoic acid presents a specific stereochemical challenge: the discrimination between a methyl and an ethyl group at the


-position. Unlike 

-benzylation where steric contrast is high (Methyl vs. Benzyl), the steric difference between Methyl and Ethyl is subtle (

A-value

0.1 kcal/mol).

Success requires an auxiliary capable of rigid transition state organization. This guide compares the three dominant methodologies: Evans Oxazolidinones , Myers Pseudoephedrine Amides , and Oppolzer Sultams .

FeatureEvans Oxazolidinone Myers Pseudoephedrine Oppolzer Sultam
Primary Mechanism Chelate-controlled (

)-enolate
Chelate-controlled (

)-enolate
Chelate-controlled (

)-enolate
Preferred Route Ethylation of Propionyl ImideMethylation of Butyryl AmideEither
Diastereoselectivity (dr) 90:10 – 95:5 (Methylation)>98:2 (Ethylation) >98:2 (Methylation) >98:2 (Crystallization)
Auxiliary Removal Hydrolysis (LiOH/H

O

)
Hydrolysis (Acid/Base)Hydrolysis (LiOH)
Crystallinity Moderate (Oils common)High (Solids common)Very High (Solids)
Regulatory Status UnregulatedControlled Precursor (List I)Unregulated

Strategic Analysis of Methodologies

Candidate 1: Evans Oxazolidinones

The "Gold Standard" for academic scale, utilizing steric bulk (typically benzyl or isopropyl) to block one face of the enolate.

  • Mechanistic Insight: The reaction proceeds via a (

    
    )-enolate chelated by Lithium or Sodium. The electrophile approaches from the face anti to the auxiliary's substituent.
    
  • The "Methylation Problem": Evans demonstrated (JACS 1982) that methylating the butyryl-imide yields lower diastereoselectivity (dr ~94:6 with Na-enolate) compared to alkylating with larger groups. The small size of the methyl electrophile allows "leakage" via the hindered face.

  • Protocol Optimization: To synthesize 2-methylbutanoic acid with high optical purity using Evans chemistry, one should invert the disconnection: start with the Propionyl auxiliary and alkylate with Ethyl Iodide. The larger electrophile (EtI) respects the steric blockade more effectively than MeI.

Candidate 2: Myers Pseudoephedrine Amides

Developed to address the limitations of oxazolidinones, specifically regarding reaction rate and substrate scope.

  • Mechanistic Insight: Uses a "dianion" mechanism (alkoxide + enolate) with Lithium Chloride (LiCl) as a critical additive. LiCl breaks up enolate aggregates, forming a reactive monomeric species that accelerates alkylation.

  • Performance: Myers' system is exceptionally effective for methylation. Alkylation of

    
    -butyrylpseudoephedrine with Methyl Iodide typically yields dr >98:2.
    
  • Regulatory Warning: Pseudoephedrine is a precursor to methamphetamine.[1] In regulated industrial environments, this requires strict DEA compliance (in the US) or substitution with Pseudoephenamine , Myers' newer, unregulated alternative which offers identical selectivity.

Candidate 3: Oppolzer’s Sultam

The choice for "crystallization-driven" purity.

  • Mechanistic Insight: The sultam ring creates a deep chiral pocket. Unlike Evans/Myers which rely heavily on kinetic control, Oppolzer intermediates are highly crystalline.

  • Performance: Even if the kinetic alkylation yields 95:5 dr, the product can often be recrystallized to >99% de before cleavage. This is superior for GMP processes where chromatography is avoided.

Experimental Protocols

Protocol A: Evans Method (Ethylation Route)

Target: (2S)-2-Methylbutanoic acid Auxiliary: (S)-4-Benzyl-2-oxazolidinone

  • Acylation: Treat (S)-4-benzyl-2-oxazolidinone with

    
    -BuLi (1.1 equiv) in THF at -78°C, followed by Propionyl Chloride (1.1 equiv). Warm to RT.
    
  • Enolization: Cool the

    
    -propionyl imide (1.0 equiv) in THF to -78°C. Add NaHMDS (1.1 equiv) dropwise. Stir 30-60 min to ensure complete (
    
    
    
    )-enolate formation.
    • Note: NaHMDS is often preferred over LDA for Evans alkylations to minimize enolate aggregation issues.

  • Alkylation: Add Ethyl Iodide (3-5 equiv) neat. Stir at -78°C for 2-4 hours, then slowly warm to -20°C overnight.

    • Checkpoint: Monitor by HPLC/NMR. The major diastereomer corresponds to the (2S)-acid precursor.

  • Cleavage: Dissolve alkylated product in THF/H

    
    O (3:1). Cool to 0°C. Add H
    
    
    
    O
    
    
    (4 equiv) followed by LiOH (2 equiv). Stir 1-3 h. Quench with Na
    
    
    SO
    
    
    .[2] Extract auxiliary (DCM), then acidify aqueous layer (HCl) and extract the target acid.
Protocol B: Myers Method (Methylation Route)

Target: (2R)-2-Methylbutanoic acid (using (S,S)-auxiliary) Auxiliary: (S,S)-Pseudoephedrine

  • Acylation: React (S,S)-pseudoephedrine with Butyric Anhydride and Et

    
    N to form the amide.
    
  • Enolization: To a flask containing LiCl (6 equiv, flame-dried) and diisopropylamine (2.2 equiv) in THF at -78°C, add

    
    -BuLi (2.1 equiv). Warm to 0°C briefly, then cool back to -78°C. Add 
    
    
    
    -butyrylpseudoephedrine amide (1.0 equiv).
    • Critical Step: The solution acts as a "dianion" (alkoxide + enolate). The LiCl is essential for rate acceleration.

  • Alkylation: Add Methyl Iodide (1.5 equiv). Stir at -78°C for 1 h, then 0°C for 30 min.

  • Cleavage: Reflux in 1N NaOH/MeOH or 1N H

    
    SO
    
    
    
    /Dioxane depending on acid stability. For 2-methylbutanoic acid, acid hydrolysis is efficient.

Visual Analysis of Stereocontrol

The following diagrams illustrate the transition states determining stereoselectivity.

Diagram 1: Evans Z-Enolate Transition State

The chelated Lithium enolate forces the geometry. The benzyl group on the auxiliary blocks the Re-face (top), forcing the electrophile (Et-I) to attack from the Si-face (bottom).

EvansTS cluster_0 Evans Z-Enolate (Chelated) cluster_1 Li Li+ O1 O (C=O) Li->O1 O2 O (Enolate) Li->O2 N N N->O1 Aux Oxazolidinone Ring N->Aux Bn Benzyl Group (Steric Block) Aux->Bn Face Si-Face Attack (Unblocked) Bn->Face Blocks Re-Face EtI Ethyl Iodide (Electrophile) EtI->Face Attacks

Caption: Stereochemical model for Evans alkylation. The Lithium cation chelates both oxygens, locking the Z-enolate. The benzyl group sterically shields the top face.

Diagram 2: Decision Matrix for 2-Methylbutanoic Acid[3]

DecisionTree Start Start: Synthesis of 2-Methylbutanoic Acid Reg Is the lab DEA Regulated (Pseudoephedrine restricted)? Start->Reg YesReg Yes (Regulated) Reg->YesReg Yes NoReg No (Academic/Exempt) Reg->NoReg No Evans Use Evans Auxiliary ((S)-4-Benzyl-2-oxazolidinone) YesReg->Evans Myers Use Myers Auxiliary ((S,S)-Pseudoephedrine) NoReg->Myers RouteE Route: Propionyl Imide + Ethyl Iodide (Avoids Methylation Selectivity Issues) Evans->RouteE RouteM Route: Butyryl Amide + Methyl Iodide (Fast, High Yield) Myers->RouteM ResultE Product: (2S)-Acid (High dr via Ethylation) RouteE->ResultE ResultM Product: (2R)-Acid (High dr via Methylation) RouteM->ResultM

Caption: Workflow for selecting the optimal auxiliary and disconnection strategy based on regulatory constraints and chemical selectivity.

Quantitative Comparison Data

Data consolidated from Evans (JACS 1982) and Myers (JACS 1997) for analogous


-alkylations.
ParameterEvans (Propionyl + EtI)Evans (Butyryl + MeI)Myers (Butyryl + MeI)
Yield (Alkylation) 85-92%80-88%90-96%
Diastereomeric Ratio (dr) 96:4 to 99:1 ~94:6>98:2
Reaction Time 4-6 hours4-6 hours1-2 hours (LiCl effect)
Temperature Sensitivity Strict -78°CStrict -78°C-78°C to 0°C
Auxiliary Recovery >90% (Chromatography)>90% (Chromatography)>95% (Extraction/Cryst.)

Conclusion & Recommendation

For the synthesis of 2-methylbutanoic acid :

  • If you have access to Pseudoephedrine: Use the Myers method (Butyryl amide + Methyl Iodide). It is faster, more robust for methylation, and the auxiliary is easily recovered.

  • If you are restricted: Use the Evans method , but adopt the "Ethylation" strategy (Propionyl imide + Ethyl Iodide). Do not attempt to methylate the butyryl imide if high dr (>95:5) is required without extensive chromatography.

References

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[2][3] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Link

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997).[3] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[1][4] Journal of the American Chemical Society, 119(28), 6496–6511. Link

  • Oppolzer, W., Moretti, R., & Thomi, S. (1989). Asymmetric alkylation of N-acylsultams: A general route to enantiomerically pure, crystalline

    
    -substituted carboxylic acids. Tetrahedron Letters, 30(41), 5603-5606. Link
    
  • Kumagai, N., & Shibasaki, M. (2011). Recent Advances in Direct Catalytic Asymmetric Transformations of Amides. Angewandte Chemie International Edition, 50(22), 4760-4772. (Context on modern alternatives). Link

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 4-Fluorophenylbutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

4-Fluorophenylbutanoic acid (4-FPBA) represents a critical scaffold in medicinal chemistry, serving as a bioisostere of the clinically approved histone deacetylase (HDAC) inhibitor and chemical chaperone, 4-Phenylbutyric Acid (4-PBA) .

While 4-PBA is effective in treating urea cycle disorders and investigating protein misfolding diseases (e.g., Cystic Fibrosis, Alzheimer's), its rapid metabolism via


-oxidation and para-hydroxylation limits its half-life. The introduction of a fluorine atom at the para-position of the phenyl ring creates a metabolically robust analog with altered electronic properties, lipophilicity, and binding kinetics.

This guide objectively compares the SAR of 4-FPBA against its parent compound (4-PBA) and related structural isomers (e.g., the GABAergic 3-phenyl analogs), providing experimental protocols and mechanistic insights.

Chemical Space & Design Strategy

The design of 4-fluorophenylbutanoic acid analogs hinges on three medicinal chemistry principles: Metabolic Blocking , Lipophilicity Modulation , and Electronic Induction .

The Scaffold Architecture

The molecule consists of three distinct domains, each modifiable to alter pharmacological activity:

  • The Tail (Aryl Group): The 4-fluorophenyl moiety.[1][2][3][4] Fluorine acts as a metabolic blocker against CYP450-mediated hydroxylation.

  • The Linker (Alkyl Chain): A flexible n-propyl chain (C4 length). Determines the reach into the HDAC active site channel (approx. 11 Å deep).

  • The Head (Zinc-Binding Group): The carboxylic acid.[5][6] Coordinates with the Zinc ion (

    
    ) at the catalytic base of HDACs.
    
Comparative Physicochemical Profile

The following table contrasts the core analog (4-FPBA) with the parent (4-PBA) and the keto-intermediate (often confused in literature).

Property4-Phenylbutyric Acid (4-PBA)4-(4-Fluorophenyl)butanoic Acid (4-FPBA) 4-(4-Fluorophenyl)-4-oxobutanoic Acid
Role Parent Drug (HDACi/Chaperone)Metabolically Stable Analog Synthetic Intermediate / Metabolite
LogP (Lipophilicity) ~2.31~2.56 (Increased BBB penetration)~1.8 (Reduced permeability)
pKa 4.764.72 (Slightly more acidic due to F-induction)4.2
Metabolic Liability High (Para-hydroxylation)Low (C-F bond is resistant to oxidation)Moderate (Ketone reduction)
Target Affinity HDAC Class I/II (IC50: mM range)HDAC Class I/II (Equipotent/Superior) Inactive (Lack of Zn coordination geometry)

Detailed Structure-Activity Relationship (SAR)

The "Fluorine Scan" and Metabolic Stability

The primary driver for synthesizing 4-FPBA is to block the Phase I metabolism of the phenyl ring.

  • Mechanism: 4-PBA is rapidly oxidized at the para-position to 4-(4-hydroxyphenyl)butyric acid, which is then conjugated and excreted.

  • The Fluorine Effect: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering the para-position inert to CYP450 attack.

  • Outcome: 4-FPBA exhibits a prolonged half-life (

    
    ) in rodent models compared to 4-PBA, allowing for lower dosing regimens to achieve sustained histone hyperacetylation.
    
Chain Length and Linker Modifications

The distance between the aromatic "cap" and the zinc-binding acid is critical.

  • C3 (Propionic): Too short to reach the Zn ion while the phenyl ring sits in the hydrophobic pocket.

  • C4 (Butyric - Current): Optimal length for Class I/II HDAC inhibition. The phenyl ring interacts with the rim of the catalytic tunnel.

  • C5 (Valeric): Often results in a loss of potency due to entropic penalties (too flexible).

Structural Divergence: Linear vs. Branched Isomers

It is crucial to distinguish 4-FPBA from its branched isomer, 4-Fluoro-Phenibut .

  • Linear (4-FPBA): Phenyl at C4. Target: HDACs / ER Stress .

  • Branched (3-substituted): Phenyl at C3. Target: GABA-B Receptors .[2][4][7]

    • Note: The addition of the fluorine in the branched series (4-F-Phenibut) increases potency at GABA-B receptors by approx.[4] 5-fold compared to Phenibut, driven by increased lipophilicity and receptor pocket filling.

Visualizing the Mechanism & SAR

The following diagrams illustrate the SAR logic and the experimental workflow for validating these analogs.

SAR Logic Map

SAR_Map Core 4-Phenylbutanoic Acid (Scaffold) Mod_F Para-Fluorine Subst. (4-FPBA) Core->Mod_F Mod_Linker Linker Extension (C4 -> C5/C6) Core->Mod_Linker Mod_Head Head Group Change (Acid -> Hydroxamate) Core->Mod_Head Effect_F Blocks CYP Metabolism Increases Lipophilicity Maintains HDAC Potency Mod_F->Effect_F Result Effect_Linker Loss of Potency (Steric mismatch) Mod_Linker->Effect_Linker Result Effect_Head Increases Potency (nM) Reduces Selectivity Mod_Head->Effect_Head Result

Caption: SAR decision tree showing the impact of structural modifications on the 4-phenylbutanoic acid scaffold.

Mechanism of Action: HDAC Inhibition

HDAC_Mechanism Drug 4-FPBA (Inhibitor) Enzyme HDAC Active Site (Zinc Dependent) Drug->Enzyme Targets Step1 Competitive Binding (Carboxyl group binds Zn2+) Enzyme->Step1 Substrate Acetylated Histone Lysine Substrate->Enzyme Blocked by Drug Step2 Catalytic Blockade (Deacetylation prevented) Step1->Step2 Step3 Chromatin Relaxation (Gene Transcription ON) Step2->Step3

Caption: Mechanism of 4-FPBA acting as a Zinc-binding inhibitor within the HDAC catalytic pocket.

Experimental Protocols

To validate the SAR claims, the following protocols for synthesis and assay are recommended. These are designed to be self-validating control systems.

Synthesis of 4-(4-Fluorophenyl)butanoic Acid

Method: Friedel-Crafts Acylation followed by Clemmensen Reduction.

  • Acylation (Formation of Keto-Acid):

    • Reagents: Fluorobenzene (1.0 eq), Succinic Anhydride (1.1 eq),

      
       (2.2 eq).
      
    • Solvent: Nitrobenzene or excess Fluorobenzene.

    • Procedure: Add

      
       portion-wise at 0°C. Stir at RT for 4h. Quench with ice/HCl.
      
    • Checkpoint: TLC should show a polar spot (carboxylic acid) and disappearance of anhydride.

    • Product: 4-(4-fluorophenyl)-4-oxobutanoic acid.

  • Reduction (Keto to Methylene):

    • Reagents: Zn(Hg) amalgam, Conc. HCl, Toluene.

    • Procedure: Reflux the keto-acid in the biphasic mixture for 24h.

    • Purification: Recrystallization from Hexane/Ethyl Acetate.

    • Validation:

      
      -NMR must show disappearance of aromatic ketone shielding and appearance of alkyl triplets at 
      
      
      
      1.8-2.6 ppm.
In Vitro HDAC Inhibition Assay

Objective: Determine


 of 4-FPBA vs. 4-PBA.
  • Kit: Fluorometric HDAC Activity Assay (e.g., using Boc-Lys(Ac)-AMC substrate).

  • Protocol:

    • Preparation: Dilute 4-FPBA in DMSO (Serial dilutions: 10 mM to 1

      
      M).
      
    • Incubation: Mix HeLa nuclear extract (source of HDACs) with inhibitor for 15 min at 37°C.

    • Substrate: Add fluorogenic substrate. Incubate 30 min.

    • Developer: Add Lysine Developer (cleaves deacetylated substrate to release fluorophore).

    • Read: Measure Fluorescence (Ex/Em = 350/440 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

  • Expected Result: 4-FPBA should show

    
     in the millimolar range (0.5 - 2.0 mM), comparable to 4-PBA, but with superior cellular retention in whole-cell assays.
    

References

  • HDAC Inhibitor Pharmacokinetics

    • Kim, S. W., et al. (2013).[5] "Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET." Nuclear Medicine and Biology.

  • Chemical Chaperone Activity

    • Perlmutter, D. H. (2002).[8] "Chemical chaperones: a pharmacological strategy for disorders of protein folding and trafficking." Pediatric Research.

  • GABA-B Analog Distinction (Phenibut/F-Phenibut)

    • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews.
  • Synthesis of Phenylbutyric Analogs

    • Desai, B., et al. (2006). "Rapid microwave-assisted synthesis of 4-aryl-4-oxobutanoic acids." Tetrahedron Letters.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the cytotoxicity profile of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid against its structural analogs. It is designed for researchers evaluating this compound as a pharmaceutical intermediate (e.g., for calcium channel blockers, neprilysin inhibitors) or as a bioactive HDAC inhibitor candidate.

Executive Summary

This compound is a chiral, lipophilic derivative of the clinically established chemical chaperone 4-Phenylbutyric Acid (4-PBA) . While 4-PBA exhibits low cytotoxicity (millimolar range), the introduction of a para-fluorine atom and an alpha-methyl group significantly alters its physicochemical and toxicological profile.

Key Findings:

  • Potency Shift: The (2S)-analog is predicted to be 10–50x more potent than 4-PBA in cellular assays due to enhanced lipophilicity (LogP ~2.8 vs. 2.1) and metabolic stability (blockade of p-hydroxylation).

  • Stereoselectivity: The (2S)-enantiomer generally exhibits distinct biological activity compared to the (2R)-isomer or racemate, particularly in enzyme inhibition (e.g., HDACs, neprilysin), necessitating chiral purity verification before toxicity testing.

  • Toxicity Mechanism: Primary cytotoxicity arises from mitochondrial uncoupling and HDAC inhibition-mediated apoptosis at high concentrations (>500 µM), rather than direct genotoxicity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the structural drivers of toxicity is essential for experimental design.

FeatureTarget CompoundReference StandardStructural Analog
Name This compound 4-Phenylbutyric Acid (4-PBA) 4-(4-Fluorophenyl)butanoic acid
Structure Fluorinated,

-methylated
Unsubstituted parentFluorinated, non-methylated
CAS No. 2248209-60-9 (Acid) / 20637-05-2 (Me-Ester Racemate)1821-12-1365-24-2
LogP (Calc) ~2.82~2.10~2.45
Metabolic Stability High (F-blocks oxidation; Me-blocks

-oxidation)
Low (Rapid

-oxidation)
Medium (F-blocks ring oxidation)
Primary Utility Chiral Intermediate (e.g., Mibefradil analogs)Drug (Urea cycle disorders), ChaperoneResearch Reagent

Comparative Cytotoxicity Analysis

The following data summarizes the cytotoxicity thresholds based on Structure-Activity Relationship (SAR) data of phenylbutyrate derivatives in mammalian cell lines (e.g., HEK293, HepG2).

Table 1: Comparative Cytotoxicity Thresholds (Estimated)
CompoundIC50 (Cell Viability)Mechanism of CytotoxicityCellular Uptake Efficiency
(2S)-Target 200 – 800 µM Mitochondrial Uncoupling, HDAC InhibitionHigh (Lipophilic diffusion)
4-PBA > 5,000 µM (5 mM)Osmotic stress, Non-specific acidic stressLow to Moderate
Des-fluoro Analog 500 – 1,500 µMWeak HDAC inhibitionModerate
(2R)-Isomer > 1,000 µMLower affinity for chiral targetsHigh

Critical Insight: The Fluorine Effect prevents rapid metabolic clearance, leading to higher intracellular accumulation. The Alpha-Methyl Group introduces steric hindrance that may increase selectivity for specific enzymes (e.g., HDACs) but also increases lipophilicity-driven membrane toxicity.

Mechanistic Pathways

The cytotoxicity of this class of compounds is not random but follows specific signaling cascades.

Pathway Visualization

The diagram below illustrates how the (2S)-analog induces cytotoxicity compared to the standard 4-PBA.

CytotoxicityPathways Compound (2S)-4-(4-Fluorophenyl)- 2-methylbutanoic acid Membrane Cell Membrane (Passive Diffusion) Compound->Membrane High Lipophilicity Mito Mitochondria Membrane->Mito Accumulation Nucleus Nucleus (HDAC Inhibition) Membrane->Nucleus ER Endoplasmic Reticulum (Chaperone Activity) Membrane->ER Tox1 Uncoupling OXPHOS (ATP Depletion) Mito->Tox1 High Dose (>500µM) Tox2 Hyper-Acetylation (Apoptosis) Nucleus->Tox2 Epigenetic Modulation Survival Reduced ER Stress (Cytoprotection) ER->Survival Low Dose (<100µM)

Caption: Dual-action profile: At low concentrations, the compound may act as a chemical chaperone (green path). At high concentrations, lipophilicity drives mitochondrial toxicity and HDAC-mediated apoptosis (red paths).

Validated Experimental Protocols

To generate reproducible cytotoxicity data for this lipophilic acid, standard protocols must be modified.

Protocol A: Stereoselective Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC50 of the (2S)-enantiomer vs. the racemate.

Reagents:

  • Target Compound: this compound (>98% ee).

  • Vehicle: DMSO (Dimethyl sulfoxide).

  • Cell Line: HepG2 (Metabolic competent) or HEK293.

Workflow:

  • Stock Preparation (Critical):

    • Dissolve compound in 100% DMSO to 100 mM.

    • Note: The free acid form may lower the pH of unbuffered media. Ensure the final culture media contains 25 mM HEPES to maintain pH 7.4.

  • Serial Dilution:

    • Prepare 2x concentrations in complete media (Range: 10 µM – 2000 µM).

    • Keep final DMSO concentration constant at 0.5% across all wells.

  • Treatment:

    • Seed cells (5,000/well) in 96-well plates. Adhere for 24h.

    • Treat for 48 hours (Standard) or 72 hours (for epigenetic effects).

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 3h.

    • Solubilize formazan with DMSO. Read Absorbance at 570 nm.

Self-Validation Check:

  • Control 1: 4-PBA (5 mM) should show <20% toxicity.

  • Control 2: Doxorubicin (1 µM) as positive kill control.

  • Chiral Check: If the Racemate IC50 is significantly different from the (2S)-IC50, stereospecific protein binding is implicated.

Protocol B: Chiral Purity Verification (Pre-Assay)

Before testing, you must confirm the enantiomeric excess (ee), as the (2R)-isomer acts as a competitive impurity.

  • Column: Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV at 254 nm (Phenyl absorbance).

  • Flow Rate: 1.0 mL/min.

References

  • NIST Chemistry WebBook. Butyric acid, 4-(p-fluorophenyl)-, methyl ester (CAS 20637-05-2). National Institute of Standards and Technology. Link

  • Kolb, P., et al. (2009). Discovery process and pharmacological characterization of substituted phenylpiperazines as NK1 receptor antagonists. Journal of Medicinal Chemistry, 52(10), 3238-3247. (Describes synthesis and use of fluorinated-methyl-phenyl intermediates). Link

  • Iannitti, T., & Palmieri, B. (2011). Clinical and experimental applications of sodium phenylbutyrate. Drugs in R&D, 11(3), 227-249. (Baseline toxicity data for 4-PBA). Link

  • PubChem Compound Summary. (2S)-2-(4-fluorophenyl)propanoic acid (Structural Analog). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. Product Specification: 2-(4-Fluorophenyl)-3-methylbutyric acid (Regioisomer).Link

Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Butanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Challenge

Butanoic acid (Butyric acid) is a critical short-chain fatty acid (SCFA) acting as a histone deacetylase (HDAC) inhibitor and a primary energy substrate for colonocytes.[1] However, its therapeutic utility as a systemic drug is severely limited by its rapid metabolic clearance (


 min in plasma).

Fluorination is the premier medicinal chemistry strategy to overcome this. By substituting hydrogen with fluorine at the


 (C2) or 

(C3) positions, researchers can block the primary metabolic pathway (

-oxidation) without destroying the molecule's binding affinity.

This guide compares the metabolic profiles of Butanoic Acid vs. 2,2-Difluorobutanoic Acid (and similar analogs), providing the mechanistic rationale, experimental protocols, and data interpretation frameworks required for validation.

Mechanistic Deep Dive: -Oxidation vs. The Fluorine Blockade

To understand the stability difference, one must analyze the catabolic fate of the C-H bond versus the C-F bond.

The Pathway of Instability (Non-Fluorinated)

Butanoic acid undergoes rapid mitochondrial


-oxidation. The rate-limiting step involves Acyl-CoA Dehydrogenase , which abstracts a proton from the 

-carbon and a hydride from the

-carbon to form a trans-double bond.
  • Bond Energy: C-H bond strength is

    
     98 kcal/mol.
    
  • Result: Rapid degradation into Acetyl-CoA.

The Fluorine Shield (Fluorinated)

Replacing


-hydrogens with fluorine (e.g., 2,2-difluorobutanoic acid) creates a metabolic roadblock.
  • Bond Energy: C-F bond strength is

    
     116 kcal/mol (the strongest single bond in organic chemistry).
    
  • Steric & Electronic Effect: The high electronegativity of fluorine pulls electron density, lowering the pKa of the carboxylic acid, while the C-F bond resists the enzymatic abstraction required for dehydrogenation. The enzyme simply cannot "break" the shield.

Pathway Visualization

The following diagram illustrates where the metabolic blockade occurs.

BetaOxidationBlock Butyric Butanoic Acid (Substrate) Activation Acyl-CoA Synthetase (Activation) Butyric->Activation ButyrylCoA Butyryl-CoA Activation->ButyrylCoA Oxidation Dehydrogenation (Removal of H from u03b1 and u03b2) ButyrylCoA->Oxidation Non-Fluorinated Block METABOLIC BLOCK (C-F Bond Resists Abstraction) ButyrylCoA->Block Fluorinated Analog (2,2-difluoro) Enzyme Acyl-CoA Dehydrogenase Enzyme->Oxidation Success Crotonyl-CoA (Metabolism Proceeds) Oxidation->Success Rapid Turnover

Figure 1: Mechanism of metabolic stabilization. The C-F bond prevents the critical dehydrogenation step mediated by Acyl-CoA Dehydrogenase.

Physicochemical Comparison

The introduction of fluorine does not just stop metabolism; it fundamentally alters the molecule's properties.

PropertyButanoic Acid (Native)2,2-Difluorobutanoic AcidImpact on Drug Design
Formula


Bioisostere
Molecular Weight 88.11 g/mol 124.09 g/mol Slight increase in mass
pKa (Acidity) 4.82~1.2 - 1.5Critical: Fluorinated analog is highly acidic (ionized at physiological pH).
LogP (Lipophilicity) 0.79~1.4Increased lipophilicity aids membrane permeability despite ionization.
Metabolic Stability Low (

min)
High (

min)
Drastically reduced clearance.

Expert Insight: The shift in pKa is massive. While butanoic acid is a weak acid, 2,2-difluorobutanoic acid acts as a much stronger acid due to the inductive effect of the


-fluorines stabilizing the carboxylate anion. This affects formulation and protein binding.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the compounds using Human Liver Microsomes (HLM).

Critical Constraint (Expert Note): Short-chain fatty acids are volatile . Standard open-plate incubations can lead to false "clearance" data due to evaporation. You must use sealed plates or specific derivatization techniques for analysis.

Workflow Diagram

MicrosomalAssay Prep 1. Preparation (Buffer pH 7.4 + Microsomes) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiation (Add NADPH) PreInc->Start Sampling 4. Sampling (0, 5, 15, 30, 60 min) Start->Sampling Quench 5. Quenching (Ice-cold ACN + IS) Sampling->Quench Analysis 6. LC-MS/MS Analysis (Derivatization often required) Quench->Analysis

Figure 2: Step-by-step workflow for determining metabolic stability in liver microsomes.

Detailed Protocol

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Phosphate Buffer (100 mM, pH 7.4).[2]

  • Internal Standard (IS):

    
    -Butyric acid (Deuterated).
    

Step-by-Step Procedure:

  • Master Mix Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

  • Substrate Addition: Spike test compounds (Butanoic acid and Fluorinated analog) to a final concentration of 1

    
    M. Note: Keep concentration low to avoid enzyme saturation (
    
    
    
    effects).
  • Pre-Incubation: Warm the mixture to 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling (The Kinetic Course):

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
    L of ice-cold Acetonitrile (ACN) containing the Internal Standard.
    
    • Self-Validating Step: The ACN precipitates proteins, stopping the reaction instantly.

  • Centrifugation: Spin at 4,000 rpm for 20 minutes to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Expert Tip: Due to poor ionization of small SCFAs in ESI+, operate in Negative Ion Mode (ESI-) or use Derivatization (e.g., with 3-nitrophenylhydrazine) to improve sensitivity and retention on C18 columns.

Data Interpretation & Expected Results

When analyzing the results, you will calculate the slope of the natural log of the remaining parent compound vs. time (


).

Formulas:

Representative Comparison Table
ParameterButanoic Acid (Reference)2,2-Difluorobutanoic AcidInterpretation
% Remaining (60 min) < 5%> 85%Fluorine effectively blocks degradation.

(Half-life)
~8 - 12 min> 120 minSignificant extension of systemic exposure.

(

L/min/mg)
> 100 (High Clearance)< 10 (Low Clearance)The analog is metabolically stable.
Primary Metabolite Acetyl-CoA /

Unchanged Parent / ConjugatesMetabolic pathway shifted from oxidation to renal excretion or conjugation.

Conclusion for Drug Discovery: If your target requires sustained systemic exposure of a short-chain acid pharmacophore, the non-fluorinated parent is likely non-viable for oral dosing due to first-pass metabolism. The fluorinated analog is the superior candidate for in vivo efficacy studies.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Haghi, B. (2025).[3][4] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Protocols.io. (2024).[2] Microsomal stability assay for liver microsomes. Protocols.io.[2] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

  • Sigma-Aldrich. (2024). 2,2-Difluorobutyric acid Product Specification and Safety Data. Link

Sources

Guide: Cross-Validation of Analytical Methods for Chiral Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Orthogonality

In chiral drug development, relying on a single analytical method is a calculated risk that often fails under regulatory scrutiny. Enantiomers possess identical physical properties in achiral environments, making them prone to co-elution if the separation mechanism is not robust.

Cross-validation is not merely repeating a test; it is the application of an orthogonal principle to verify the "truth" of a primary method. This guide compares the three dominant pillars of chiral analysis—HPLC , SFC , and qNMR —and provides a protocol for cross-validating them to meet the stringent requirements of ICH Q2(R2).

The Landscape: Method Performance Comparison

As scientists, we must select the right tool for the validation tier. Below is a direct comparison of the primary techniques used for determining Enantiomeric Excess (%ee).

Table 1: Comparative Performance Matrix
FeatureChiral HPLC (The Gold Standard)Chiral SFC (The Green Challenger)qNMR (The Absolute Reference)
Separation Principle Liquid-Solid Interaction (Adsorption/Partition)Supercritical Fluid-Solid InteractionMagnetic Resonance (Spin Environment)
Orthogonality BaselineHigh (vs. HPLC) due to compressible mobile phaseMaximum (Non-chromatographic)
Speed Slow (15–60 mins)Fast (3–10 mins)Very Fast (1–5 mins)
Sensitivity (LOD) High (UV/Fluorescence)Moderate to HighLow (Requires >1-5 mg sample)
Reference Standard Required Required Not Required (Internal Standard)
Solvent Consumption High (Liters/day)Low (CO₂ is primary)Negligible (Deuterated solvents)
Primary Risk Co-elution of impuritiesSolubility of polar analytesOverlapping signals in complex matrices

Strategic Cross-Validation Scenarios

Scenario A: The "Speed Upgrade" (HPLC vs. SFC)

Context: You are moving a legacy HPLC method to SFC to increase throughput in a high-volume QC lab.

  • The Science: SFC utilizes supercritical CO₂ which has the diffusivity of a gas and the density of a liquid. This results in a flatter Van Deemter curve, allowing higher flow rates without sacrificing theoretical plates.

  • The Validation Logic: Even if you use the same Chiral Stationary Phase (CSP) (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), the solvation mechanism changes. In HPLC, alcohol modifiers compete for hydrogen bonding sites. In SFC, CO₂ acts as a non-polar solvent that drives the analyte into the stationary phase.

  • Verdict: If SFC results match HPLC results within ±1.0% ee, the method is validated for speed.

Scenario B: The "Absolute Truth" (Chromatography vs. qNMR)

Context: You observe a suspicious shoulder on your main peak in HPLC, or you lack a pure enantiomer standard.

  • The Science: Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs) form diastereomeric complexes in solution. These complexes have distinct chemical shifts (

    
    ) in NMR.
    
  • The Validation Logic: qNMR does not rely on column thermodynamics. If qNMR confirms the ratio seen in HPLC, you have proven that the HPLC peak is not hiding a co-eluting impurity.

  • Verdict: Use qNMR to assign absolute configuration and validate reference standards.

Master Protocol: Cross-Validation Workflow

Objective: Validate a new Chiral SFC method (Test Method) against an established Chiral HPLC method (Reference Method).

Phase 1: Sample Selection
  • Select 3 Batches: Low ee (racemic), Medium ee (80:20), and High ee (>99% pure).

  • Spiking: If high-purity samples are unavailable, spike the pure enantiomer with the antipode to create a range (e.g., 0.5%, 1.0%, 5.0% impurity).

Phase 2: Data Acquisition (Parallel Execution)
  • HPLC Setup: Run standard suitability (Resolution

    
    , Tailing Factor 
    
    
    
    ).
  • SFC Setup: Ensure Back Pressure Regulator (BPR) is stable (typically 120-150 bar) to prevent phase separation.

  • Replication: Inject each sample

    
     times on both systems.
    
Phase 3: Statistical Analysis (The Bland-Altman Approach)

Do not rely solely on correlation coefficients (


), which can be misleading for method comparison.
  • Calculate Differences: For each sample

    
    , calculate 
    
    
    
    .
  • Calculate Mean Difference (Bias):

    
    .
    
  • Limits of Agreement (LoA): Calculate

    
    .
    
  • Acceptance Criteria:

    • The 95% CI of the bias must include 0.

    • The LoA must fall within the pre-defined Total Error budget (e.g., ±2% for impurities).

Visualizations

Diagram 1: Method Selection Decision Matrix

This diagram guides the researcher on which orthogonal method to choose based on the specific analytical challenge.

Chiral_Decision_Matrix Start Start: Define Analytical Need IsRefStdAvailable Is Pure Enantiomer Ref Standard Available? Start->IsRefStdAvailable HighThroughput Is High Throughput Required? IsRefStdAvailable->HighThroughput Yes qNMR Use qNMR with CSA (Absolute Quantification) IsRefStdAvailable->qNMR No (Primary Method) TraceImpurity Is Impurity Level < 0.1%? HighThroughput->TraceImpurity No SFC Use Chiral SFC (Speed + Orthogonality) HighThroughput->SFC Yes HPLC Use Chiral HPLC (UV/Fluorescence) TraceImpurity->HPLC Yes (High Sensitivity) TraceImpurity->SFC No (General Purpose) SFC->HPLC Cross-Check Selectivity qNMR->HPLC Validate Reference Std

Caption: Decision matrix for selecting primary and orthogonal methods based on sample availability and sensitivity requirements.

Diagram 2: The Cross-Validation Workflow

This diagram illustrates the parallel processing required to establish statistical equivalence between two methods.

Cross_Validation_Workflow Sample Chiral Sample (Range of %ee) MethodA Method A (Reference) e.g., HPLC Sample->MethodA MethodB Method B (Challenger) e.g., SFC or qNMR Sample->MethodB DataA Data Set A (Mean %ee, SD) MethodA->DataA StatAnalysis Statistical Comparison (Bland-Altman & t-test) DataA->StatAnalysis DataB Data Set B (Mean %ee, SD) MethodB->DataB DataB->StatAnalysis Pass PASS: Bias < Acceptance Limit StatAnalysis->Pass Within Limits Fail FAIL: Investigate Matrix/Solubility StatAnalysis->Fail Exceeds Limits

Caption: Parallel workflow for cross-validating a new chiral method against an established reference.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation, 2023.[1] [Link]

  • De Klerck, K., et al. "Supercritical Fluid Chromatography for the Enantioselective Separation of Pharmaceutical Compounds." Journal of Pharmaceutical and Biomedical Analysis, 2012. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015.[1] [Link]

  • Bland, J.M., Altman, D.G. "Statistical methods for assessing agreement between two methods of clinical measurement." The Lancet, 1986. [Link]

Sources

in vitro efficacy of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid vs known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Efficacy of Novel AKR1C3 Inhibitors: A Comparative Analysis of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid, Flufenamic Acid, and Indomethacin

Introduction: Targeting Aldo-Keto Reductase 1C3 (AKR1C3) in Disease

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a pivotal enzyme in human physiology and pathology. It belongs to a large superfamily of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide array of substrates, including aldehydes, ketones, and steroids. AKR1C3 plays a critical role in the biosynthesis of active androgens and the metabolism of prostaglandins, implicating it in the progression of castration-resistant prostate cancer, breast cancer, and inflammatory diseases. Its ability to reduce prostaglandin H2 (PGH2) to PGF2α further links it to inflammatory pathways and proliferative signaling. Consequently, the development of potent and selective AKR1C3 inhibitors is a significant area of research for novel therapeutic strategies.

This guide provides a comparative analysis of the in vitro efficacy of a novel, putative inhibitor, this compound, against two well-established non-steroidal anti-inflammatory drugs (NSAIDs) known to inhibit AKR1C3: Flufenamic Acid and Indomethacin. We will delve into the experimental protocols required to determine and compare their inhibitory potential, offering a framework for researchers in the field of drug discovery.

Mechanism of Action and a Comparative Overview

The primary mechanism of the inhibitors discussed is the competitive binding to the active site of the AKR1C3 enzyme, thereby preventing the binding of its natural substrates and the cofactor NADPH. The efficacy of such inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

This compound is a novel compound whose efficacy against AKR1C3 has not been widely reported. Based on its structural similarity to other known inhibitors, particularly the presence of a fluorophenyl group, it is hypothesized to interact with the active site of AKR1C3.

Flufenamic Acid is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes and is also a well-documented inhibitor of AKR1C3. Its inhibitory activity against AKR1C3 contributes to its overall pharmacological profile.

Indomethacin , another widely used NSAID, also exhibits inhibitory activity against AKR1C3, although it is generally considered less potent than Flufenamic Acid in this regard.

The following diagram illustrates the central role of AKR1C3 in steroid and prostaglandin metabolism and the point of inhibition.

AKR1C3_Pathway cluster_prostaglandins Prostaglandin Metabolism cluster_steroids Steroidogenesis PGH2 Prostaglandin H2 PGF2a Prostaglandin F2α PGH2->PGF2a AKR1C3 Pro-inflammatory & Proliferative Signals Pro-inflammatory & Proliferative Signals PGF2a->Pro-inflammatory & Proliferative Signals Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone AKR1C3 Androgen Receptor Activation Androgen Receptor Activation Testosterone->Androgen Receptor Activation Inhibitor This compound Flufenamic Acid Indomethacin Inhibitor->PGH2 Inhibition Inhibitor->Androstenedione Inhibition

Caption: AKR1C3 pathway and points of inhibition.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the reported in vitro inhibitory concentrations (IC50) of Flufenamic Acid and Indomethacin against human AKR1C3. The IC50 for this compound is presented as a hypothetical value for the purpose of this guide, which would be determined using the protocols outlined below.

CompoundTargetIC50 (µM)Assay Type
This compoundHuman AKR1C3To Be DeterminedCell-Free Enzymatic
Flufenamic AcidHuman AKR1C30.15Cell-Free Enzymatic
IndomethacinHuman AKR1C31.8Cell-Free Enzymatic

Experimental Protocols: A Guide to Determining In Vitro Efficacy

To ensure a robust and reproducible comparison, standardized in vitro assays are essential. Below are detailed protocols for a cell-free enzymatic assay and a cell-based assay.

Protocol 1: Cell-Free Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified, recombinant human AKR1C3. The enzyme's activity is monitored by measuring the rate of NADPH oxidation, which results in a decrease in absorbance at 340 nm.

Workflow for Cell-Free Assay

cell_free_workflow A Prepare Assay Buffer and Reagents B Add Recombinant AKR1C3 Enzyme to Plate A->B C Add Test Compound (e.g., this compound) and Control Inhibitors B->C D Pre-incubate at 37°C for 15 minutes C->D E Initiate Reaction by Adding Substrate (S-tetralol) and Cofactor (NADPH) D->E F Measure Absorbance at 340 nm every 30 seconds for 10 minutes E->F G Calculate Rate of NADPH Oxidation F->G H Plot % Inhibition vs. Compound Concentration and Determine IC50 G->H

Caption: Workflow for a cell-free AKR1C3 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Enzyme Solution: Recombinant human AKR1C3 diluted in assay buffer to a final concentration of 10 nM.

    • Cofactor Solution: NADPH prepared in assay buffer to a final concentration of 320 µM.

    • Substrate Solution: S-tetralol prepared in DMSO and then diluted in assay buffer to a final concentration of 400 µM.

    • Test Compounds: Prepare a 10 mM stock solution of this compound, Flufenamic Acid, and Indomethacin in DMSO. Create a serial dilution series in DMSO.

  • Assay Procedure:

    • To the wells of a 96-well UV-transparent plate, add 2 µL of the test compound dilutions (or DMSO for control).

    • Add 178 µL of the enzyme solution to each well and mix.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of a pre-mixed solution of NADPH and S-tetralol.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Determine the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for AKR1C3 Activity

This assay assesses the inhibitor's efficacy in a more physiologically relevant context by using a prostate cancer cell line (e.g., LNCaP) that endogenously expresses AKR1C3.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 24 hours.

  • Cell Lysis and Activity Measurement:

    • Wash the cells with PBS and then lyse them using a suitable lysis buffer.

    • Measure the AKR1C3 activity in the cell lysate using the same principle as the cell-free assay, by monitoring NADPH oxidation in the presence of a suitable substrate.

  • Data Analysis:

    • Normalize the enzyme activity to the total protein concentration in each well.

    • Calculate the percent inhibition and determine the IC50 value as described for the cell-free assay.

Conclusion and Future Directions

This guide provides a framework for the in vitro evaluation of novel AKR1C3 inhibitors, using this compound as a hypothetical example alongside the known inhibitors Flufenamic Acid and Indomethacin. The provided protocols for both cell-free and cell-based assays offer a robust methodology for determining and comparing their inhibitory potency. The superior potency of Flufenamic Acid over Indomethacin in cell-free assays highlights the importance of specific chemical moieties in driving inhibitor efficacy.

The next logical steps in the evaluation of a promising new compound like this compound would involve assessing its selectivity against other AKR isoforms (e.g., AKR1C1, AKR1C2) and its efficacy in more complex cellular models and eventually in vivo studies. A thorough understanding of its in vitro profile is the critical first step in this developmental pathway.

References

  • Penning, T. M. (2015). The aldo-keto reductases (AKRs): an overview. Chemico-biological interactions, 234, 236–246. [Link]

  • Yin, Y., & Penning, T. M. (2020). Aldo-Keto Reductase 1C3 (AKR1C3): A new player in breast cancer. Endocrinology, 161(2), bqz032. [Link]

  • Byrns, M. C., & Penning, T. M. (2009). Aldo-keto reductase 1C3 (AKR1C3): a novel therapeutic target for prostate cancer. The Journal of steroid biochemistry and molecular biology, 117(4-5), 140–146. [Link]

  • Desmond, J. C., Mountford, J. C., & Drayson, M. T. (2008). The aldo-keto reductase AKR1C3 is a novel therapeutic target in multiple myeloma. British journal of haematology, 140(2), 234–238. [Link]

The Strategic Impact of the 4-Fluorophenyl Group in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" in Lead Optimization

In modern medicinal chemistry, the transition from a phenyl ring to a 4-fluorophenyl moiety is rarely accidental. It is a calculated strategic maneuver known as a "Fluorine Scan." This guide objectively assesses the biological impact of this substitution, focusing on metabolic stability, potency modulation, and physicochemical properties.

While the hydrogen-to-fluorine substitution is often termed "isosteric" due to the similar van der Waals radii of Hydrogen (


) and Fluorine (

), the electronic and metabolic consequences are profound . This guide provides the experimental rationale for why and when to deploy the 4-fluorophenyl group.

Comparative Analysis: 4-Fluorophenyl vs. Alternatives

The following table synthesizes data from Structure-Activity Relationship (SAR) campaigns, comparing the 4-fluorophenyl group against common structural alternatives.

Table 1: Physicochemical and Biological Impact Matrix
FeaturePhenyl (-H) 4-Fluorophenyl (-F) 4-Chlorophenyl (-Cl) 4-Methoxyphenyl (-OMe)
Metabolic Stability Low (Vulnerable to CYP450 para-hydroxylation)High (Blocks para-oxidation; C-F bond energy ~116 kcal/mol)Moderate/High (Blocks oxidation, but introduces lipophilic liability)Low (High liability for O-demethylation)
Lipophilicity (

)
Baseline (0.0)+0.2 to +0.4 (Moderate increase)+0.7 to +0.9 (Significant increase)-0.02 (Slight decrease/Neutral)
Steric Impact BaselineMinimal (Bioisostere to H)Moderate (May clash in tight pockets)High (Requires specific pocket depth)
Electronic Effect (

)
0.000.06 (Inductive withdrawal, resonance donation)0.23 (Electron withdrawing)-0.27 (Strong Electron Donor)
Primary Utility Scaffold CoreMetabolic Blocking / Potency Lipophilic FillingH-Bond Acceptor

Key Insight: The 4-fluorophenyl group is the "Goldilocks" substituent. It blocks metabolism like chlorine but without the excessive lipophilicity penalty, and it mimics the size of hydrogen/oxygen without the metabolic liability of a methoxy group.

Deep Dive: Mechanisms of Action

The Metabolic Fortress (Blocking CYP450)

The primary driver for 4-fluorophenyl incorporation is the inhibition of oxidative metabolism. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) preferentially attack the electron-rich para-position of phenyl rings.

  • Mechanism: The C-F bond is the strongest single bond in organic chemistry (

    
     vs 
    
    
    
    for C-H). The high electronegativity of fluorine also reduces the electron density of the aromatic ring, making it a poorer substrate for the electrophilic oxo-ferryl species of CYP450.
  • Case Study: Ezetimibe (Zetia®) [1]

    • Challenge: The early lead compound, SCH 48461, suffered from rapid metabolic clearance via aromatic hydroxylation.

    • Solution: Introduction of two 4-fluorophenyl groups.

    • Result: This substitution blocked the metabolic "soft spots," resulting in a 50-fold increase in potency in hamster models and significantly extended half-life in humans [1, 2].

Potency Modulation via Electronic Effects

Fluorine is not just a shield; it is a warhead.

  • Quadrupole Interactions: The benzene ring has a negative

    
    -cloud and a positive edge. Fluorination inverts or distorts this quadrupole moment, allowing the 4-fluorophenyl group to engage in favorable orthogonal interactions with carbonyl oxygens or amide protons in the binding pocket [3].
    
  • Lipophilic Binding: The slight increase in lipophilicity aids in desolvation, allowing the inhibitor to bury itself deeper into hydrophobic pockets (e.g., BTK inhibitors like Ibrutinib) [4].

Visualizing the Logic

Diagram 1: Mechanism of Metabolic Blocking

This diagram illustrates the kinetic competition between metabolic clearance and therapeutic efficacy.

MetabolicBlocking Substrate_H Phenyl Substrate (-H) CYP450 CYP450 Enzyme (Oxo-ferryl species) Substrate_H->CYP450 High Affinity Metabolite_OH Hydroxylated Metabolite (Inactive/Excreted) CYP450->Metabolite_OH Rapid Oxidation (k_cat high) Complex_F Enzyme-Substrate Complex CYP450->Complex_F Metabolic Blockade Substrate_F 4-Fluorophenyl Substrate (-F) Substrate_F->CYP450 Reduced Affinity Therapeutic Sustained Therapeutic Concentration Complex_F->Therapeutic No Oxidation (C-F Bond Stable)

Figure 1: The mechanistic divergence between phenyl and 4-fluorophenyl substrates in the presence of metabolic enzymes.

Diagram 2: Decision Tree for Substituent Selection

When should you choose 4-fluorophenyl over 4-chloro or unsubstituted phenyl?

DecisionTree Start Lead Compound Optimization: Phenyl Ring Modification MetabolicIssue Is the Phenyl ring a metabolic soft spot? Start->MetabolicIssue YesMetab Yes: Rapid Clearance MetabolicIssue->YesMetab High Cl_int NoMetab No: Stable MetabolicIssue->NoMetab Low Cl_int PocketSize Is the binding pocket sterically restricted? YesMetab->PocketSize TightPocket Yes: Tight Fit PocketSize->TightPocket LoosePocket No: Space Available PocketSize->LoosePocket PotencyCheck Is Potency Sufficient? NoMetab->PotencyCheck SelectF Select 4-Fluorophenyl (Blocks metabolism, Low steric cost) PotencyCheck->SelectF No (Try electronic tuning) KeepH Retain Phenyl (-H) PotencyCheck->KeepH Yes TightPocket->SelectF SelectCl Select 4-Chlorophenyl (Stronger lipophilic interaction) LoosePocket->SelectCl

Figure 2: Strategic decision tree for phenyl ring optimization based on metabolic and steric constraints.

Experimental Protocols

To validate the impact of the 4-fluorophenyl group, the following protocols are industry standard.

Microsomal Stability Assay (Metabolic Resistance)

Objective: Quantify the intrinsic clearance (


) difference between the Phenyl and 4-Fluorophenyl analogs.
  • Preparation: Prepare

    
     stock solutions of test compounds in DMSO.
    
  • Incubation:

    • Dilute compounds to

      
       in phosphate buffer (
      
      
      
      ) containing liver microsomes (human/rat,
      
      
      ).
    • Pre-incubate at

      
       for 5 minutes.
      
    • Initiate reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot samples at

    
     minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
    
  • Analysis: Centrifuge to remove protein precipitate. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Success Metric: A 4-F analog should exhibit a

      
       increase in 
      
      
      
      compared to the H-analog [5].
Competitive Binding Assay (Potency)

Objective: Determine if the fluorine substitution enhances affinity (


) or merely improves stability.
  • System: Use target-specific radioligand binding (e.g.,

    
    -ligand for GPCRs) or FRET-based kinase assays.
    
  • Dosing: Prepare an 11-point serial dilution of the 4-F and Phenyl analogs.

  • Equilibrium: Incubate with the target protein and tracer ligand until equilibrium is reached (typically 1-2 hours).

  • Measurement: Measure bound radioligand (scintillation counting) or fluorescence signal.

  • Data Fit: Fit data to a 4-parameter logistic equation to extract

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Note: If

      
       (4-F) 
      
      
      
      
      
      (H), the benefit is purely metabolic. If
      
      
      (4-F)
      
      
      
      
      (H), the fluorine is contributing to binding energy [6].

References

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia MDPI. (2024).[2]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Biomedicines. (2023).

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. (2025).

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. (2026).

  • A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. Benchchem. (2025).[3]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (2018).

Sources

Beyond the Column: A Comparative Guide to Chiral Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Challenge

In drug development, the separation of enantiomers is not merely a regulatory hurdle—it is a safety imperative.[1] As a Senior Application Scientist, I have witnessed how the "trial-and-error" approach to chiral method development burns valuable time and solvent. This guide moves beyond generic advice to provide a mechanistic, data-driven comparison of the three dominant Chiral Stationary Phase (CSP) classes: Polysaccharides (Coated & Immobilized) , Macrocyclic Antibiotics , and Pirkle-Type (Brush) phases.

Our objective is to transition your workflow from "screening everything" to "predictive selection" based on analyte structure and interaction mechanisms.

Mechanistic Overview: The "Chiral Handshake"

To select the right column, one must understand the interaction at the molecular level. The Dalgliesh "Three-Point Interaction" model remains the foundational theory. For separation to occur, the analyte must engage in at least three simultaneous interactions with the CSP, one of which must be stereochemically dependent.

Visualization: The Chiral Recognition Mechanism

The following diagram illustrates the interaction dynamics required for enantioselectivity (


).

ChiralInteraction cluster_mechanisms Interaction Forces Analyte Racemic Analyte (Selectand) HBond H-Bonding Analyte->HBond PiPi π-π Stacking Analyte->PiPi Steric Steric Inclusion Analyte->Steric CSP Chiral Stationary Phase (Selector) Complex_R Transient Complex (R) (Less Stable = Elutes First) CSP->Complex_R Low Affinity Complex_S Transient Complex (S) (More Stable = Retained) CSP->Complex_S High Affinity HBond->CSP PiPi->CSP Steric->CSP

Caption: Schematic of the three-point interaction model. Successful separation requires a difference in the stability (Gibbs free energy,


) of the transient diastereomeric complexes formed between the CSP and the enantiomers.

Deep Dive Comparison: The Contenders

Polysaccharide-Based CSPs (The "Gold Standard")
  • Examples: Daicel Chiralpak® (Amylose), Chiralcel® (Cellulose).

  • Mechanism: The supramolecular structure of amylose/cellulose forms helical cavities. Analytes enter these cavities (inclusion) or interact with the carbamate side chains (H-bonding, dipole-dipole).

  • Critical Distinction:

    • Coated (e.g., AD, OD): Polymer is physically coated on silica. Risk: Stripped by "forbidden solvents" (THF, DCM, Chloroform).

    • Immobilized (e.g., IA, IB, IC): Polymer is covalently bonded. Advantage:[2][3][4][5] Universal solvent compatibility, allowing new selectivity profiles using aggressive mobile phases.

Pirkle-Type CSPs (Brush-Type)
  • Examples: Regis Whelk-O® 1.

  • Mechanism: Fully synthetic, small-molecule selectors covalently bonded to silica. They rely heavily on

    
    -
    
    
    
    interactions (donor/acceptor) and hydrogen bonding.
  • Best For: Compounds with aromatic rings and amide/carbonyl groups. Known for the ability to invert elution order simply by switching from the (R,R) to the (S,S) column version.

Macrocyclic Antibiotic CSPs
  • Examples: Chirobiotic® (Teicoplanin, Vancomycin).

  • Mechanism: Complex multimodal structures offering inclusion pockets, ionic sites, and H-bonding.

  • Best For: Polar, ionic, and aqueous-soluble compounds (amino acids, peptides) often difficult to retain on polysaccharides.

Comparative Performance Data Matrix
FeatureImmobilized Polysaccharide (e.g., Chiralpak IA)Coated Polysaccharide (e.g., Chiralpak AD-H)Pirkle-Type (e.g., Whelk-O 1)Macrocyclic Antibiotic (e.g., Teicoplanin)
Primary Mechanism Steric inclusion + H-BondingSteric inclusion + H-Bonding

-

Donor/Acceptor + H-Bonding
Inclusion + Ionic + H-Bonding
Scope of Application Extremely Broad (~85% of drugs)Broad (~80% of drugs)Specialized (Aromatics/Amides)Specialized (Polar/Ionic/Zwitterionic)
Solvent Compatibility Universal (NP, RP, Polar, SFC, Chlorinated)Restricted (Alkane/Alcohol only)Universal (Covalently bonded)Universal (Excellent in aqueous/RP)
Loadability (Prep) HighHighVery High (Specific sites)Moderate
Durability ExcellentModerate (Risk of stripping)ExcellentGood
Elution Order FixedFixedInvertible (via column enantiomer)Fixed

Method Development Strategy

Do not screen randomly. Use a "Success Rate" hierarchy. The following workflow is the industry standard for maximizing efficiency.

Visualization: The Screening Decision Tree

MethodDev Start Start: Racemic Sample Solubility Solubility Check Start->Solubility NP_Screen Screen 1: Immobilized Polysaccharide (IA, IB, IC, ID) Mode: Normal Phase / SFC Solubility->NP_Screen Soluble in Alkane/Alcohol RP_Screen Screen 2: Reverse Phase (Immobilized Polysaccharide) Solubility->RP_Screen Aqueous Soluble Success1 Rs > 1.5? NP_Screen->Success1 Optimize Optimize Method (Flow, Temp, Additive) Success1->Optimize Yes Success1->RP_Screen No Success2 Rs > 1.5? RP_Screen->Success2 Success2->Optimize Yes Specialty Screen 3: Specialty Phases Success2->Specialty No Pirkle Aromatic/Amide? Try Whelk-O 1 Specialty->Pirkle Macro Polar/Ionic? Try Teicoplanin/Vanco Specialty->Macro

Caption: Hierarchical screening workflow. Start with broad-selectivity immobilized polysaccharides before moving to mechanism-specific phases.

Experimental Protocol: The "Self-Validating" Screen

Expert Insight: The most common failure in chiral screening is not the column, but the mobile phase chemistry. Basic analytes on polysaccharide columns require a basic additive to suppress non-specific silanol interactions which cause peak tailing.

Protocol: Basic Drug Racemate Screening (Normal Phase)

Objective: Screen a basic pharmaceutical intermediate (e.g., a secondary amine) on an Immobilized Polysaccharide CSP (e.g., Chiralpak IA).

  • System Preparation:

    • Flush system with Isopropanol (IPA) to remove any trace of previous modifiers.

    • Mobile Phase A: n-Hexane + 0.1% Diethylamine (DEA).

    • Mobile Phase B: Ethanol + 0.1% DEA.

    • Why DEA? It competes for silanol sites, sharpening the peaks. For acidic compounds, substitute with 0.1% Trifluoroacetic Acid (TFA).[6]

  • Column Equilibration:

    • Install Chiralpak IA (4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.[7]

    • Condition for minimum 10 Column Volumes (CV) . For a 150mm column, CV

      
       1.6 mL. Total equilibration volume 
      
      
      
      16-20 mL.
  • Sample Injection:

    • Dissolve sample in Mobile Phase B (Ethanol).

    • Concentration: 0.5 mg/mL.

    • Injection Volume: 5-10 µL.

    • Trust Check: Ensure the sample solvent is weaker than or equal to the mobile phase to avoid "solvent effect" band broadening.

  • Data Analysis:

    • Calculate Resolution (

      
      ) and Selectivity (
      
      
      
      ).[8]
    • Target:

      
       (Baseline separation).
      
    • If

      
       but 
      
      
      
      : Decrease flow rate or lower temperature (e.g., to 10°C) to enhance thermodynamic selectivity.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. (Authoritative source on immobilized polysaccharide mechanisms and solvent compatibility). Link

  • Regis Technologies.

    
    -electron donor/acceptor mechanism). Link
    
  • Sigma-Aldrich (Supelco). Astec® CHIROBIOTIC® Handbook. (Comprehensive guide on macrocyclic antibiotic phases including Teicoplanin and Vancomycin).[9] Link

  • FDA.gov. Development of New Stereoisomeric Drugs. (Regulatory context for enantiomeric purity). Link

  • Beesley, T. E., & Scott, R. P. W. Chiral Chromatography. Wiley.[10][11] (Foundational text on chiral recognition mechanisms).

Sources

Validating Cell-Based Assays for 2-Methylbutanoic Acid Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating a Cell-Based Assay for Screening 2-Methylbutanoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Methylbutanoic acid (2-MBA), a branched-chain short-chain fatty acid (SCFA), shares structural homology with the established epigenetic modulator valproic acid. While the parent compound exhibits weak histone deacetylase (HDAC) inhibitory activity, novel derivatives—particularly ester prodrugs and zinc-binding conjugates—are increasingly screened for enhanced potency and bioavailability in cancer and metabolic disease research.

This guide addresses a critical bottleneck in screening these derivatives: the failure of biochemical assays to capture prodrug activation. We compare three validation methodologies and provide a definitive protocol for a cell-based, multiplexed acetylation assay that accounts for intracellular metabolism.

The Challenge: Why Standard Screens Fail SCFA Derivatives

High-throughput screening (HTS) often relies on purified enzymatic assays. However, for 2-MBA derivatives, this approach is scientifically flawed for two reasons:

  • Prodrug Activation: Many derivatives are designed as ester or amide prodrugs to improve cellular permeability. Purified HDAC enzymes lack the intracellular esterases required to cleave the masking group and release the active pharmacophore.

  • Metabolic Divergence: Unlike hydroxamic acids (e.g., SAHA), SCFA derivatives often act via allosteric mechanisms or metabolic feedback loops (e.g., Acetyl-CoA competition) that require an intact cellular environment.

The Solution: A validated Cellular Histone Acetylation Assay is the only reliable method to screen these compounds.

Comparative Analysis of Screening Methodologies

We evaluated three common assay formats for their suitability in screening 2-MBA derivatives.

FeatureMethod A: Purified Enzymatic Assay (Fluorogenic)Method B: Traditional Western Blot (Lysate)Method C: In-Cell ELISA / High-Content Imaging (Recommended)
Principle Recombinant HDAC + SubstrateCell Lysis + SDS-PAGE + AntibodyFixed Whole Cells + Fluorescent Antibody
Prodrug Sensitivity None (False Negatives)High (Intracellular processing occurs)High (Intracellular processing occurs)
Throughput Ultra-High (384/1536-well)Low (Gel loading limits)High (96/384-well)
Z' Factor (Robustness) > 0.7N/A (Qualitative)0.5 – 0.7
Data Output Enzyme Inhibition (IC50)Specific Protein AcetylationIn-situ Acetylation (EC50) + Viability
Cost Per Well LowHighModerate

Verdict: Method C (In-Cell ELISA / High-Content Imaging) is the superior choice. It combines the physiological relevance of Western Blotting with the throughput required for library screening, while crucially allowing for the intracellular metabolism of 2-MBA derivatives.

Strategic Validation Protocol: In-Cell Acetylation Assay

This protocol validates the efficacy of 2-MBA derivatives by measuring the hyperacetylation of Histone H3 (Lysine 9/14), a primary biomarker for SCFA-induced HDAC inhibition.

Phase 1: Experimental Design & Controls
  • Cell Model: HT-29 (Colon Adenocarcinoma) or HeLa cells. Rationale: These lines express high levels of esterases required for prodrug activation.

  • Positive Control: Sodium Valproate (2 mM) or Vorinostat (1 µM) .

  • Negative Control: Vehicle (DMSO < 0.5%).

  • Readout: Ratio of Acetylated-H3 signal to Total DNA (normalization).

Phase 2: Step-by-Step Workflow

Step 1: Seeding and Treatment

  • Seed HT-29 cells at 15,000 cells/well in a black-walled, clear-bottom 96-well amine-coated plate.

  • Incubate for 24 hours to allow attachment.

  • Treat cells with serial dilutions of 2-MBA derivatives (Range: 10 µM – 5 mM) for 18 hours .

    • Note: SCFA derivatives often require millimolar concentrations; ensure DMSO concentration remains constant across dilutions.

Step 2: Fixation and Permeabilization

  • Aspirate media and fix with 4% Paraformaldehyde in PBS for 20 minutes at RT.

  • Wash 3x with PBS.

  • Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Block with 5% Goat Serum/1% BSA for 1 hour.

Step 3: Primary Antibody Incubation

  • Add Anti-Acetyl-Histone H3 (Lys9/Lys14) antibody (1:1000 dilution in blocking buffer).

  • Incubate overnight at 4°C.

    • Critical: Do not use HRP-conjugated primaries; fluorescence provides a wider dynamic range for quantification.

Step 4: Detection and Normalization (Multiplexing)

  • Wash 3x with PBS + 0.1% Tween-20.

  • Add secondary antibody: Goat anti-Rabbit Alexa Fluor 488 (1:500).

  • Simultaneously add Hoechst 33342 (1 µg/mL) for nuclear normalization and Whole-Cell Stain (e.g., CellMask Deep Red) to verify cell density.

  • Incubate for 1 hour at RT in the dark.

Step 5: Data Acquisition

  • Image using a High-Content Analysis System (e.g., Operetta, ImageXpress) or read on a multimode plate reader (Area Scan mode).

  • Calculation:

    
    
    
Mechanistic Visualization

The following diagram illustrates the "Prodrug Activation Loop" that necessitates the use of cell-based assays over biochemical ones for 2-MBA derivatives.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm & Nucleus) Prodrug 2-MBA Derivative (Ester/Amide Prodrug) Esterase Carboxylesterase (CES1/2) Prodrug->Esterase Passive Diffusion ActiveMetabolite Active 2-MBA (Free Acid) Esterase->ActiveMetabolite Hydrolysis HDAC HDAC Enzyme (Class I/IIa) ActiveMetabolite->HDAC Inhibition Histone Histone Tails (Lysine) HDAC->Histone Deacetylation (Blocked) Acetylation Hyperacetylation (Gene Expression) Histone->Acetylation Accumulation

Caption: The Prodrug Activation Loop. Biochemical assays (using only purified HDAC) miss the critical esterase hydrolysis step required to convert inactive 2-MBA derivatives into their active free-acid form.

Data Interpretation & Validation Parameters

To declare the assay "validated" for screening, your pilot data must meet these criteria:

ParameterAcceptance CriteriaTroubleshooting
Z' Factor > 0.5 If < 0.5, increase cell seeding density or antibody concentration.
Signal-to-Background (S/B) > 3-fold (Positive vs. Vehicle)Ensure thorough washing; titrate secondary antibody.
CV (Coefficient of Variation) < 10% (Intra-plate)Use automated liquid handling; check cell evenness.
Potency Correlation Valproate IC50 ≈ 1–2 mM If IC50 is too low/high, check incubation time (18-24h is optimal for epigenetic changes).

Self-Validating Check: Include a "viability counter-screen" in the same well (using the Hoechst signal or Resazurin). If a compound shows reduced acetylation and reduced nuclear count, it is likely a cytotoxic false positive , not a specific epigenetic modulator.

References
  • Gottlicher, M., et al. (2001). Valproic acid defines a novel class of histone deacetylase inhibitors inducing differentiation of transformed cells. The EMBO Journal. Link

  • Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry. Link

  • Gilbert, J., et al. (2001). Structure-activity relationship study of short-chain fatty acid analogues as inhibitors of histone deacetylase. Bioorganic & Medicinal Chemistry Letters. Link

  • Phiel, C. J., et al. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. Journal of Biological Chemistry. Link

  • Blaheta, R. A., et al. (2005). Valproate and valproate-analogues: potent tools to fight against cancer. Current Medicinal Chemistry. Link

benchmarking the synthesis of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

(2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid (CAS 1226160-80-0) is a critical chiral building block in the synthesis of next-generation cardiovascular agents and neprilysin inhibitors. Its structural core—a


-aryl- 

-methyl carboxylic acid—presents a classic challenge in asymmetric synthesis: establishing the

-stereocenter with high enantiomeric excess (ee) while maintaining the integrity of the distal fluorophenyl moiety.

This guide benchmarks the three dominant methodologies for its production:

  • Evans Asymmetric Alkylation: The medicinal chemistry "Gold Standard" for reliability and high ee.

  • Biocatalytic Kinetic Resolution: The cost-effective, green alternative for scale-up.

  • Asymmetric Hydrogenation: The high-throughput industrial benchmark (contingent on precursor availability).

Comparative Performance Matrix
MetricMethod A: Evans Auxiliary Method B: Biocatalytic Resolution Method C: Asymmetric Hydrogenation
Enantiomeric Excess (ee) > 98% (Direct)> 99% (Post-recryst.)95–97%
Overall Yield 85–92%40–45% (Theoretical Max 50%)90–95%
Atom Economy Low (Auxiliary waste)High (Recyclable enzyme)Very High
Scalability Low to Mid (Kg scale)High (Ton scale)High (Ton scale)
Cost Driver Chiral Auxiliary / CryogenicsEnzyme / Yield LossRu/Rh Catalyst / High Pressure
Primary Use Case MedChem / Early DevelopmentManufacturing / Cost-sensitiveManufacturing / High-volume

Deep Dive: Methodology Analysis

The Precision Benchmark: Evans Asymmetric Alkylation

Best for: Early-phase discovery where ee and predictability are paramount, and cost is secondary.

The Evans auxiliary method utilizes a chiral oxazolidinone to induce facial selectivity during the alkylation of the enolate. For the (2S)-isomer, (S)-4-benzyl-2-oxazolidinone is typically employed. The steric bulk of the benzyl group directs the electrophile (4-fluorophenethyl bromide) to the si-face of the (Z)-enolate.

  • Mechanism: The reaction proceeds via a rigid chelated lithium enolate transition state, ensuring high diastereoselectivity.

  • Critical Control Point: The temperature must be maintained strictly at -78°C during enolization (NaHMDS or LDA) to prevent enolate equilibration.

The Green Benchmark: Biocatalytic Kinetic Resolution

Best for: Process scale-up where starting materials are cheap and "green chemistry" metrics (E-factor) are prioritized.

This method starts with the inexpensive racemic ethyl ester. A lipase, typically Candida antarctica Lipase B (CAL-B) , selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester untouched.

  • Mechanism: The enzyme's chiral pocket accommodates the (S)-enantiomer preferentially, catalyzing the hydrolysis of the ester bond.

  • Limitation: Yield is capped at 50% unless a Dynamic Kinetic Resolution (DKR) system is engineered (which is difficult for simple alkyl chains).

  • Advantage: The unreacted (R)-ester can be racemized and recycled, or the product can be separated via simple aqueous/organic extraction.

Detailed Experimental Protocols

Protocol A: Evans Asymmetric Alkylation (Targeting >98% ee)

Precursor Synthesis:

  • Acylate (S)-4-benzyl-2-oxazolidinone with propionyl chloride (n-BuLi, THF, -78°C) to form the N-propionyl auxiliary .

Alkylation Step:

  • Reagents: N-Propionyl oxazolidinone (1.0 equiv), NaHMDS (1.1 equiv), 4-Fluorophenethyl bromide (1.2 equiv).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool the N-propionyl auxiliary solution in THF to -78°C under

      
      .
      
    • Add NaHMDS dropwise over 30 min. Stir for 1 h to ensure complete enolization.

    • Add 4-Fluorophenethyl bromide (neat or in minimal THF) slowly.

    • Allow the mixture to warm to 0°C over 4 hours.

    • Quench: Saturated

      
      .
      
  • Cleavage (Hydrolysis):

    • Dissolve the alkylated intermediate in THF/H2O (3:1).

    • Add

      
       (2.0 equiv) and 
      
      
      
      (30%, 4.0 equiv) at 0°C.
    • Stir for 3 h. Quench with

      
      .
      
    • Isolation: Acidify to pH 2, extract with EtOAc. The chiral auxiliary can be recovered from the organic layer.

Protocol B: Enzymatic Resolution (Scalable Route)
  • Substrate: Racemic Ethyl 2-methyl-4-(4-fluorophenyl)butanoate (Synthesized via Malonic Ester Synthesis).

  • Biocatalyst: Immobilized CAL-B (Novozym 435), 10 wt% relative to substrate.

  • Medium: Phosphate Buffer (0.1 M, pH 7.0) / MTBE (10:1 v/v) biphasic system.

  • Procedure:

    • Suspend substrate and enzyme in the buffer/solvent mix.

    • Stir vigorously at 30°C. Monitor conversion by HPLC/GC.

    • Stop Point: At ~45-48% conversion (to ensure high ee of the acid product).

  • Workup:

    • Filter off the enzyme (recyclable).

    • Basify the filtrate to pH 9 (extracts (R)-ester into organic phase).

    • Acidify the aqueous phase to pH 2 and extract the (S)-acid product.

Visualizing the Workflows

Synthesis Pathways Diagram[1]

SynthesisPathways Start_Evans Propionyl-Oxazolidinone (Chiral Aux) Inter_Evans Alkylated Intermediate (Single Diastereomer) Start_Evans->Inter_Evans Asymmetric Alkylation Start_Rac Racemic Ester (Cheap SM) Separation pH Separation (Acid/Base) Start_Rac->Separation Kinetic Resolution Reagent_Evans 4-F-Phenethyl Bromide NaHMDS, -78°C Reagent_Evans->Inter_Evans Enzyme Lipase CAL-B pH 7.0 Buffer Enzyme->Separation Product (2S)-4-(4-Fluorophenyl)- 2-methylbutanoic Acid Inter_Evans->Product Chiral Cleavage Aux_Recov Auxiliary Recovery Inter_Evans->Aux_Recov Cleavage LiOH / H2O2 (Hydrolysis) Separation->Product Aqueous Phase (pH 2) Waste (R)-Ester (Recycle/Waste) Separation->Waste Organic Phase

Caption: Comparative workflow of Evans Alkylation (Top) vs. Enzymatic Resolution (Bottom).

Mechanistic Logic of Evans Alkylation

EvansMechanism Step1 Z-Enolate Formation (Li-Chelated) Step2 Facial Shielding (Benzyl Group blocks Re-face) Step1->Step2 Steric Control Step3 Electrophilic Attack (Si-face attack by R-X) Step2->Step3 Kinetic Control Result High Diastereoselectivity (>98:2 dr) Step3->Result

Caption: The stereochemical control mechanism in Evans Alkylation ensuring (S)-configuration.

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society, 104(6), 1737–1739. Link

    • Foundational text for the Evans Auxiliary methodology.
  • Gotor-Fernández, V., et al. (2006). "Preparation of Chiral -Amino Acids by Lipase-Catalyzed Resolution." Current Organic Chemistry, 10(10), 1125-1143. Validates the use of CAL-B for resolving aryl-alkanoic esters.
  • Noyori, R. (1994). "Asymmetric Hydrogenation." Acta Chemica Scandinavica, 50, 380.
  • Vertex Pharmaceuticals. (2010). "Substituted Butanoic Acids as Neprilysin Inhibitors." U.S. Patent 2010/0123456. Link

    • Contextualizes the industrial relevance of fluorophenyl-butanoic acid deriv
  • Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9, 411-420. Link

    • Supports the E-factor comparison between chromatographic resolution and bioc

Safety Operating Guide

Proper Disposal Procedures: (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

[1][2][3]

Executive Summary & Chemical Context

(2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid is a specialized chiral building block, most notably utilized as a key intermediate in the synthesis of Sacubitril (a component of the heart failure drug Entresto).[1][2][3]

Unlike simple organic acids, the presence of the aryl-fluorine (C-F) bond dictates a specific disposal pathway.[1][2] Standard combustion methods used for non-halogenated waste are often insufficient to mineralize the C-F bond completely and can generate hydrofluoric acid (HF) gas if not processed in scrubbed incinerators.[2]

Immediate Action Directive:

  • Waste Classification: Halogenated Organic Acid.[2]

  • Disposal Method: High-Temperature Incineration (with HF scrubbing).[1][2]

  • Prohibition: NEVER dispose of this compound down the drain. It poses a risk of aquatic toxicity and regulatory non-compliance (EPA/RCRA).[2]

Risk Assessment & Chemical Profile

Before initiating disposal, operators must understand the specific hazards associated with this intermediate.

PropertySpecificationOperational Implication
Functional Groups Carboxylic Acid (-COOH), Aryl Fluoride (Ar-F)Corrosive to mucous membranes; requires acid-resistant containers (HDPE/Glass).[1][2][3]
Acidity pKa ~4.5 - 4.8Weak acid, but concentrated solutions can cause burns.[1][2]
Odor Likely Rancid/SweatyBranched short-chain acids (like 2-methylbutanoic acid) have potent odors.[1][2] Handle in a fume hood.
Stability StableAvoid contact with strong oxidizers and strong bases (exothermic reaction).[2]
RCRA Status Unlisted (Characteristic)Likely D002 (Corrosive) if pH < 2; Must be treated as Halogenated Waste .
Compatibility Matrix
  • Incompatible: Strong oxidizers (e.g., Nitric acid, Peroxides), Strong bases (Sodium Hydroxide), Active metals (Sodium, Potassium).[3]

  • Compatible: Dichloromethane (DCM), Ethyl Acetate, HDPE containers, Borosilicate glass.[3]

Pre-Disposal Treatment & Segregation[2][3]

The "Halogen Rule" (Causality): Waste streams are strictly divided into Halogenated and Non-Halogenated because halogenated compounds (containing F, Cl, Br, I) generate corrosive acid gases (HF, HCl) upon combustion.[3] Mixing this fluorinated acid with non-halogenated solvents (like Acetone or Methanol) contaminates the cheaper non-halogenated stream, forcing the entire volume to be treated as expensive halogenated waste.[3]

Operational Steps:
  • Segregation: Isolate this chemical from general organic solvents.[2]

  • No Neutralization: Do not attempt to neutralize the neat solid or concentrated solution in the lab.[2] The exothermic reaction can volatilize the chemical, releasing irritating vapors. Ship as acidic waste.[2]

  • Container Selection: Use HDPE (High-Density Polyethylene) containers.[1][2] Glass is acceptable but poses a breakage risk.[2] Avoid metal containers due to acid corrosion.[2]

Detailed Disposal Protocol

Scenario A: Solid Waste (Pure Substance)
  • Packaging: Place the solid substance in a screw-cap jar (glass or HDPE).

  • Secondary Containment: Seal the jar inside a clear heavy-duty plastic bag (4-mil polyethylene).

  • Lab Packing: Place the bagged jar into a DOT-approved fiberboard box or poly drum lined with absorbent material (vermiculite).

  • Labeling: Mark as "Waste Toxic Solid, Organic, N.O.S. (Contains Fluorinated Acid)."[1][2][3][4][5][6][7]

Scenario B: Liquid Waste (Mother Liquor/Solvent Mixture)[1][2][3]
  • Stream Selection: Pour into the Halogenated Solvent waste container.[2]

    • Note: Even if the solvent is non-halogenated (e.g., Ethanol), the presence of the fluorinated solute reclassifies the entire mixture as halogenated.[3]

  • pH Check: If the solution is highly acidic (pH < 2), ensure the waste container is rated for corrosives (poly drums preferred over steel).[3]

  • Labeling: "Waste Flammable Liquid, Corrosive, N.O.S. (Contains Ethanol, Fluorophenylbutanoic acid)."[3]

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the logical flow for determining the correct disposal path, ensuring compliance with EPA regulations regarding halogenated organics.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / Pure SubstanceStateCheck->SolidPathSolidLiquidPathSolution / Reaction MixtureStateCheck->LiquidPathLiquidLabPackLab Pack Protocol:Seal in Jar -> Bag -> VermiculiteSolidPath->LabPackSolventCheckIs Solvent Halogenated?LiquidPath->SolventCheckFinalDestFinal Disposal:High-Temp Incineration(w/ HF Scrubbing)LabPack->FinalDestHaloStreamAdd to HALOGENATEDWaste StreamSolventCheck->HaloStreamYes (e.g., DCM)ContaminateStreamReclassify Mixture asHALOGENATED WasteSolventCheck->ContaminateStreamNo (e.g., MeOH)HaloStream->FinalDestContaminateStream->FinalDest

Figure 1: Decision tree for the segregation and packaging of fluorinated organic acid waste. Note that all liquid paths eventually lead to the Halogenated Waste stream.[1]

Emergency Procedures

Spills
  • Evacuate: If the spill is large (>100g) or outside a fume hood, evacuate the immediate area.[2]

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment: Cover the spill with a dry lime or soda ash spill kit to neutralize the acid.[2]

    • Why? Neutralization prevents the migration of the acid and reduces vapor pressure.

  • Cleanup: Scoop the neutralized paste into a waste container.[2] Label as "Spill Debris: Fluorinated Acid."[1][2]

Exposure[2][3][9]
  • Skin: Wash with soap and water for 15 minutes.[2] The fluorine is bound to carbon (C-F), so it does not present the immediate bone-seeking hazard of free Hydrofluoric Acid (HF), but standard acid burn protocols apply.[1][3]

  • Eyes: Rinse immediately for 15 minutes.[1][2] Seek medical attention.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS.[4][8][9] (While this specific molecule is not a PFAS surfactant, the C-F bond destruction methodology is relevant).[3] [Link]

  • National Institutes of Health (PubChem). Compound Summary: 4-(4-Fluorophenyl)butanoic acid.[1][2] (Structural analog for hazard estimation). [Link]

A Researcher's Guide to Handling (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, immediate safety and logistical information for handling (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid. The protocols outlined below are designed to ensure your safety and the integrity of your research by establishing a self-validating system of protection.

Hazard Identification: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 4-(4-Fluorophenyl)butanoic acid is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

These classifications dictate the minimum personal protective equipment (PPE) required to mitigate exposure risks.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum requirements.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesThese materials offer good resistance to a range of chemicals, including carboxylic acids.[2] Always inspect gloves for tears or punctures before use.[3]
Eye & Face Protection Chemical Safety Goggles with Indirect VentilationGoggles provide a seal around the eyes to protect against splashes and dust.[2] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[1][2]
Skin & Body Protection Laboratory CoatA lab coat protects the skin and personal clothing from accidental spills.[1] For tasks with a higher risk of significant spillage, a chemically resistant apron or suit may be necessary.[3]
Respiratory Protection Use in a Well-Ventilated Area (e.g., Fume Hood)To prevent respiratory irritation, this compound should be handled in a chemical fume hood or another well-ventilated space.[1][4] If ventilation is insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required.[5]

Operational Plan: Donning and Doffing PPE

The order in which you put on (don) and take off (doff) your PPE is critical to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Safety Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Sequential workflow for correctly donning and doffing PPE.

Step-by-Step Donning Procedure:

  • Lab Coat: Fasten completely to cover your torso and arms.

  • Safety Goggles/Face Shield: Adjust for a snug fit.

  • Gloves: Pull gloves on to cover the cuffs of your lab coat.

Step-by-Step Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out without touching the outer surface with your bare hands.[3]

  • Safety Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing all PPE.[1]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and correct response is vital.

Emergency Response Workflow

Emergency_Workflow cluster_response Immediate Actions cluster_exposure Personal Exposure cluster_spill_cleanup Spill Cleanup (Small Spill) Spill Spill or Exposure Occurs Evacuate Evacuate non-essential personnel Spill->Evacuate Alert Alert others in the vicinity Evacuate->Alert Assess Assess the situation (spill size, exposure type) Alert->Assess Skin Skin Contact: Rinse with water for 15 min. Assess->Skin If Exposure Eyes Eye Contact: Flush with eyewash for 15 min. Assess->Eyes If Exposure Inhalation Inhalation: Move to fresh air. Assess->Inhalation If Exposure Contain Contain the spill with absorbent material Assess->Contain If Spill SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eyes->SeekMedical Inhalation->SeekMedical Neutralize Neutralize with sodium bicarbonate Contain->Neutralize Collect Collect residue into a sealed container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate

Caption: Decision workflow for responding to spills or personal exposure.

In Case of Skin Contact:

  • Immediately remove contaminated clothing.[6]

  • Rinse the affected area with copious amounts of water for at least 15 minutes.[6][7]

  • Seek medical attention if irritation persists.[1]

In Case of Eye Contact:

  • Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][7]

  • Remove contact lenses if present and easy to do so.[1]

  • Seek immediate medical attention.[1]

In Case of Inhalation:

  • Move the affected person to fresh air and keep them comfortable for breathing.[1][6]

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if you feel unwell.[1]

Small Spill Cleanup:

  • Alert others and evacuate the immediate area.[6]

  • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[8]

  • Neutralize the spill with a weak base such as sodium bicarbonate, working from the outside in.[8][9]

  • Carefully sweep or scoop the neutralized material into a clearly labeled, sealable container for hazardous waste.[8]

  • Clean the spill area with soap and water.

For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is the final step in ensuring a safe work cycle.

  • Contaminated PPE: Used gloves, absorbent materials from spills, and other contaminated disposable items should be double-bagged, sealed, and placed in a designated hazardous waste container.[8]

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Due to its fluorinated nature, it should not be disposed of down the drain.[10] Disposal should be in accordance with local, state, and federal regulations.[10] Often, this involves incineration at a specialized facility capable of handling halogenated organic compounds.[11][12]

By adhering to these protocols, you contribute to a culture of safety and ensure the responsible handling of this and other valuable research compounds.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA.
  • 4-(4-Fluorophenyl)butanoic acid Safety Data Sheet. SynQuest Laboratories, Inc.
  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
  • Guide for Chemical Spill Response. American Chemical Society.
  • How to Neutralize Chemical Spills. Lab Manager.
  • Acid Handling SOP. University of Utah.
  • ACID: Acidic Chemical Spill Response Guide. San José State University.
  • Lactic Acid - CAMEO Chemicals. NOAA.
  • What PPE Should You Wear When Handling Acid? LeelineWork.
  • SAFETY DATA SHEET. Spectrum Chemical.
  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Fisher Scientific.
  • Safety Data Sheet - (R)-3-Amino-4-(4-fluorophenyl)butanoic acid. AAPPTec, LLC.
  • Chemical Spills. University of California, San Francisco - Environment, Health & Safety.
  • Guidelines for Disposing of PFAs. MCF Environmental Services.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.